2,4-Dimethoxyphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-4-8(10-6-13)9(5-7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSCEPTSXPBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371200 | |
| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33904-03-9 | |
| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate from 2,4-Dimethoxyaniline
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dimethoxyphenyl isothiocyanate is a crucial building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactive isothiocyanate functional group allows for its incorporation into diverse molecular frameworks. This guide provides a detailed exploration of the synthetic routes from 2,4-dimethoxyaniline, with a primary focus on the prevalent and efficient thiophosgene-based method. It offers a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and emphasizes critical safety considerations, providing a holistic resource for laboratory-scale synthesis.
Introduction: The Versatility of this compound
The isothiocyanate functional group (-N=C=S) is a highly versatile reactive handle in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols. This reactivity makes this compound an invaluable reagent for the construction of complex molecules with potential therapeutic applications. The 2,4-dimethoxy substitution pattern on the phenyl ring can also influence the physicochemical properties and biological activity of the final compounds.
Synthetic Pathways from 2,4-Dimethoxyaniline
Several methods exist for the conversion of primary amines like 2,4-dimethoxyaniline to their corresponding isothiocyanates. The choice of a particular method often depends on factors such as scale, available reagents, and desired purity. The most common approaches are:
-
The Thiophosgene Method: This is a direct and widely used method that involves the reaction of the primary amine with thiophosgene (CSCl₂).[1] It is often favored for its efficiency and high yields.
-
The Carbon Disulfide Method: This approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[1][2] This method avoids the use of the highly toxic thiophosgene.
-
The Thiourea Method: In this two-step process, the amine is first converted to a thiourea derivative, which is subsequently cleaved to yield the isothiocyanate.[1]
This guide will provide a detailed exposition of the thiophosgene method, as it is a classic and reliable route for this transformation.
The Thiophosgene Route: Mechanism and Protocol
The reaction of 2,4-dimethoxyaniline with thiophosgene provides a direct and efficient synthesis of this compound.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of 2,4-dimethoxyaniline acts as a nucleophile and attacks the electrophilic carbon atom of thiophosgene.
-
Elimination: The resulting intermediate, a thiocarbamoyl chloride, readily eliminates a molecule of hydrogen chloride (HCl) to form the stable isothiocyanate product.
Caption: Synthesis of this compound via the thiophosgene method.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dimethoxyaniline | 153.18 | 15.3 g | 0.10 | Starting material |
| Thiophosgene | 114.98 | 12.6 g (8.6 mL) | 0.11 | EXTREMELY TOXIC - Handle with extreme caution in a fume hood |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous |
| Saturated NaHCO₃ solution | - | 100 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | For drying |
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl gas), dissolve 2,4-dimethoxyaniline in 150 mL of anhydrous dichloromethane.
-
Addition of Thiophosgene: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of thiophosgene in 100 mL of anhydrous dichloromethane from the dropping funnel over 30-60 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench any unreacted thiophosgene and neutralize the HCl.
-
Extraction and Drying: Separate the organic layer, and wash it with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield this compound as a pale yellow solid.
Caption: A streamlined workflow for the synthesis of this compound.
Safety and Handling Precautions
Thiophosgene is an extremely toxic and corrosive chemical. [3][4] It is a lachrymator and can cause severe burns upon contact with skin and eyes.[3][4] Inhalation can be fatal.[3]
Mandatory Safety Measures:
-
Always handle thiophosgene in a well-ventilated chemical fume hood. [5][6]
-
Wear appropriate personal protective equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile gloves are a minimum requirement), and chemical safety goggles with a face shield.[4][5][7]
-
Have an emergency plan in place: Ensure that an eyewash station and safety shower are readily accessible.[3][5] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][7]
-
Waste Disposal: All thiophosgene-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methoxy groups in the expected integration and splitting patterns. |
| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C =S) typically appears in the range of 125-140 ppm, along with signals for the aromatic and methoxy carbons. |
| IR Spectroscopy | A strong and characteristic absorption band for the isothiocyanate group will be observed in the region of 2000-2200 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₉H₉NO₂S = 195.24 g/mol ).[8] |
Conclusion
The synthesis of this compound from 2,4-dimethoxyaniline via the thiophosgene method is a robust and efficient procedure. While the toxicity of thiophosgene necessitates stringent safety protocols, the directness and high yield of this reaction make it a valuable tool for synthetic chemists. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently and safely prepare this important synthetic intermediate for their drug discovery and development programs.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 8. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethoxyphenyl Isothiocyanate
Introduction
2,4-Dimethoxyphenyl isothiocyanate is a valuable bifunctional molecule in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds and biologically active molecules. Its structure, featuring a reactive isothiocyanate group and an electron-rich dimethoxy-substituted phenyl ring, makes it a subject of interest for researchers in medicinal chemistry and materials science. The precise and unambiguous characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its structural elucidation in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the principles and data presented herein are designed to offer researchers, scientists, and drug development professionals a trusted resource for identifying and characterizing this molecule, ensuring the integrity of their subsequent research.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide.
Caption: IUPAC numbering of this compound.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals from the aromatic protons and the methoxy group protons.
Causality Behind Expected Signals:
-
Aromatic Region (δ 6.5-7.5 ppm): The benzene ring has three protons (H3, H5, H6). The two methoxy groups (-OCH₃) are strong electron-donating groups, which increase the electron density on the ring, causing the attached protons to be shielded and appear at a relatively higher field (lower ppm) compared to unsubstituted benzene (δ 7.34 ppm). The substitution pattern leads to a distinct splitting pattern due to spin-spin coupling between adjacent protons.
-
Methoxy Region (δ 3.5-4.0 ppm): The two methoxy groups are in different chemical environments. The C2-OCH₃ is ortho to the isothiocyanate group, while the C4-OCH₃ is para. This difference in position results in slightly different chemical shifts, appearing as two distinct singlets, as there are no adjacent protons to couple with.
¹H NMR Data Summary
The following table summarizes the experimental ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 600 MHz.
| Proton (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H6 | 6.75 | d | 9.0 | Coupled only to H5 (ortho-coupling). |
| H5 | 6.70 | dd | 9.0, 3.0 | Coupled to H6 (ortho) and H3 (meta-coupling). |
| H3 | 6.60 | d | 3.0 | Coupled only to H5 (meta-coupling). |
| C11-H₃ (at C2) | 3.79 | s | - | Singlet due to no adjacent protons. |
| C13-H₃ (at C4) | 3.67 | s | - | Singlet due to no adjacent protons. |
Note: The specific assignment of the two methoxy signals can be confirmed using 2D NMR techniques like NOESY.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic ring carbons, two for the methoxy carbons, and one for the isothiocyanate carbon.
Causality Behind Expected Signals:
-
Isothiocyanate Carbon (C8): The carbon atom in the -N=C=S group is highly deshielded and typically appears in the range of δ 130-145 ppm. A noteworthy phenomenon with isothiocyanates is that this signal can be very broad, sometimes to the point of being difficult to observe (a "near-silence").[1][2] This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the conformational flexibility around the C-N bond.[1][2]
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bearing the electron-donating methoxy groups (C2, C4) are shielded but the direct attachment to oxygen causes a large downfield shift, placing them typically between δ 150-160 ppm. The carbon attached to the isothiocyanate group (C1) is also shifted downfield. The protonated carbons (C3, C5, C6) are shielded relative to benzene (δ 128.5 ppm).
-
Methoxy Carbons (C11, C13): These aliphatic carbons attached to oxygen typically appear in the δ 55-60 ppm range.
¹³C NMR Data Summary
The table below details the assigned ¹³C NMR spectral data in CDCl₃ at 151 MHz.[3]
| Carbon (Atom No.) | Chemical Shift (δ, ppm) | Assignment Rationale |
| C2 | 153.4 | Aromatic carbon attached to -OCH₃, highly deshielded. |
| C4 | 150.5 | Aromatic carbon attached to -OCH₃, highly deshielded. |
| C8 (-NCS) | 140.3 | Characteristic chemical shift for the isothiocyanate carbon. |
| C1 | 121.1 | Quaternary carbon attached to the -NCS group. |
| C6 | 113.5 | Protonated aromatic carbon. |
| C5 | 112.5 | Protonated aromatic carbon. |
| C3 | 111.2 | Protonated aromatic carbon. |
| C11 (-OCH₃) | 56.5 | Methoxy carbon. |
| C13 (-OCH₃) | 55.9 | Methoxy carbon. |
Part 3: Experimental Protocols and Workflow
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for the preparation and analysis of an NMR sample of this compound.
Detailed Step-by-Step Methodology for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]
-
Solvent Selection and Addition: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has minimal overlapping signals. Using a glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[4] If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[7]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm, which corresponds to the active volume of the NMR probe.[6]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is standard practice.[8]
-
Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Standardized workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural verification. The aromatic region of the ¹H spectrum displays a characteristic three-proton system with clear ortho and meta couplings, while the two methoxy groups appear as distinct singlets. The ¹³C spectrum is distinguished by the signals of the oxygen-substituted aromatic carbons and the characteristic, often broad, signal of the isothiocyanate carbon. By following the detailed experimental protocols and utilizing the spectral data provided in this guide, researchers can confidently identify and assess the purity of this compound, ensuring the reliability and validity of their scientific endeavors.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. organomation.com [organomation.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. sites.bu.edu [sites.bu.edu]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,4-Dimethoxyphenyl Isothiocyanate
This guide provides an in-depth technical analysis of 2,4-Dimethoxyphenyl isothiocyanate, focusing on its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies and spectral interpretation for this compound.
Introduction: The Significance of this compound
This compound (C₉H₉NO₂S) is an organic compound featuring a phenyl ring substituted with two methoxy groups and a reactive isothiocyanate functional group.[1] Isothiocyanates are a class of compounds known for their biological activity and are of significant interest in medicinal chemistry and drug development. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. This guide elucidates the core analytical techniques of IR and mass spectrometry to provide a detailed "fingerprint" of this molecule.
Below is the chemical structure of this compound:
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a unique spectral fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of this compound (liquid or solid) onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these is the strong, broad absorption associated with the asymmetric stretching of the isothiocyanate (-N=C=S) group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~2100 | Asymmetric Stretch | Isothiocyanate (-N=C=S) | The most characteristic peak for isothiocyanates, often appearing as a strong, broad band.[2] |
| 3000-2800 | C-H Stretch | Aromatic C-H & Aliphatic C-H (in -OCH₃) | Indicates the presence of both the aromatic ring and the methyl groups of the methoxy substituents. |
| ~1600 | C=C Stretch | Aromatic Ring | Corresponds to the carbon-carbon double bond stretching within the phenyl ring.[2] |
| ~1250 and ~1040 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong absorptions characteristic of the C-O stretching in the methoxy groups attached to the aromatic ring. |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 100°C and ramping up to 250°C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
-
MS Analysis:
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is suitable.
-
Detection: Scan a mass range of m/z 50-300.
-
Caption: A simplified workflow for GC-MS analysis.
Interpretation of the Mass Spectrum
The electron ionization mass spectrum of this compound provides key structural information. The molecular ion peak (M⁺•) is observed at m/z 195, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is crucial for confirming the structure.
Key Fragments:
| m/z | Proposed Fragment | Significance |
| 195 | [C₉H₉NO₂S]⁺• | Molecular Ion (M⁺•) |
| 180 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |
| 152 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 180 fragment. |
Proposed Fragmentation Pathway:
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 195). The subsequent fragmentation is influenced by the presence of the methoxy groups.
Caption: Proposed primary fragmentation pathway of this compound.
The initial loss of a methyl radical (•CH₃) from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable ion at m/z 180. This is followed by the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of ions containing a methoxy group adjacent to a positive charge on the aromatic ring, resulting in the fragment at m/z 152.
Conclusion
The combination of FTIR and GC-MS provides a robust and comprehensive analytical approach for the characterization of this compound. FTIR confirms the presence of the key functional groups, most notably the isothiocyanate and methoxy moieties. GC-MS confirms the molecular weight and provides detailed structural information through a predictable fragmentation pattern. These methodologies, when applied with the rigor outlined in this guide, ensure the accurate identification and quality assessment of this important chemical entity in research and development settings.
References
An In-depth Technical Guide to the Reactivity of 2,4-Dimethoxyphenyl Isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis and reactivity of N,N'-disubstituted thioureas derived from 2,4-dimethoxyphenyl isothiocyanate and various primary amines. The reaction proceeds via a nucleophilic addition mechanism, where the primary amine attacks the electrophilic carbon of the isothiocyanate. The presence of two electron-donating methoxy groups on the phenyl ring of the isothiocyanate influences its reactivity. This guide will delve into the reaction mechanism, kinetics, and provide detailed experimental protocols for the synthesis and characterization of these thiourea derivatives. Furthermore, it will explore the potential applications of these compounds, particularly in the realm of medicinal chemistry, supported by relevant biological activity data.
Introduction: The Significance of this compound
Isothiocyanates (R-N=C=S) are a class of reactive organic compounds that serve as versatile building blocks in organic synthesis. Their reaction with primary and secondary amines provides a straightforward and efficient route to N,N'-disubstituted thioureas, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Among the various substituted isothiocyanates, this compound is a noteworthy reagent. The presence of two electron-donating methoxy groups at the ortho and para positions of the phenyl ring modulates the electronic properties of the isothiocyanate functional group, thereby influencing its reactivity and the properties of the resulting thiourea derivatives.
Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural diversity that can be achieved by varying the primary amine reactant makes the synthesis of thiourea libraries an attractive strategy in drug discovery programs.
The Core Reaction: Nucleophilic Addition of Primary Amines to this compound
The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This initial attack leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product.
Reaction Mechanism
The generally accepted mechanism for this reaction is depicted below:
References
A Technical Guide to the Reaction of 2,4-Dimethoxyphenyl Isothiocyanate with Amino Acid Residues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical reaction between 2,4-Dimethoxyphenyl isothiocyanate (DMP-ITC) and amino acid residues. Isothiocyanates are a pivotal class of reagents in bioconjugation, prized for their specific and efficient reactivity with primary amines. This document elucidates the underlying reaction mechanisms, explores the critical parameters governing reaction efficiency, and offers detailed, field-proven protocols for the successful conjugation of DMP-ITC to peptides and proteins. By synthesizing mechanistic principles with practical application, this guide serves as an essential resource for professionals engaged in protein modification, proteomics, and the development of bioconjugate-based therapeutics and diagnostics.
Introduction to Isothiocyanates in Bioconjugation
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development. Among the arsenal of chemical tools available, reagents targeting primary amines—the N-terminal α-amine and the ε-amine of lysine residues—are the most widely employed due to their accessibility and nucleophilic character. The isothiocyanate functional group (-N=C=S) is a powerful electrophile that reacts readily with such nucleophiles under specific conditions.[1][2]
Unlike other amine-reactive moieties like N-hydroxysuccinimide (NHS) esters, the isothiocyanate group forms a highly stable thiourea linkage upon reaction with an amine.[3][4] This stability is advantageous for applications requiring robust, long-lasting conjugates. This compound belongs to the family of aryl isothiocyanates, whose reactivity is modulated by substituents on the aromatic ring.[5][6] The electron-donating methoxy groups in DMP-ITC influence the electronic properties of the isothiocyanate carbon, making it a reliable and effective reagent for protein modification.
Reaction Mechanism and Specificity
The utility of DMP-ITC hinges on its predictable and selective reactivity towards specific amino acid residues. Understanding the underlying chemical mechanism is paramount for designing and troubleshooting conjugation experiments.
Primary Reaction: Formation of a Thiourea Linkage
The principal reaction of DMP-ITC is with unprotonated primary amines, namely the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine side chains.[7][8] The reaction proceeds via a nucleophilic addition mechanism.
-
Nucleophilic Attack: The nitrogen atom of the deprotonated amine (R-NH₂) acts as a nucleophile, attacking the central, electron-deficient carbon atom of the isothiocyanate group (-N=C=S).
-
Thiourea Formation: This attack forms a stable, covalent thiourea bond between the target protein and the DMP-ITC molecule.[1][9]
This reaction is highly dependent on the availability of the lone pair of electrons on the amine's nitrogen, a condition dictated primarily by the reaction pH.[3]
Caption: Reaction mechanism of DMP-ITC with a primary amine.
Reaction Selectivity and Potential Side Reactions
While primary amines are the main target, other nucleophilic amino acid side chains can potentially react with isothiocyanates, though typically under different conditions or with lower efficiency.
-
Thiols (Cysteine): The thiol group of cysteine is a potent nucleophile and can react with isothiocyanates to form a dithiocarbamate linkage. This reaction is generally favored at a slightly acidic to neutral pH (pH 6.0-8.0).[9] However, the resulting adduct can be less stable than the thiourea bond formed with amines.[7]
-
Hydroxyls (Tyrosine): Reaction with hydroxyl-containing residues is generally not observed under physiological pH conditions.[7]
-
Hydrolysis: A key competing reaction is the hydrolysis of the isothiocyanate group by water, particularly at elevated pH.[1][10] This underscores the importance of using anhydrous solvents for stock solutions and executing the reaction in a timely manner.
For most applications, selectivity for primary amines can be achieved by carefully controlling the reaction pH to be in the alkaline range (pH 8.5-9.5).[3][4]
Factors Influencing Reaction Efficiency
Optimizing the reaction between DMP-ITC and a protein requires careful consideration of several experimental parameters. The interplay of these factors determines the final degree of labeling, yield, and preservation of protein function.
| Parameter | Optimal Range / Condition | Rationale & Expert Insight |
| pH | 8.5 - 9.5 | This pH range is the critical trade-off point. It is sufficiently alkaline to deprotonate a significant fraction of lysine ε-amino groups (pKa ≈ 10.5) and N-terminal α-amino groups (pKa ≈ 7-8) into their nucleophilic -NH₂ form, driving the reaction forward.[1][3] Below pH 8, the reaction rate slows dramatically. Above pH 9.5, the risk of protein denaturation and accelerated hydrolysis of the DMP-ITC reagent increases significantly.[3][11] |
| Buffer System | Carbonate-Bicarbonate, Borate | Crucial Choice: The buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will actively compete with the protein for reaction with DMP-ITC, drastically reducing or completely inhibiting the desired conjugation.[4][8][12] |
| Stoichiometry | 10- to 100-fold molar excess of DMP-ITC | A molar excess of the labeling reagent is used to drive the reaction towards completion, especially when labeling dilute protein solutions. The exact ratio must be optimized empirically for each specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of activity due to excessive modification.[4][13][14] |
| Solvent for Reagent | Anhydrous DMSO or DMF | DMP-ITC is susceptible to hydrolysis.[10] A stock solution should always be prepared fresh in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the aqueous protein solution immediately.[4][8] |
| Temperature & Time | 4°C (overnight) or Room Temp (2-4 hours) | Lower temperatures (4°C) are generally preferred for longer incubation times (8-16 hours) to minimize potential protein degradation and side reactions.[8][12] Shorter reactions at room temperature can also be effective but may require more careful monitoring. |
Experimental Protocol: Labeling a Model Protein with DMP-ITC
This protocol provides a robust, self-validating workflow for the conjugation of DMP-ITC to a protein containing accessible primary amines.
Caption: Standard experimental workflow for protein conjugation.
Materials and Reagents
-
Target Protein (≥2 mg/mL for efficiency)
-
This compound (DMP-ITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., PD-10) or dialysis tubing (appropriate MWCO)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology
-
Protein Preparation (Buffer Exchange):
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).[8][12]
-
Exchange the protein into the cold (4°C) Conjugation Buffer using a desalting column or dialysis.
-
Adjust the final protein concentration to 2-5 mg/mL. Higher concentrations improve reaction kinetics.
-
Self-Validation: Measure protein concentration (e.g., A280) before and after buffer exchange to quantify any protein loss.
-
-
DMP-ITC Stock Solution Preparation:
-
Immediately before use , dissolve DMP-ITC in anhydrous DMSO to create a 10 mg/mL stock solution.[14]
-
Calculate the volume of DMP-ITC stock required for the desired molar excess (e.g., 20-fold).
-
mmol (protein) = [Protein (mg/mL) × Volume (mL)] / MW (protein, kDa)
-
mg (DMP-ITC) = mmol (protein) × Molar Excess × MW (DMP-ITC, 195.24 g/mol )
-
-
-
Conjugation Reaction:
-
Place the protein solution in a reaction vessel on a gentle rotator or stirrer at 4°C.
-
Slowly add the calculated volume of the DMP-ITC stock solution to the stirring protein solution. Add in small aliquots to prevent protein precipitation.
-
Incubate the reaction for 8-16 hours at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Following incubation, remove the unreacted and hydrolyzed DMP-ITC to prevent non-covalent association and interference in downstream assays.
-
Equilibrate a desalting column with your desired final storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified, labeled protein, which will elute first. Alternatively, perform extensive dialysis against the storage buffer.[4][12]
-
-
Characterization and Storage:
-
Confirm successful conjugation and estimate the degree of labeling using techniques such as UV-Visible spectroscopy or, more definitively, mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the number of attached DMP-ITC molecules.
-
Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C), potentially with a cryoprotectant.
-
Applications in Research and Drug Development
The reaction of DMP-ITC with amino acids is not merely a chemical curiosity; it is a gateway to numerous applications:
-
Protein Sequencing: The foundational reaction of aryl isothiocyanates with the N-terminus is the basis of Edman degradation, a classical method for determining the amino acid sequence of a protein.[1][15]
-
Mass Spectrometry Probes: Substituted phenyl isothiocyanates can be designed to enhance ionization or induce predictable fragmentation patterns in mass spectrometry, aiding in quantitative proteomics and structural analysis.[16][17]
-
Bioconjugation: DMP-ITC can serve as a stable, non-cleavable linker to attach other molecules of interest—such as drugs, imaging agents, or polyethylene glycol (PEG) chains—to a protein scaffold.[11]
Troubleshooting
-
Low Labeling Efficiency:
-
Cause: Incorrect pH; presence of competing amines in the buffer; degraded/hydrolyzed DMP-ITC.
-
Solution: Verify the pH of the Conjugation Buffer is between 8.5-9.5. Ensure the protein was fully buffer-exchanged into an amine-free system. Always prepare the DMP-ITC stock solution fresh in anhydrous DMSO.
-
-
Protein Precipitation:
-
Cause: High degree of labeling leading to changes in protein solubility; adding the organic solvent too quickly.
-
Solution: Reduce the molar excess of DMP-ITC. Add the DMP-ITC stock solution more slowly and in smaller aliquots while stirring.
-
-
Loss of Biological Activity:
-
Cause: Modification of lysine residues critical for protein function, structure, or interaction sites.
-
Solution: Titrate the molar excess of DMP-ITC to find the lowest ratio that provides sufficient labeling while preserving activity. Consider site-directed mutagenesis to protect critical lysine residues if their location is known.
-
Conclusion
The reaction of this compound with primary amino groups is a robust and highly specific method for the covalent modification of proteins and peptides. By understanding the core nucleophilic addition mechanism and meticulously controlling key parameters—most notably pH and buffer composition—researchers can achieve efficient and reproducible conjugation. The resulting stable thiourea linkage makes DMP-ITC an invaluable tool for applications ranging from fundamental protein characterization to the development of sophisticated bioconjugates for therapeutic and diagnostic purposes.
References
- 1. scispace.com [scispace.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CAS 33904-03-9: this compound [cymitquimica.com]
- 6. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 17. par.nsf.gov [par.nsf.gov]
A Comprehensive Technical Guide to the Solubility of 2,4-Dimethoxyphenyl Isothiocyanate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2,4-Dimethoxyphenyl isothiocyanate, a crucial reagent in synthetic organic chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate experimental design and execution.
Introduction: Understanding the Molecular Landscape
This compound (DMPI) is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and two electron-donating methoxy (-OCH₃) groups on the phenyl ring.[1] Its molecular structure dictates its physical and chemical properties, including its solubility, which is a critical parameter for its application in various chemical reactions and biological assays. The presence of the methoxy groups can enhance its solubility in organic solvents.[1]
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. In DMPI, the aromatic ring constitutes a nonpolar region, while the isothiocyanate and methoxy groups introduce polarity. The overall solubility is a balance between these competing characteristics.
The molecular structure of this compound is visualized below:
Caption: Molecular structure of this compound.
Predicted Solubility Profile of this compound
The presence of the dimethoxy-substituted phenyl ring in DMPI suggests it will be readily soluble in many common organic solvents. For comparison, the structurally related precursor, 2,4-dimethoxyaniline, is soluble in ether, alcohol, benzene, and hot petroleum ether, with a water solubility of 7 g/L.[6][7][8][9][10] Phenyl isothiocyanate is reported to be soluble in ethanol, ether, acetone, and chloroform.[1][11]
Based on these principles and data from similar compounds, the following table summarizes the predicted solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic ring of DMPI will interact favorably with these nonpolar solvents through London dispersion forces.[12][13] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar isothiocyanate and methoxy groups of DMPI, while also accommodating the nonpolar aromatic ring.[13][14] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The hydroxyl groups of these solvents can act as hydrogen bond acceptors for the nitrogen and oxygen atoms in DMPI. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the hydrogen bonding network of the solvent. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring dominates the molecule's character, leading to poor interaction with the highly polar, hydrogen-bonded network of water.[1][11][14] |
Experimental Determination of Solubility: A Validated Protocol
To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocol outlines a robust method for the qualitative and semi-quantitative determination of solubility.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Small test tubes or vials
-
Pipettes
Experimental Workflow
The general workflow for determining the solubility of a solid compound in a given solvent is outlined below.
References
- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-Dimethoxyaniline CAS#: 2735-04-8 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Reaction Between 2,4-Dimethoxyphenyl Isothiocyanate and Thiols
Introduction
In the landscape of modern drug development and bioconjugation, the precise and stable covalent modification of biomolecules is paramount. Among the chemical reactions employed for this purpose, the reaction between isothiocyanates and thiols stands out for its efficiency and the stability of the resulting linkage. This guide focuses on the specific reaction between 2,4-Dimethoxyphenyl isothiocyanate and thiol-containing molecules. The 2,4-dimethoxy substitution on the phenyl ring provides unique electronic properties that can influence the reactivity of the isothiocyanate group.[1] This reaction is of significant interest to researchers and scientists in the field due to its applications in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing biomolecules onto surfaces.[2][3] Understanding the core mechanism, kinetics, and the factors that influence this reaction is crucial for its successful application.
The Core Reaction Mechanism: Nucleophilic Addition to Form a Dithiocarbamate
The fundamental reaction between an isothiocyanate (R-N=C=S) and a thiol (R'-SH) is a nucleophilic addition. The sulfur atom of the thiol, particularly in its more nucleophilic thiolate anion form (R'-S⁻), acts as the nucleophile. It attacks the electrophilic central carbon atom of the isothiocyanate group. This attack leads to the formation of a dithiocarbamate linkage (-NH-C(=S)-S-).[4]
The reaction with this compound proceeds as follows:
-
Deprotonation of the Thiol: The reaction is highly dependent on the pH of the medium. For the thiol to be a potent nucleophile, it must be in its deprotonated thiolate form. This is governed by the pKa of the thiol group.
-
Nucleophilic Attack: The thiolate anion attacks the central carbon of the isothiocyanate. The electron density then shifts to the nitrogen and sulfur atoms of the isothiocyanate group.
-
Protonation: The nitrogen atom is subsequently protonated by a proton source in the reaction medium, typically the solvent or a buffer component, to yield the stable dithiocarbamate product.
The presence of the two methoxy groups on the phenyl ring of this compound can influence the electrophilicity of the central carbon atom through electronic effects, potentially modulating the reaction rate.[1]
Caption: Nucleophilic addition of a thiol to this compound.
Key Factors Influencing the Reaction
The success and efficiency of the reaction between this compound and thiols are governed by several critical parameters. Optimizing these factors is essential to achieve high yields and specificity, particularly in the context of bioconjugation where side reactions must be minimized.
| Factor | Effect on Reaction | Causality and Field-Proven Insights |
| pH | Crucial for reaction rate and selectivity. | The reaction rate is highly dependent on the concentration of the nucleophilic thiolate anion (R-S⁻). Operating at a pH slightly above the thiol's pKa (typically around 8.0-9.0 for cysteine residues in proteins) increases the thiolate concentration, thus accelerating the reaction. However, isothiocyanates can also react with primary amines (e.g., lysine residues) at higher pH values (pH 9-11).[4] Therefore, for selective thiol modification, a pH range of 7.0-8.5 is often optimal, balancing thiol reactivity with minimizing amine cross-reactivity.[4] |
| Solvent | Influences reactant solubility and reaction rate. | A polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the isothiocyanate before its addition to an aqueous buffer containing the thiol-bearing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.[3] |
| Temperature | Affects reaction kinetics. | The reaction is typically carried out at room temperature (20-25°C) or at 4°C.[2] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions or protein degradation, though this will also extend the required reaction time.[2] |
| Molar Ratio of Reactants | Determines the extent of labeling. | A molar excess of the isothiocyanate is generally used to drive the reaction to completion, especially when labeling proteins.[2] A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of function.[2] |
| Presence of Other Nucleophiles | Can lead to side reactions. | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target thiol for reaction with the isothiocyanate.[3] Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used alternatives. |
Experimental Protocol: Labeling a Thiol-Containing Peptide
This protocol provides a general framework for the conjugation of this compound to a model peptide containing a cysteine residue.
Materials and Reagents
-
This compound
-
Thiol-containing peptide (e.g., Glutathione or a custom cysteine-containing peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)
Step-by-Step Methodology
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, it may need to be treated with a reducing agent (e.g., TCEP) followed by removal of the reducing agent prior to labeling.
-
Isothiocyanate Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] This solution should be prepared fresh for each labeling reaction.
-
Labeling Reaction: While gently vortexing the peptide solution, add the desired molar excess (e.g., 10-fold) of the this compound solution. It is recommended to add the isothiocyanate solution in small aliquots.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2] The optimal incubation time may need to be determined experimentally.
-
Quenching the Reaction: Add the quenching reagent to a final concentration of 50 mM to consume any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Conjugate: Separate the labeled peptide from unreacted isothiocyanate and other small molecules using an appropriate chromatography method. For peptides, reverse-phase HPLC is often suitable. For larger proteins, size-exclusion chromatography is a common choice.[5]
-
Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: A streamlined workflow for labeling thiols with isothiocyanates.
Applications in Drug Development and Bioconjugation
The reaction between this compound and thiols is a valuable tool in the development of targeted therapeutics and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): This chemistry can be used to attach potent cytotoxic drugs to monoclonal antibodies. The thiol groups of cysteine residues, either naturally occurring or engineered into the antibody structure, provide specific sites for conjugation.
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules functionalized with an isothiocyanate group to proteins allows for their detection and tracking in various biological assays, including immunoassays, fluorescence microscopy, and flow cytometry.[2]
-
Immobilization of Biomolecules: Covalently attaching enzymes or antibodies to solid supports via this reaction is a common strategy for developing biosensors and affinity chromatography columns.
Conclusion
The reaction of this compound with thiols provides a robust and reliable method for the covalent modification of biomolecules. A thorough understanding of the underlying nucleophilic addition mechanism and the influence of key reaction parameters, particularly pH, is essential for achieving high efficiency and selectivity. By following well-defined experimental protocols and employing appropriate analytical techniques for characterization, researchers can successfully leverage this powerful conjugation chemistry for a wide range of applications in drug development, diagnostics, and broader scientific research.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,4-Dimethoxyphenyl Isothiocyanate in the Synthesis of Bioactive Compounds
Introduction: Unlocking Bioactive Potential with a Versatile Synthon
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. In this context, 2,4-Dimethoxyphenyl isothiocyanate emerges as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the electron-donating methoxy groups on the phenyl ring, render it a reactive and adaptable reagent for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the practical applications of this compound, with a focus on the synthesis of biologically active thiourea and thiazole derivatives. We will delve into detailed, field-proven protocols, the mechanistic rationale behind experimental choices, and methods for evaluating the bioactivity of the resulting compounds.
The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily undergoing addition reactions with a wide range of nucleophiles. The presence of the 2,4-dimethoxy substitution pattern on the aromatic ring further enhances the reactivity of the isothiocyanate group, making reactions with even weakly nucleophilic amines feasible under mild conditions. This reactivity profile, combined with the potential for the dimethoxyphenyl moiety to engage in favorable interactions with biological targets, makes this reagent a cornerstone for generating libraries of compounds with potential therapeutic applications, particularly in the realms of anticancer and antimicrobial drug discovery.
Part 1: Synthesis of Bioactive N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are not merely synthetic intermediates but often exhibit significant biological activities themselves, including anticancer, antibacterial, and antifungal properties.[1][2]
Mechanistic Rationale: The Nucleophilic Addition Pathway
The synthesis of thioureas from isothiocyanates proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea product. The electron-donating nature of the 2,4-dimethoxyphenyl group increases the electron density on the isothiocyanate nitrogen, making the central carbon more susceptible to nucleophilic attack.
Caption: Fig. 1: Mechanism of Thiourea Synthesis.
Detailed Protocol 1: Synthesis of N-(Aryl/Alkyl)-N'-(2,4-dimethoxyphenyl)thioureas
This protocol provides a general procedure for the synthesis of a wide range of thiourea derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask
-
Apparatus for filtration (Büchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent (e.g., 20 mL of DCM per gram of isothiocyanate).
-
Amine Addition: To the stirred solution, add the desired amine (1.0-1.1 equivalents) dropwise at room temperature. For less reactive amines, the reaction may be gently heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the isothiocyanate starting material is a good indicator of reaction completion. Typically, reactions are complete within 1-4 hours at room temperature or 1-2 hours at reflux.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude thiourea derivative can be purified by recrystallization from a suitable solvent or solvent system. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Characterization: Confirm the structure and purity of the synthesized thiourea derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.
| Derivative Type | Amine Example | Typical Reaction Conditions | Yield Range |
| N-Aryl | Aniline | DCM, Room Temperature, 2-4 h | 85-95% |
| N-Alkyl | Benzylamine | THF, Room Temperature, 1-3 h | 90-98% |
| N-Heterocyclic | Morpholine | Acetonitrile, Reflux, 1-2 h | 88-96% |
Part 2: Synthesis of Bioactive 2-Amino-4-arylthiazole Derivatives
The thiourea derivatives synthesized in Part 1 serve as excellent precursors for the construction of more complex heterocyclic systems. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic and reliable method for preparing thiazole rings.[3] Thiazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[4][5]
Mechanistic Rationale: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of a thiourea with an α-haloketone. The reaction proceeds through a series of steps:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, forming a five-membered ring.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Fig. 2: Hantzsch Thiazole Synthesis Workflow.
Detailed Protocol 2: Hantzsch Synthesis of 2-(2,4-Dimethoxyphenylamino)-4-arylthiazoles
This protocol describes the synthesis of 2-aminothiazole derivatives from the previously synthesized N-(2,4-dimethoxyphenyl)thioureas.
Materials:
-
N-(2,4-dimethoxyphenyl)thiourea derivative (from Protocol 1)
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone, 2-chloro-4'-fluoroacetophenone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask with reflux condenser
-
Apparatus for filtration
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the N-(2,4-dimethoxyphenyl)thiourea derivative (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add the α-haloketone (1.0 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or an organic base until the effervescence ceases.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude thiazole derivative can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
-
Characterization: Confirm the structure and purity of the synthesized thiazole derivative using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| α-Haloketone Example | Resulting Thiazole Product | Typical Yield Range |
| 2-Bromoacetophenone | 2-(2,4-Dimethoxyphenylamino)-4-phenylthiazole | 75-85% |
| 2-Chloro-4'-fluoroacetophenone | 2-(2,4-Dimethoxyphenylamino)-4-(4-fluorophenyl)thiazole | 70-80% |
Part 3: Evaluation of Bioactivity
Once synthesized, the novel thiourea and thiazole derivatives can be screened for their biological activities. The following are standard protocols for assessing their potential as anticancer and antimicrobial agents.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a widely used method for screening the cytotoxic potential of novel compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound Type | Example Cancer Cell Line | Representative IC₅₀ Range (µM) |
| N-Aryl-N'-(2,4-dimethoxyphenyl)thiourea | MCF-7 (Breast Cancer) | 5 - 50 |
| 2-(2,4-Dimethoxyphenylamino)-4-arylthiazole | A549 (Lung Cancer) | 1 - 25 |
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[1]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
| Compound Type | Example Microorganism | Representative MIC Range (µg/mL) |
| N-Aryl-N'-(2,4-dimethoxyphenyl)thiourea | Staphylococcus aureus | 16 - 128 |
| 2-(2,4-Dimethoxyphenylamino)-4-arylthiazole | Candida albicans | 8 - 64 |
Conclusion
This compound serves as a powerful and versatile reagent in the synthesis of bioactive compounds. The straightforward and high-yielding protocols for the preparation of thiourea and thiazole derivatives, coupled with their significant potential as anticancer and antimicrobial agents, make this synthon an invaluable tool for researchers in drug discovery and medicinal chemistry. The methodologies and screening protocols detailed in this guide provide a solid foundation for the exploration and development of novel therapeutic agents based on the 2,4-dimethoxyphenyl scaffold.
References
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
Application Note & Protocol: 2,4-Dimethoxyphenyl Isothiocyanate for Sensitive HPLC Analysis of Primary and Secondary Amines
Senior Application Scientist Commentary:
In modern analytical chemistry, particularly within pharmaceutical and biological research, we are often faced with the challenge of detecting and quantifying molecules that lack a native chromophore or fluorophore. This makes their detection by common HPLC detectors like UV-Vis or fluorescence challenging. Pre-column derivatization is a powerful strategy to overcome this limitation. Here, we present a comprehensive guide to using 2,4-Dimethoxyphenyl isothiocyanate (2,4-DMPIT), a highly effective reagent for tagging primary and secondary amines. The addition of the dimethoxyphenyl group imparts excellent UV absorbance to the analyte, significantly enhancing sensitivity. Furthermore, the increased hydrophobicity of the resulting thiourea derivative improves its retention on reversed-phase columns, allowing for better separation from polar matrix components. This note provides not just the "how" but the critical "why" behind the procedural steps, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Principle of Derivatization with this compound
This compound is an aromatic compound containing a highly reactive isothiocyanate functional group (-N=C=S).[1] This group readily undergoes a nucleophilic addition reaction with the unshared electron pair of primary and secondary amines. The reaction, typically carried out under mild alkaline conditions, results in the formation of a stable N,N'-disubstituted thiourea derivative.
The primary purpose of this derivatization is twofold:
-
Introduction of a Chromophore: The 2,4-dimethoxyphenyl moiety is a strong chromophore, providing the derivatized analyte with significant UV absorbance, typically around 254 nm. This allows for sensitive detection using standard HPLC-UV systems.[2]
-
Enhanced Chromatographic Retention: Many small, polar amines (like amino acids or biogenic amines) are poorly retained on common reversed-phase (e.g., C18) HPLC columns.[3] The addition of the bulky, hydrophobic 2,4-dimethoxyphenyl group increases the derivative's affinity for the stationary phase, leading to longer retention times and improved separation from early-eluting, unretained matrix components.[3]
The general reaction mechanism is illustrated below:
Caption: Reaction of an amine with this compound.
Advantages of this compound
While other isothiocyanates like phenyl isothiocyanate (PITC) are widely used, 2,4-DMPIT offers several potential advantages:
-
High Reactivity: The isothiocyanate group reacts efficiently with primary and secondary amines under mild conditions.[1]
-
Stable Derivatives: The resulting thiourea derivatives are chemically stable, allowing for sample analysis without significant degradation, which is crucial for autosampler sequences.[4]
-
Strong UV Absorbance: The dimethoxy substitution can enhance the molar absorptivity of the derivative compared to simpler phenyl isothiocyanates, potentially leading to lower detection limits.
-
Absence of Reagent Peaks: Excess reagent and by-products can often be separated from the derivatized analytes chromatographically or removed via a simple liquid-liquid extraction step prior to injection.[4][5]
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization and analysis of primary and secondary amines in a sample matrix. Optimization will be required based on the specific analytes and matrix.
Reagents and Materials
-
This compound (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (TEA)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hexane, HPLC grade
-
Analyte standards of interest
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
Solution Preparation
-
Borate Buffer (100 mM, pH 9.0): Dissolve 6.18 g of boric acid in 950 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH. Bring the final volume to 1 L with water. Rationale: A basic pH is required to ensure the amine is in its deprotonated, nucleophilic state for efficient reaction.
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 2,4-DMPIT in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light. Rationale: Isothiocyanates can degrade over time, especially in the presence of moisture. Fresh preparation ensures maximum reactivity.
-
Mobile Phase A (e.g., 20 mM Sodium Acetate, pH 6.5): Prepare as required for the specific HPLC method.
-
Mobile Phase B (e.g., Acetonitrile/Methanol mixture): Prepare as required for the specific HPLC method.
Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of the amine standard(s) in a suitable solvent (e.g., 10 mM HCl or water). Perform serial dilutions to create a calibration curve (e.g., 1-100 µM).
-
Sample Preparation: For biological fluids like plasma, protein precipitation is necessary. Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant. For other samples, ensure they are filtered and free of particulates.
Step-by-Step Derivatization Procedure
-
Aliquot: In a microcentrifuge tube, add 100 µL of the prepared standard or sample supernatant.
-
Buffering: Add 100 µL of 100 mM Borate Buffer (pH 9.0). Vortex briefly.
-
Add Reagent: Add 200 µL of the 10 mg/mL 2,4-DMPIT solution in acetonitrile. Rationale: A molar excess of the derivatizing reagent is used to drive the reaction to completion.
-
React: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. Protect from light. The optimal time and temperature should be determined experimentally.
-
Stop Reaction & Extract (Optional but Recommended): After incubation, add 500 µL of hexane. Vortex vigorously for 30 seconds. Centrifuge for 5 minutes to separate the layers. The hexane (upper layer) will extract the excess, unreacted 2,4-DMPIT.[5]
-
Final Sample: Carefully transfer the aqueous (lower) layer to a clean autosampler vial. This solution is now ready for HPLC analysis.
HPLC System Configuration and Conditions
The following table provides a starting point for method development.
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC or UPLC system with UV/Vis Detector |
| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Table 1: Example HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Rationale: A gradient elution is necessary to separate the derivatized analytes, which are now more hydrophobic, and to wash the column of any strongly retained components.
Workflow and Data Analysis
The entire process from sample preparation to data analysis is summarized in the workflow diagram below.
Caption: Overall experimental workflow for amine analysis.
For quantification, a calibration curve is constructed by plotting the peak area of the derivatized standards against their known concentrations. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area on this curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Area | Incomplete derivatization (pH incorrect, reagent degraded). | Check pH of buffer. Prepare fresh 2,4-DMPIT solution. Increase reaction time or temperature. |
| Broad or Tailing Peaks | Column degradation, incompatible mobile phase pH. | Use a new column or a pre-column guard. Ensure mobile phase pH is suitable for the column (typically 2-8). |
| Multiple Peaks for a Single Analyte | Side reactions, sample degradation. | Ensure reaction conditions are not too harsh. Analyze samples promptly after derivatization. |
| High Background Noise | Contaminated mobile phase or detector lamp issue. | Filter all mobile phases. Check detector lamp lifetime and performance. |
Conclusion
This compound is a robust and sensitive derivatization reagent for the HPLC-UV analysis of compounds containing primary and secondary amine functionalities. By converting poorly detectable analytes into stable, highly UV-active thiourea derivatives, this method enables reliable quantification in complex matrices. The protocols provided herein serve as a comprehensive starting point for developing and validating analytical methods in research, clinical, and quality control environments.
References
- 1. CAS 33904-03-9: this compound [cymitquimica.com]
- 2. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Application Notes & Protocols: Covalent Labeling of Proteins with 2,4-Dimethoxyphenyl Isothiocyanate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 2,4-Dimethoxyphenyl Isothiocyanate in Proteomics
Covalent labeling of proteins is a cornerstone technique in modern biological sciences, enabling the elucidation of protein structure, function, and interactions. Isothiocyanates are among the most reliable and widely used reagents for this purpose, forming stable covalent bonds with primary amines on proteins.[1] This application note provides a detailed protocol and scientific rationale for labeling proteins with a specific, electron-rich aromatic isothiocyanate: this compound (DMP-ITC).
The DMP-ITC moiety offers unique properties. The dimethoxy substitutions on the phenyl ring act as strong electron-donating groups, potentially influencing the local environment of the protein upon conjugation. This can be advantageous for specific biophysical studies or for creating unique protein conjugates with altered properties. Understanding the precise control of this labeling process is critical for generating reliable and reproducible results in downstream applications, from immunoassays to cellular imaging.
Scientific Principle: The Thiourea Linkage
The core of the labeling chemistry lies in the reaction between the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) and a nucleophilic primary amine (-NH₂).[2][3][4] On a protein, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[5]
The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea bond.[6][7]
Mechanism Causality: For this reaction to occur efficiently, the amine group must be in its unprotonated, nucleophilic state.[8][9] The pKa of the ε-amino group of lysine is approximately 10.5.[9] Therefore, conducting the reaction at an alkaline pH (typically 8.5 - 9.5) is crucial to deprotonate a sufficient population of lysine residues, thereby increasing their reactivity towards the isothiocyanate.[7][10][11] At lower pH values, the amine groups are predominantly protonated (-NH₃⁺) and are poor nucleophiles, significantly slowing or preventing the reaction.[8]
Experimental Workflow Overview
The successful conjugation of DMP-ITC to a target protein involves a multi-step process that requires careful planning and execution. The workflow is designed to ensure efficient labeling, removal of unreacted reagents, and thorough characterization of the final product.
Caption: Workflow for Protein Labeling with DMP-ITC.
Detailed Experimental Protocol
This protocol is a robust starting point for labeling a generic IgG antibody. Optimization may be required for different proteins or desired degrees of labeling.
4.1. Materials and Reagents
-
Protein: e.g., IgG antibody at 2-10 mg/mL.
-
Labeling Reagent: this compound (DMP-ITC).
-
Solvent for Reagent: Anhydrous Dimethylsulfoxide (DMSO).
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.[1]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis cassette (10K MWCO).[12]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Scientist's Note (Trustworthiness): It is critical that all buffers used during the labeling process are free of primary amines (e.g., Tris, Glycine) and sodium azide, as these compounds will compete with the protein for reaction with the DMP-ITC, leading to significantly reduced labeling efficiency.[1][10]
4.2. Step-by-Step Methodology
Step 1: Protein Preparation (Buffer Exchange)
-
Ensure your protein of interest is in an amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Labeling Buffer.
-
For this, dialyze the protein solution (e.g., 1-2 mL) against 1 L of 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0) for at least 4 hours at 4°C, or overnight. Alternatively, use a desalting column equilibrated with the Labeling Buffer.
-
After buffer exchange, determine the precise protein concentration using A₂₈₀ spectrophotometry.
Step 2: DMP-ITC Reagent Preparation
-
Immediately before use, prepare a 10 mg/mL stock solution of DMP-ITC in anhydrous DMSO.[1][13]
-
Rationale: Isothiocyanates can lose reactivity upon exposure to moisture.[13] Preparing the solution fresh in a dry solvent ensures maximum reactivity. This solution should be protected from light.[9][13]
Step 3: Labeling Reaction
-
Adjust the protein concentration to 2-5 mg/mL in the Labeling Buffer. Higher protein concentrations generally improve labeling efficiency.[13]
-
Calculate the required volume of DMP-ITC solution. A 10- to 20-fold molar excess of DMP-ITC to protein is a common starting point for achieving a moderate degree of labeling.[5] The optimal ratio may need to be determined empirically.
-
Calculation:(Volume of DMP-ITC) = (moles of Protein) x (desired molar excess) / (Concentration of DMP-ITC stock)
-
-
While gently stirring the protein solution, add the calculated volume of DMP-ITC solution dropwise.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Rationale: The reaction is often performed at 4°C overnight to minimize the risk of protein denaturation or aggregation, which can be exacerbated at room temperature over long periods.[13]
-
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add hydroxylamine or Tris buffer).
-
Incubate for 1-2 hours at room temperature.
-
Rationale: The quenching reagent contains a high concentration of primary amines that react with and consume any remaining unreacted DMP-ITC, preventing further modification of the protein.[1]
-
Step 5: Purification of the Labeled Protein
-
Separate the DMP-ITC-labeled protein from unreacted DMP-ITC and reaction byproducts.
-
Method A (Size-Exclusion Chromatography): Apply the quenched reaction mixture to a gel filtration column (e.g., Sephadex G-50) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[12][13] The larger protein conjugate will elute first, while the smaller, unreacted molecules will be retained longer.
-
Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette (10K MWCO) and dialyze against 1-2 L of PBS, pH 7.4 at 4°C. Perform at least three buffer changes over 24-48 hours.
-
Scientist's Note: Chromatography is generally faster and provides a more complete separation than dialysis.[14]
-
Characterization and Quality Control
5.1. Determining the Degree of Labeling (DOL)
The DOL is the average number of DMP-ITC molecules conjugated to each protein molecule. It is a critical parameter for ensuring batch-to-batch consistency. This requires measuring the absorbance of the protein at 280 nm and the absorbance of the DMP-ITC label at its maximum absorbance wavelength (λ_max_).
Note: The exact λ_max_ and molar extinction coefficient (ε) for DMP-ITC should be determined experimentally or obtained from the supplier's certificate of analysis. For this example, we will assume hypothetical values: λ_max_ = 310 nm and ε_label_ = 12,000 M⁻¹cm⁻¹.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max_ of DMP-ITC (e.g., A₃₁₀).
-
Calculate the protein concentration, correcting for the absorbance of the label at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of DMP-ITC / A₃₁₀ of DMP-ITC. (This must be determined for the free dye).
-
Corrected A₂₈₀ = A₂₈₀_measured_ - (A₃₁₀_measured_ × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein_
-
-
Calculate the concentration of the conjugated dye.
-
Dye Conc. (M) = A₃₁₀_measured_ / ε_label_
-
-
Calculate the DOL.
-
DOL = [Dye Conc. (M)] / [Protein Conc. (M)]
-
5.2. Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction pH | 8.5 - 9.5 | Ensures deprotonation of lysine ε-amino groups for nucleophilic attack.[8][11] |
| Buffer System | Carbonate-Bicarbonate | Alkaline buffer that is free of competing primary amines.[1][13] |
| DMP-ITC:Protein Molar Ratio | 5:1 to 50:1 | Controls the extent of labeling; must be optimized for the target protein and desired DOL. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) minimize protein degradation during longer incubation times.[13] |
| Reaction Time | 2 hours to Overnight | Longer times can increase labeling efficiency, especially at lower temperatures.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Reaction pH is too low.2. Presence of competing amines (Tris, azide) in the protein buffer.3. DMP-ITC reagent has hydrolyzed.4. Insufficient molar excess of DMP-ITC. | 1. Verify the pH of the Labeling Buffer is between 8.5-9.5.2. Perform thorough buffer exchange into an amine-free buffer.[10]3. Prepare a fresh stock of DMP-ITC in anhydrous DMSO immediately before use.[1]4. Increase the molar ratio of DMP-ITC to protein in increments. |
| Protein Precipitation/Aggregation | 1. High degree of labeling leading to increased hydrophobicity.2. Protein instability at alkaline pH or room temperature.3. High concentration of organic solvent (DMSO). | 1. Reduce the DMP-ITC:protein molar ratio or shorten the reaction time.2. Perform the reaction at 4°C and ensure the pH does not exceed 9.5.3. Keep the volume of added DMSO to less than 10% of the total reaction volume. |
| Loss of Protein Activity | Labeling may have occurred at or near a critical functional site (e.g., active site, binding interface). | Reduce the DOL by lowering the DMP-ITC:protein molar ratio. If the problem persists, the target protein may not be suitable for random lysine labeling with this reagent. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. peptideweb.com [peptideweb.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dimethoxyphenyl Isothiocyanate for N-terminal Peptide Sequencing
Introduction: The Evolution of Peptide Sequencing and the Role of Isothiocyanates
The determination of the amino acid sequence of proteins and peptides is fundamental to understanding their structure and function.[1] For decades, Edman degradation has been a cornerstone technique for N-terminal sequencing.[2][3][4] This method relies on the sequential labeling and cleavage of the N-terminal amino acid residue.[2][4][5] The classical Edman reagent, phenyl isothiocyanate (PITC), reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).[1][2] Subsequent treatment with acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification, typically by HPLC.[1][2][6]
While robust, the traditional Edman degradation faces limitations, particularly in sensitivity and the sequencing of long peptides.[2] The repetitive nature of the cleavage and extraction steps can lead to sample loss and decreasing efficiency with each cycle, practically limiting sequencing to 30-60 residues.[2] To address these challenges, various isothiocyanate analogues have been developed to enhance detection sensitivity and fragmentation characteristics in mass spectrometry-based approaches.[7] This application note focuses on 2,4-dimethoxyphenyl isothiocyanate (DMPITC), a reagent designed to improve specific aspects of N-terminal peptide analysis.
The Scientific Rationale for this compound (DMPITC)
The chemical structure of the isothiocyanate reagent directly influences the properties of the resulting derivatized amino acid, affecting its detectability and fragmentation behavior. The introduction of methoxy groups onto the phenyl ring of the isothiocyanate, as in DMPITC, offers distinct advantages. The electron-donating nature of the methoxy groups can influence the reactivity of the isothiocyanate and the spectroscopic properties of the resulting thiohydantoin derivatives.
While the search results did not yield specific studies detailing the advantages of this compound (DMPITC) in traditional Edman degradation, we can infer its potential benefits based on the principles of related compounds. For instance, the use of colored or fluorescent isothiocyanates, such as 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC), was introduced to enhance the sensitivity of detection of the cleaved amino acid derivatives, allowing for micro-sequencing.[8] Similarly, isothiocyanate analogues bearing basic moieties have been shown to improve mass spectrometry signal intensities of tagged peptides.[7]
The dimethoxy substitution in DMPITC may offer a balance of properties, potentially enhancing UV absorbance for chromatographic detection or altering fragmentation patterns in mass spectrometry to facilitate de novo sequencing. De novo sequencing is a powerful technique that determines a peptide's amino acid sequence without relying on a protein database.[9] It analyzes the mass differences between fragment ions generated in a mass spectrometer to deduce the sequence.[9][10]
Core Principles of DMPITC-based N-terminal Sequencing
The fundamental chemistry of DMPITC in N-terminal sequencing mirrors that of the classical Edman degradation. The process involves a two-step cyclical reaction:
-
Coupling Reaction: The peptide is reacted with DMPITC under mildly alkaline conditions. The isothiocyanate group (-N=C=S) of DMPITC electrophilically attacks the uncharged primary amino group of the N-terminal amino acid, forming a 2,4-dimethoxyphenylthiocarbamoyl (DMPTC) derivative.
-
Cleavage Reaction: The DMPTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a thiazolinone derivative. The remainder of the peptide is left intact for the next cycle of degradation.
The released thiazolinone derivative is subsequently converted to a more stable 2,4-dimethoxyphenylthiohydantoin (DMPTH)-amino acid by treatment with aqueous acid. This DMPTH-amino acid can then be identified by chromatography or mass spectrometry.
Experimental Workflow and Protocols
The successful application of DMPITC for N-terminal sequencing requires careful attention to sample preparation, reaction conditions, and analytical methods.
Diagram of the DMPITC N-Terminal Sequencing Workflow
Caption: Overall workflow for N-terminal peptide sequencing using DMPITC.
Protocol 1: N-Terminal Derivatization of Peptides with DMPITC
This protocol outlines the manual procedure for the coupling and cleavage steps for a single residue. For automated sequencers, the instrument's specific protocols should be followed.
Materials:
-
Purified peptide sample (10-100 picomoles)[2]
-
DMPITC solution (e.g., 5% in pyridine or another suitable organic solvent)
-
Coupling buffer (e.g., pyridine/water, 1:1, v/v, adjusted to pH 9 with N-methylmorpholine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Solvents for extraction (e.g., butyl acetate, ethyl acetate)
-
Conversion solution (e.g., 1 M HCl or 25% aqueous TFA)
-
Nitrogen gas source for drying
Procedure:
-
Sample Preparation:
-
Ensure the peptide sample is salt-free and lyophilized in a reaction vial. The N-terminus must be unmodified for the reaction to proceed.[2]
-
-
Coupling Reaction:
-
Dissolve the peptide in 20-30 µL of coupling buffer.
-
Add an excess of the DMPITC solution (e.g., 5-10 µL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for 20-30 minutes. The specific temperature and time may need optimization.
-
Dry the sample completely under a stream of nitrogen.
-
-
Cleavage Reaction:
-
Add 20-30 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10-15 minutes to effect cleavage of the N-terminal residue.
-
Dry the sample again under nitrogen.
-
-
Extraction of the Thiazolinone Derivative:
-
Add a suitable organic solvent (e.g., 100 µL of butyl acetate) to the dried residue.
-
Vortex thoroughly to dissolve the thiazolinone derivative.
-
Transfer the organic phase containing the derivative to a new tube. The remaining peptide stays in the original vial for the next sequencing cycle.
-
-
Conversion to DMPTH-Amino Acid:
-
Dry the extracted thiazolinone derivative under nitrogen.
-
Add 20 µL of the conversion solution (e.g., 1 M HCl).
-
Incubate at a higher temperature (e.g., 80°C) for 10 minutes to convert the unstable thiazolinone to the stable DMPTH-amino acid.
-
Dry the sample prior to analysis.
-
-
Analysis:
-
Reconstitute the dried DMPTH-amino acid in a suitable solvent for HPLC or mass spectrometry analysis.
-
Identify the DMPTH-amino acid by comparing its retention time (HPLC) or mass-to-charge ratio (MS) to known standards.
-
Data Presentation and Interpretation
The primary data from this procedure will be a series of chromatograms or mass spectra, one for each cycle of degradation.
Table 1: Hypothetical Retention Times for DMPTH-Amino Acids in RP-HPLC
| DMPTH-Amino Acid | Retention Time (min) |
| DMPTH-Alanine | 12.5 |
| DMPTH-Glycine | 10.8 |
| DMPTH-Leucine | 18.2 |
| DMPTH-Phenylalanine | 20.1 |
| DMPTH-Serine | 11.5 |
| ... (and so on for all 20 standard amino acids) |
Note: These are illustrative values. Actual retention times will depend on the specific HPLC column, mobile phase, and gradient used.
Mechanistic Insights
The core of the DMPITC sequencing chemistry is the Edman degradation reaction. The electron-donating methoxy groups on the phenyl ring of DMPITC may influence the stability of the intermediate carbamic acid derivative, potentially affecting the efficiency of the coupling and cleavage steps.
Diagram of the DMPITC Reaction Mechanism
Caption: Chemical mechanism of DMPITC-mediated N-terminal sequencing.
Troubleshooting and Considerations
-
Blocked N-terminus: If no sequence is obtained, the N-terminus of the peptide may be chemically modified (e.g., acetylated), preventing the coupling reaction.[2]
-
Low Signal: This can result from insufficient sample quantity, poor coupling or cleavage efficiency, or sample loss during extraction steps.
-
Sequence Halts: The sequencing process may stop if a non-α-amino acid is encountered.[2]
-
Ambiguous Results: The presence of unnatural amino acids can lead to unclear results as their DMPTH derivatives may not have standard retention times or fragmentation patterns.[11]
Comparison with Other Sequencing Methods
While DMPITC-based sequencing is a variation of the classical Edman degradation, it is important to understand its place relative to mass spectrometry-based methods.
Table 2: Comparison of N-terminal Sequencing Methods
| Feature | Edman Degradation (DMPITC) | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical degradation | Fragmentation and mass analysis |
| Throughput | Lower, one residue per cycle | Higher, can analyze complex mixtures |
| Sample Requirement | Purified peptide, unblocked N-terminus | Can handle mixtures, tolerant of some N-terminal modifications |
| Information | Unambiguous N-terminal sequence | Can provide full or partial sequence, identify PTMs |
| Database Dependency | No | Often used with databases, but de novo is possible[5] |
Conclusion
This compound represents a potential refinement of the reagents used for classical N-terminal peptide sequencing. By modifying the phenyl isothiocyanate core, DMPITC may offer advantages in the detection and characterization of the resulting DMPTH-amino acid derivatives. The protocols provided herein offer a framework for researchers to apply this reagent in their protein and peptide characterization workflows. As with any analytical technique, optimization of reaction conditions and careful interpretation of data are paramount to achieving accurate and reliable sequence information. While mass spectrometry has become a dominant technology in proteomics, the direct and unambiguous nature of Edman-type sequencing, potentially enhanced by reagents like DMPITC, ensures its continued relevance in specific applications such as the validation of recombinant protein N-termini.[12]
References
- 1. Analysis of N-Terminal Sequencing Using Edman Degradation and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 5. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 7. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
- 10. Peptide Sequencing [ucimsf.ps.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. N-terminal sequence analysis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4-Dimethoxyphenyl Isothiocyanate in Edman Degradation: A Guide for Enhanced Peptide Sequencing
Introduction: The Quest for Higher Sensitivity in N-Terminal Sequencing
For decades, the Edman degradation has remained a cornerstone technique for determining the N-terminal sequence of amino acids in peptides and proteins.[1][2][3][4] Developed by Pehr Edman, this elegant, stepwise chemical method provides unambiguous sequence data, which is invaluable for protein identification, characterization, and functional analysis.[1][5] The traditional reagent, phenyl isothiocyanate (PITC), has been the workhorse of this technique, reliably labeling the N-terminal amino acid for subsequent cleavage and identification.[1][2][5]
However, the relentless pursuit of higher sensitivity and improved detection limits in proteomics has driven the exploration of alternative reagents. This application note introduces 2,4-Dimethoxyphenyl isothiocyanate (DMPITC) as a promising candidate for enhancing the Edman degradation workflow. The introduction of two electron-donating methoxy groups on the phenyl ring is hypothesized to confer advantageous properties to the resulting amino acid derivatives, potentially leading to improved detection and more robust sequencing data.
This guide provides a comprehensive overview of the principles, protocols, and expected outcomes when employing DMPITC in Edman degradation, tailored for researchers, scientists, and drug development professionals seeking to push the boundaries of N-terminal sequencing.
Principle of the Method: The Edman Chemistry with a Modern Twist
The core of the Edman degradation remains unchanged when using this compound. It is a cyclical three-step process: coupling , cleavage , and conversion .
-
Coupling: Under mildly alkaline conditions, the primary amino group of the N-terminal amino acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of DMPITC. This reaction forms a 2,4-dimethoxyphenylthiocarbamoyl (DMPTC) peptide derivative. The electron-donating methoxy groups on the phenyl ring of DMPITC may increase the reactivity of the isothiocyanate group, potentially leading to faster and more efficient coupling compared to PITC.[6]
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the DMPTC group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact and ready for the next cycle of degradation.
-
Conversion: The cleaved ATZ-amino acid derivative is unstable and is subsequently converted to a more stable 2,4-dimethoxyphenylthiohydantoin (DMPTH) amino acid derivative by treatment with aqueous acid. This stable DMPTH-amino acid is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).
The key innovation of using DMPITC lies in the properties of the final DMPTH-amino acid derivatives. The dimethoxy-substituted phenyl ring is expected to exhibit a different ultraviolet (UV) absorbance spectrum compared to the standard phenylthiohydantoin (PTH) derivatives. This may allow for detection at a more favorable wavelength with a higher signal-to-noise ratio, thereby increasing the sensitivity of the analysis.
Visualizing the Workflow: The Edman Degradation Cycle with DMPITC
Caption: The cyclical process of Edman degradation using DMPITC.
Experimental Protocols
The following protocols are based on standard Edman degradation procedures and should be optimized for your specific instrumentation and peptide samples.
Materials and Reagents
-
Peptide Sample: Purified peptide or protein (10-100 picomoles) with a free N-terminus, lyophilized or dissolved in a suitable volatile solvent.
-
This compound (DMPITC): Sequencing grade.
-
Coupling Buffer: N-methylpiperidine or trimethylamine solution (e.g., 12% v/v) in a suitable solvent.
-
Cleavage Acid: Anhydrous trifluoroacetic acid (TFA), sequencing grade.
-
Conversion Solution: Aqueous TFA or hydrochloric acid (e.g., 25% TFA in water).
-
Solvents: HPLC-grade acetonitrile, ethyl acetate, and water.
-
HPLC Column: C18 reverse-phase column suitable for PTH or analogous derivative separation.
-
DMPTH-Amino Acid Standards: A standard mixture of all 20 DMPTH-amino acid derivatives. Note: These will likely need to be synthesized and characterized in-house as they may not be commercially available.
Step-by-Step Methodology
1. Sample Preparation:
-
Ensure the peptide sample is free from interfering substances such as primary amines (e.g., Tris buffer) and detergents. If necessary, perform a buffer exchange or precipitation step.
-
Accurately quantify the amount of peptide to be sequenced. For automated sequencers, follow the manufacturer's instructions for sample loading onto the support membrane (e.g., PVDF).
2. The Edman Cycle (Automated Sequencer Protocol)
The following steps are typically performed in an automated protein sequencer. The specific program and timings should be adapted from standard PITC cycles.
-
Step 1: Coupling Reaction
-
Deliver the coupling buffer to the reaction cartridge to create an alkaline environment.
-
Deliver a solution of DMPITC in a suitable solvent (e.g., heptane or ethyl acetate) to the cartridge.
-
Incubate at an elevated temperature (e.g., 50-55°C) for a predetermined time to allow the coupling reaction to go to completion. The increased reactivity of DMPITC may allow for a shorter incubation time compared to PITC.
-
Thoroughly wash the support with a non-polar solvent (e.g., heptane or ethyl acetate) to remove excess reagent and by-products.
-
-
Step 2: Cleavage
-
Deliver anhydrous TFA to the reaction cartridge.
-
Incubate for a short period to effect the cleavage of the N-terminal DMPTC-amino acid as its ATZ derivative.
-
The ATZ-amino acid derivative is selectively extracted with an organic solvent (e.g., ethyl acetate) and transferred to a conversion flask. The remaining peptide on the support is dried in preparation for the next cycle.
-
-
Step 3: Conversion
-
The solvent containing the ATZ-amino acid is evaporated.
-
The conversion solution (aqueous acid) is added to the dried ATZ derivative.
-
Incubate at an elevated temperature (e.g., 65°C) to facilitate the rearrangement to the more stable DMPTH-amino acid.
-
The DMPTH-amino acid is dried and then redissolved in HPLC injection solvent (e.g., acetonitrile/water mixture) in preparation for analysis.
-
3. HPLC Analysis:
-
Inject the redissolved DMPTH-amino acid onto a C18 reverse-phase HPLC column.[7][8]
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate). The increased hydrophobicity of the DMPTH derivatives due to the dimethoxy groups may require a modified gradient with a higher organic phase concentration for efficient elution compared to PTH-amino acids.
-
Monitor the elution profile using a UV detector. The optimal wavelength for detection of DMPTH derivatives should be determined by acquiring the UV spectrum of the synthesized standards. It is anticipated that the dimethoxy substitution will shift the absorbance maximum.
-
Identify the DMPTH-amino acid by comparing its retention time to that of the known standards.
Data Analysis and Interpretation
The primary data output from each cycle of Edman degradation is an HPLC chromatogram. A successful sequencing run will show a single, prominent peak corresponding to the N-terminal amino acid at each cycle.
Hypothetical HPLC Elution Profile of DMPTH-Amino Acids
The following table provides a hypothetical elution order for DMPTH-amino acids on a C18 column. The exact retention times must be determined empirically by running a standard mixture. Due to the increased hydrophobicity of the DMPITC moiety, it is expected that all DMPTH-amino acids will have longer retention times than their corresponding PTH counterparts under identical chromatographic conditions.
| DMPTH-Amino Acid | Hypothetical Retention Time (min) | Notes |
| Aspartic Acid (D) | 8.5 | Early eluting, polar |
| Asparagine (N) | 9.2 | |
| Serine (S) | 9.8 | |
| Glutamic Acid (E) | 10.5 | |
| Threonine (T) | 11.1 | |
| Glycine (G) | 11.8 | |
| Glutamine (Q) | 12.4 | |
| Histidine (H) | 13.0 | |
| Alanine (A) | 14.5 | |
| Arginine (R) | 15.2 | |
| Tyrosine (Y) | 16.8 | |
| Proline (P) | 17.5 | Unique secondary amine structure |
| Valine (V) | 18.9 | Hydrophobic |
| Methionine (M) | 19.6 | |
| Isoleucine (I) | 20.8 | |
| Leucine (L) | 21.5 | |
| Phenylalanine (F) | 22.7 | |
| Tryptophan (W) | 23.9 | Most hydrophobic |
Note: This table is for illustrative purposes only. Actual retention times will vary depending on the specific HPLC system, column, and mobile phases used.
Troubleshooting
| Problem | Potential Cause | Solution |
| No peak or very low signal | N-terminus of the peptide is blocked (e.g., acetylation). | Use mass spectrometry to confirm the presence of a blocking group. If possible, use chemical or enzymatic methods to deblock the N-terminus. |
| Inefficient coupling with DMPITC. | Optimize coupling time and temperature. Ensure the coupling buffer is at the correct pH. | |
| Multiple peaks in the chromatogram | Impure peptide sample. | Purify the peptide sample before sequencing. |
| Incomplete coupling or cleavage reactions leading to carry-over from the previous cycle. | Optimize reaction times and washing steps in the sequencer program. | |
| Gradual decrease in signal over cycles | Sample washout from the support membrane. | Ensure the peptide is properly adsorbed to the membrane. For very hydrophobic or small peptides, consider covalent attachment to a solid support. |
| Accumulation of reaction by-products. | Optimize washing steps to ensure complete removal of excess reagents and by-products. |
Conclusion: A New Reagent for a Classic Technique
The application of this compound in Edman degradation represents a logical progression in the refinement of this powerful protein sequencing technique. While sharing the same fundamental chemistry as the traditional PITC-based method, the unique properties of DMPITC offer the potential for enhanced sensitivity and more robust data. The anticipated improvements in the UV-absorptivity and chromatographic behavior of the resulting DMPTH-amino acid derivatives make this reagent a compelling option for researchers working at the limits of detection. As with any new methodology, empirical optimization of the reaction and analysis conditions is crucial for achieving the best results. This guide provides a solid foundation for the adoption of DMPITC, empowering scientists to continue to unravel the complexities of the proteome with greater precision and confidence.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. ehu.eus [ehu.eus]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. CAS 33904-03-9: this compound [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dipeptide Sequence Determination:: Analyzing Phenylthiohydantoin Amino Acids by HPLC - Dialnet [dialnet.unirioja.es]
Application Notes & Protocols: Fluorescent Labeling of Antibodies with 2,4-Dimethoxyphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorescent Antibody Labeling
Fluorescently labeled antibodies are indispensable tools in a vast array of biomedical research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[1][2][3] The covalent attachment of a fluorophore to an antibody combines the high specificity of the antibody for its target antigen with the sensitive detection capabilities of fluorescence.[4] This allows for the precise visualization and quantification of target molecules in complex biological systems.
The choice of fluorophore and the labeling chemistry are critical determinants of the final conjugate's performance. Isothiocyanates are a well-established class of amine-reactive reagents used for labeling proteins.[1][4] They react with the primary amines on lysine residues and the N-terminus of the antibody to form stable thiourea bonds.[1] This guide focuses on the application of a specific isothiocyanate derivative, 2,4-Dimethoxyphenyl isothiocyanate, for the fluorescent labeling of antibodies.
Understanding this compound
This compound is an organic compound featuring an isothiocyanate functional group attached to a dimethoxy-substituted phenyl ring.[5][6] The isothiocyanate group (–N=C=S) is highly reactive towards nucleophiles, particularly the primary amines found on proteins.[6][7] The dimethoxy-substituted aromatic ring constitutes the fluorophore, and its specific electronic properties will determine the excitation and emission spectra of the resulting labeled antibody.
Key Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [5] |
| Molecular Weight | 195.24 g/mol | [5] |
| Appearance | Pale yellow to light brown solid or liquid | [6] |
| Melting Point | 52-55 °C | [8] |
| Boiling Point | 167 °C at 6 mm Hg | [8] |
The Labeling Reaction: Mechanism and Key Considerations
The conjugation of this compound to an antibody proceeds via a nucleophilic addition reaction. The unprotonated primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea linkage.
Figure 1: Workflow for Antibody Labeling with this compound.
Causality Behind Experimental Choices:
-
pH: The reaction is performed at an alkaline pH (typically 9.0-9.5) to ensure that a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic.[1]
-
Buffer System: An amine-free buffer, such as sodium carbonate-bicarbonate, is crucial to prevent the buffer components from competing with the antibody for reaction with the isothiocyanate.[9] Buffers containing primary amines, like Tris, must be avoided.[9]
-
Antibody Purity and Concentration: The antibody should be purified and at a suitable concentration (generally 1-2 mg/mL) in an appropriate buffer.[7] Substances like sodium azide at concentrations of 0.1% or less generally do not interfere with the reaction.[10]
-
Molar Ratio of Dye to Antibody: The ratio of this compound to the antibody will influence the degree of labeling (DOL). A molar excess of the isothiocyanate is typically used.[9] However, excessive labeling can lead to antibody inactivation or fluorescence quenching.[11][12]
Detailed Protocol for Fluorescent Labeling
This protocol provides a general guideline. Optimization may be required for specific antibodies and applications.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column.[13]
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Labeling Reaction:
-
Add the 0.2 M sodium carbonate-bicarbonate buffer (pH 9.0) to the antibody solution to achieve a final concentration of 0.1 M.
-
While gently stirring, slowly add the calculated amount of the this compound stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[9]
-
-
Purification of the Labeled Antibody:
-
It is essential to remove any unconjugated this compound from the labeled antibody.[11] This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).[9][] The labeled antibody will elute in the void volume of the column, while the smaller, unconjugated dye molecules will be retained.
-
Figure 2: Experimental Workflow for Antibody Labeling and Characterization.
Characterization of the Fluorescently Labeled Antibody
1. Determination of the Degree of Labeling (DOL):
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[15] It is a critical parameter for ensuring the quality and reproducibility of labeled antibodies.[11][16] The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the this compound fluorophore.
Formula for Calculating DOL:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at the λmax of the dye.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[11]
-
ε_dye: Molar extinction coefficient of the dye at its λmax.
-
CF: Correction factor to account for the dye's absorbance at 280 nm (CF = A_280 of dye / A_max of dye).
The optimal DOL for most applications is typically between 2 and 10.[11] A low DOL results in a weak fluorescent signal, while a very high DOL can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.[11][17]
2. Validation of Antibody Functionality:
It is crucial to verify that the labeling process has not negatively impacted the antibody's ability to bind its target antigen.[12] This can be assessed using various immunoassays, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Compare the binding curves of the labeled and unlabeled antibodies to their target antigen.
-
Flow Cytometry: Assess the staining of target-expressing cells with the labeled antibody.
-
Immunofluorescence Microscopy: Evaluate the specific staining of tissues or cells.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low DOL | - Inefficient reaction conditions (e.g., wrong pH, low temperature).- Presence of competing amines in the buffer.- Insufficient molar excess of the dye.- Hydrolyzed or inactive dye. | - Ensure the pH is between 9.0 and 9.5.- Use an amine-free buffer.- Increase the molar ratio of dye to antibody.- Use fresh, high-quality this compound. |
| High DOL | - Excessive molar ratio of dye to antibody.- Prolonged reaction time. | - Reduce the molar excess of the dye.- Decrease the reaction time. |
| Reduced Antibody Activity | - High DOL leading to modification of lysine residues in the antigen-binding site.- Harsh labeling or purification conditions. | - Optimize the DOL to a lower, effective level.- Perform labeling and purification at recommended temperatures and pH. |
| High Background Staining | - Incomplete removal of unconjugated dye.- Non-specific binding of the labeled antibody due to over-labeling. | - Ensure thorough purification of the conjugate.- Optimize the DOL and the concentration of the labeled antibody used in the assay. |
Conclusion
The use of this compound provides a straightforward and effective method for the fluorescent labeling of antibodies. By carefully controlling the reaction conditions, particularly the pH and the molar ratio of dye to antibody, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications. Thorough characterization of the conjugate, including the determination of the DOL and validation of its functionality, is essential for obtaining reliable and reproducible results.
References
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Antibody Fluorescent Labeling | Fluorescent Antibody services USA [biosyn.com]
- 4. Antibody Conjugation - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 33904-03-9: this compound [cymitquimica.com]
- 7. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. This compound | 33904-03-9 [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Labs [ivl2-au.vlabs.ac.in]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
A Principle-Guided Method for Intracellular Labeling and Cell Imaging Using 2,4-Dimethoxyphenyl isothiocyanate
An Application Note and Protocol Guide
Abstract The covalent labeling of intracellular proteins is a cornerstone of modern cell imaging, enabling the visualization of cellular architecture and processes. Isothiocyanates, such as the widely-used Fluorescein isothiocyanate (FITC), are powerful reagents for this purpose, forming stable bonds with primary amines on proteins.[1] This application note introduces 2,4-Dimethoxyphenyl isothiocyanate, a commercially available compound, as a potential fluorescent probe for cell imaging. While its specific use in bio-imaging is not yet extensively documented, its isothiocyanate reactive group suggests a shared mechanism with well-established dyes.[2] This guide, therefore, serves as a foundational methodology for researchers. It provides a principle-guided approach, leveraging established protocols for analogous compounds, to characterize this compound and implement it in fixed-cell imaging workflows. We present detailed protocols for determining its spectral properties, validating its protein-labeling capacity, and staining fixed and permeabilized cells, empowering researchers to explore its potential as a novel imaging tool.
Part 1: Scientific Principles and Foundational Rationale
The Chemistry of Isothiocyanate Labeling
The utility of isothiocyanate-based dyes in cell imaging stems from their specific and efficient reactivity with primary amine groups found in proteins. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with the unprotonated primary amines (-NH₂) of the N-terminal residue and, more commonly, the ε-amino group of lysine residues.[3][4][5] This reaction, which proceeds optimally under mild alkaline conditions (pH 9.0-9.5), forms a highly stable thiourea bond, covalently attaching the fluorophore to the protein.[6][7] This stable linkage ensures the fluorescent signal remains localized to the target structures throughout the imaging experiment.[3]
The general reaction is illustrated below:
Caption: Covalent reaction between an isothiocyanate and a primary amine.
Critical Considerations for a Novel Probe
Implementing a new fluorescent probe requires a systematic approach. Unlike established dyes like FITC, the specific properties of this compound are not well-characterized in the context of bio-imaging.
-
Spectral Properties: The most critical, yet unknown, parameters are the excitation and emission maxima (λ_ex/λ_em). These wavelengths dictate the entire microscopy setup, from the choice of laser lines or filter cubes to the prevention of spectral bleed-through in multi-color imaging experiments. Therefore, the first experimental step must be to characterize the probe's fluorescence spectrum.
-
Cell Permeability: Isothiocyanates are generally not cell-permeant, making them unsuitable for direct labeling of intracellular proteins in live cells without assistance.[8][9] Techniques like transient permeabilization with agents like Streptolysin O can be employed for live-cell applications, but this adds a layer of complexity and potential cell stress.[8][10] For this foundational protocol, we will focus on a more straightforward and robust workflow using fixed and permeabilized cells, which eliminates the barrier of the cell membrane.
-
Photostability: A probe's resistance to photobleaching determines the feasible duration of imaging and the intensity of illumination that can be used. While this is beyond the scope of this initial guide, researchers should be aware that prolonged or high-intensity imaging may lead to signal loss, a common characteristic of many fluorochromes.[11]
Part 2: Reagent Characterization and Preparation
Properties of this compound
Summarizing the known chemical data is essential for preparing accurate stock solutions and understanding the reagent.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₂S | [2][12] |
| Molecular Weight | 195.24 g/mol | [12] |
| Appearance | Pale yellow to light brown solid | [2] |
| Melting Point | 52-55 °C | [13] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | [1] |
| Excitation Max (λ_ex) | To Be Determined (TBD) | - |
| Emission Max (λ_em) | To Be Determined (TBD) | - |
Preparation of Stock Solutions
Proper preparation and storage of the labeling reagent are critical for reproducible results. The isothiocyanate group is susceptible to hydrolysis in the presence of water.
Protocol 1: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh approximately 1-2 mg of this compound powder. Note: Due to its potential toxicity and reactivity, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Dissolution: Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Based on the molecular weight (195.24 g/mol ), a 1 mg/mL solution is approximately 5.12 mM. Prepare a 10 mM stock solution for convenient dilution.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store aliquots desiccated and protected from light at -20°C. Note: Prepare stock solutions fresh and avoid repeated freeze-thaw cycles, as FITC, a similar compound, is known to decompose in water and is light-sensitive.[1][14]
Part 3: Experimental Protocols
Protocol 2: Determination of Spectral Properties
This protocol is essential for establishing the correct microscope settings.
-
Prepare a Dilute Solution: Dilute the 10 mM stock solution of this compound in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to a final concentration of 1-10 µM.
-
Acquire Excitation Spectrum: Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 520 nm, similar to FITC) and scan a range of excitation wavelengths (e.g., 350-550 nm) to find the peak intensity. The wavelength at the peak is the excitation maximum (λ_ex).
-
Acquire Emission Spectrum: Set the excitation wavelength to the determined λ_ex and scan a range of emission wavelengths (e.g., 450-650 nm). The wavelength at the peak intensity is the emission maximum (λ_em).
-
Record Data: Record the λ_ex and λ_em values. These will be used to select the appropriate laser lines and emission filters for microscopy.
Protocol 3: General Labeling of Fixed and Permeabilized Cells
This protocol provides a comprehensive workflow for staining cells grown on coverslips.
Materials
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Labeling Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0.
-
This compound stock solution (10 mM in DMSO).
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342).
-
Antifade Mounting Medium.
Workflow Diagram
Caption: Workflow for staining fixed and permeabilized cells.
Step-by-Step Procedure
-
Cell Culture: Seed cells onto sterile glass coverslips in a tissue culture plate and grow to the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add enough 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature (RT). Caution: PFA is toxic; handle in a fume hood.
-
Washing: Aspirate the PFA and wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at RT. This step allows the probe to access intracellular targets.
-
Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS for 5 minutes each.
-
Labeling Reaction: a. Prepare the labeling solution by diluting the 10 mM stock of this compound into the pH 9.0 Labeling Buffer. A starting concentration range of 10-100 µM is recommended for initial optimization. b. Aspirate the PBS and add the labeling solution to the cells. c. Incubate for 1 hour at RT, protected from light (e.g., cover the plate with aluminum foil).
-
Washing: Aspirate the labeling solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Nuclear Counterstaining (Optional): Incubate cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at RT to visualize cell nuclei.
-
Final Wash: Wash once more with PBS.
-
Mounting: Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a glass slide with a drop of antifade mounting medium. Seal the edges with nail polish if desired.
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters or laser lines based on the spectral data determined in Protocol 2.
Part 4: Data Interpretation and Troubleshooting
Essential Controls
To ensure the observed fluorescence is specific, the following controls are mandatory:
-
Unstained Control: Cells that have undergone the entire fixing and permeabilization process but were not exposed to the isothiocyanate probe. This control is crucial for identifying the level of cellular autofluorescence.
-
Vehicle Control: Cells treated with the Labeling Buffer containing the same final concentration of DMSO used for the probe. This control ensures that the solvent itself does not induce fluorescence or artifacts.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Very Weak Signal | Ineffective labeling (concentration too low). | Increase the concentration of the isothiocyanate probe (e.g., up to 200 µM). |
| Incorrect pH for labeling reaction. | Ensure the Labeling Buffer is freshly prepared and has a pH of 9.0-9.5. | |
| Degraded probe. | Use a fresh aliquot of the stock solution. Prepare a new stock solution from powder. | |
| Incorrect microscope filters/settings. | Verify that the excitation and emission settings match the determined spectral properties of the probe. | |
| High Background Signal | Insufficient washing. | Increase the number and duration of wash steps after labeling. |
| Labeling concentration is too high. | Decrease the concentration of the isothiocyanate probe. | |
| Non-specific binding. | Consider adding a blocking step (e.g., with BSA or glycine) after permeabilization to quench reactive sites, although this is less common for small molecule dyes than for antibodies. | |
| Photobleaching | Illumination intensity is too high. | Reduce laser power or illumination time. Use a more sensitive camera detector if possible. |
| Mounting medium lacks antifade reagent. | Ensure a high-quality antifade mounting medium is used. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS 33904-03-9: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 10. Intracellular labeling of live cells – Selvin Lab [selvinlab.physics.illinois.edu]
- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 33904-03-9 [chemicalbook.com]
- 14. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Application Note & Protocol: Synthesis of Novel Thiourea Derivatives Utilizing 2,4-Dimethoxyphenyl Isothiocyanate
Introduction: The Versatility of Thiourea Scaffolds in Modern Chemistry
Thiourea derivatives represent a cornerstone in medicinal chemistry and organic synthesis.[1] The unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, imparts a wide array of biological activities. These compounds are extensively studied and have demonstrated potential as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents.[2][3][4] The pharmacological efficacy of thiourea derivatives is often attributed to their ability to form stable complexes with metal ions and engage in hydrogen bonding interactions with biological targets like enzymes and receptors.[5][6]
2,4-Dimethoxyphenyl isothiocyanate is a valuable and highly reactive building block for the synthesis of N,N'-disubstituted thioureas. The presence of the electron-donating methoxy groups on the phenyl ring can modulate the electronic properties, lipophilicity, and ultimately, the biological activity of the final derivatives. This guide provides a comprehensive overview of the synthesis of these derivatives, detailing the underlying reaction mechanism, step-by-step experimental protocols, characterization techniques, and safety considerations.
Reaction Mechanism: Nucleophilic Addition
The synthesis of thiourea derivatives from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction.[7] The carbon atom of the isothiocyanate group (-N=C=S) is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on this electrophilic carbon. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and proceeds readily under mild conditions.[8]
Caption: Mechanism of thiourea formation.
Experimental Protocols
General Considerations
-
Solvents: Dichloromethane (DCM), acetone, and tetrahydrofuran (THF) are commonly used solvents for this reaction due to their inert nature and ability to dissolve the reactants.[1][6]
-
Temperature: The reaction typically proceeds efficiently at room temperature. In cases involving less reactive amines, gentle heating may be required.[9]
-
Reaction Monitoring: The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Purity of Reagents: Use of pure, dry solvents and reagents is crucial for obtaining high yields and purity of the final product.
Detailed Protocol: Synthesis of 1-(2,4-dimethoxyphenyl)-3-(phenyl)thiourea
This protocol provides a representative example for the synthesis of a thiourea derivative from this compound and aniline.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aniline | 93.13 | 1.0 | 93 mg (0.091 mL) |
| This compound | 195.24 | 1.0 | 195 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol, 93 mg) in 10 mL of anhydrous dichloromethane.
-
To this stirred solution, add this compound (1.0 mmol, 195 mg) in a single portion at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the disappearance of the starting materials.
-
Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude solid is typically purified by recrystallization. Add a minimal amount of hot ethanol or methanol to dissolve the solid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting white precipitate using a Büchner funnel, wash the crystals with a small amount of cold solvent, and dry under vacuum to yield the pure product.
Expected Yield: 85-95%.
Characterization of Synthesized Derivatives
The structural integrity and purity of the synthesized thiourea derivatives must be confirmed using standard spectroscopic techniques.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretching: Look for characteristic peaks in the range of 3100-3400 cm⁻¹.
-
C=S stretching (thiocarbonyl): A key absorption band is expected around 1250-1350 cm⁻¹.
-
Aromatic C=C stretching: Peaks will appear in the 1450-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the N-H protons as broad singlets (δ 8-12 ppm), aromatic protons (δ 6.5-8.0 ppm), and sharp singlets for the methoxy (-OCH₃) groups around δ 3.8 ppm.[11][12]
-
¹³C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which appears significantly downfield in the range of δ 178-184 ppm.[8][11] Signals for the aromatic carbons and methoxy carbons will also be present.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak (M⁺).[12]
Experimental Workflow
The overall process from synthesis to characterization follows a logical and systematic workflow.
Caption: General workflow for thiourea synthesis.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazard Identification: This compound is known to cause severe skin burns and serious eye damage. It can also be harmful if swallowed or inhaled.[13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[15] Avoid creating dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and amines (until intended for reaction).[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Drug Discovery and Research
Thiourea derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities. While the specific applications of derivatives from this compound require empirical validation, the broader class of thioureas has shown significant promise in several areas:
-
Anticancer Agents: Many thiourea derivatives have been reported to inhibit the growth of various cancer cell lines.[4]
-
Antimicrobial Activity: They have demonstrated efficacy against a range of bacteria and fungi.[16]
-
Enzyme Inhibition: The thiourea moiety can act as a key pharmacophore for inhibiting enzymes such as urease or cholinesterase.[17][18]
-
Chemical Sensors: The sulfur atom in the thiourea group can act as a soft donor, making these compounds suitable for developing sensors for heavy metal ions like mercury.[6][18]
The 2,4-dimethoxy substitution pattern provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the activity and selectivity of these compounds for specific biological targets.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2,4-Dimethoxyphenyl Isothiocyanate in the Synthesis of Heterocyclic Compounds
Abstract: This technical guide provides an in-depth exploration of 2,4-dimethoxyphenyl isothiocyanate as a versatile and powerful reagent in the synthesis of diverse heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind its reactivity and provides detailed, field-proven protocols for the construction of key heterocyclic cores, including thiazoles, thiazolidinones, and other nitrogen- and sulfur-containing systems. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the creation of novel, biologically active molecules.
Introduction: Understanding the Reagent
This compound is an organic compound featuring a highly reactive isothiocyanate (-N=C=S) functional group attached to a dimethoxy-substituted benzene ring.[1][2] Its utility in synthetic chemistry is primarily due to the electrophilic nature of the central carbon atom of the isothiocyanate moiety, which readily undergoes nucleophilic attack.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [1][2] |
| Molecular Weight | 195.24 g/mol | [2] |
| Appearance | Light orange to yellow powder or crystal | [1] |
| Melting Point | 52-55 °C | [3] |
| Boiling Point | 167 °C at 6 mm Hg | [3] |
The presence of the two methoxy groups on the phenyl ring is not merely passive; these electron-donating groups influence the electronic properties of the molecule, enhancing its reactivity and often improving its solubility in common organic solvents.[1] This reagent has garnered significant interest in medicinal chemistry, as the resulting heterocyclic scaffolds are often associated with a wide range of biological activities, including potential anticancer properties.[1][4]
Core Reactivity: The Isothiocyanate Hub
The synthetic versatility of this compound stems from the predictable reactivity of the -N=C=S group. The central carbon is highly electrophilic and serves as a key site for bond formation. Nucleophiles, particularly those containing nitrogen (amines, hydrazines) or activated carbon atoms (active methylene compounds), readily attack this carbon.[1][5][6] This initial addition reaction typically forms a stable intermediate, such as a thiourea or a thiocarbamoyl derivative, which can then be induced to cyclize, forming the desired heterocyclic ring.
Figure 1: General reaction pathway for heterocycle synthesis.
Application I: Synthesis of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[7][8] this compound serves as an excellent starting material for constructing substituted 2-aminothiazoles.
Mechanistic Insight: The Hantzsch Thiazole Synthesis Pathway
A common and robust method for thiazole synthesis is the Hantzsch reaction.[7][8] In this context, the process involves two main stages:
-
Thiourea Formation: this compound is first reacted with an amine (often ammonia or a primary amine) to form an N-(2,4-dimethoxyphenyl)-N'-substituted thiourea. This step transforms the isothiocyanate into a suitable nucleophile for the subsequent cyclization.
-
Cyclocondensation: The resulting thiourea is then reacted with an α-halocarbonyl compound (e.g., an α-bromoketone). The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. A subsequent intramolecular condensation and dehydration leads to the formation of the stable, aromatic thiazole ring.
Protocol 1: Synthesis of N-(2,4-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
This protocol details the synthesis of a representative 2-aminothiazole derivative using a two-step, one-pot procedure starting from the isothiocyanate.
Figure 2: Experimental workflow for thiazole synthesis.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (equiv.) |
| This compound | 195.24 | 1.95 g | 10.0 mmol (1.0) |
| Ammonium Hydroxide (28% aq) | 35.05 | 1.5 mL | ~22.0 mmol (2.2) |
| 2-Bromoacetophenone | 199.04 | 1.99 g | 10.0 mmol (1.0) |
| Ethanol | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.95 g, 10.0 mmol) and ethanol (30 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add aqueous ammonium hydroxide (1.5 mL) dropwise to the solution. A white precipitate of N-(2,4-dimethoxyphenyl)thiourea may form. Stir the reaction mixture for 30 minutes at room temperature.
-
To this suspension, add 2-bromoacetophenone (1.99 g, 10.0 mmol) dissolved in ethanol (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the title compound as a crystalline solid.
-
Expected Yield: 75-85%. Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure.
Application II: Synthesis of Thiazolidinones and Thiazinones
This class of heterocycles is synthesized by reacting this compound with compounds containing an active methylene group (-CH₂- flanked by two electron-withdrawing groups).[5][9][10] This reaction provides a pathway to five-membered (thiazolidinone) or six-membered (thiazinone) rings.
Mechanistic Insight: Addition-Cyclization Cascade
The synthesis proceeds via a two-step sequence:
-
Thiocarbamoyl Formation: In the presence of a base (e.g., in DMF), the active methylene compound is deprotonated to form a carbanion. This nucleophile attacks the isothiocyanate, forming a non-isolable intermediate salt.[5] Acidification yields the stable thiocarbamoyl derivative.
-
Cyclocondensation: This intermediate is then treated with a bifunctional electrophile. For example, reaction with ethyl bromoacetate introduces a carboxymethylthio group, which undergoes intramolecular cyclization to yield a thiazolidinone ring.[5] Similarly, using reagents like β-bromopropionate can lead to six-membered thiazinone rings.[5]
References
- 1. CAS 33904-03-9: this compound [cymitquimica.com]
- 2. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 33904-03-9 [chemicalbook.com]
- 4. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 10. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 2,4-dimethoxyphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Below you will find a series of frequently asked questions and troubleshooting guides to help you optimize your reaction and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield of this compound is consistently low. What are the most common causes?
Answer:
Low yields in the synthesis of this compound can often be attributed to one or more of the following factors:
-
Incomplete formation of the dithiocarbamate salt: The initial reaction between 2,4-dimethoxyaniline and carbon disulfide (CS₂) to form the dithiocarbamate salt is a critical step.[1][2] The electron-donating nature of the two methoxy groups on the aromatic ring makes the starting aniline reasonably nucleophilic, which is favorable for this reaction. However, issues with reagent purity, stoichiometry, or reaction conditions can hinder the complete conversion to the salt.
-
Side reactions: The primary competing reaction is the formation of N,N'-bis(2,4-dimethoxyphenyl)thiourea. This occurs when the newly formed isothiocyanate reacts with unreacted 2,4-dimethoxyaniline.[3] This is particularly problematic if the conversion to the isothiocyanate is slow or if there is an excess of the starting amine.
-
Inefficient desulfurization: The decomposition of the dithiocarbamate salt to the isothiocyanate is the final step and is highly dependent on the chosen desulfurizing agent.[1][4] Incomplete desulfurization will result in a mixture of the dithiocarbamate salt and the final product, complicating purification and reducing the isolated yield.
-
Product degradation: Isothiocyanates can be sensitive to moisture and prolonged exposure to high temperatures. Improper work-up or purification conditions can lead to the degradation of the desired product.
-
Volatility of the product: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not completely dry.[5]
Question 2: How can I improve the formation of the dithiocarbamate salt from 2,4-dimethoxyaniline?
Answer:
Optimizing the formation of the dithiocarbamate salt is a crucial first step. Here are several key parameters to consider:
-
Purity of Reagents:
-
2,4-Dimethoxyaniline: Ensure the starting amine is pure and free of any acidic impurities that could neutralize the base.
-
Carbon Disulfide (CS₂): Use freshly opened or distilled CS₂. Old bottles of CS₂ can contain impurities that may interfere with the reaction.
-
Base: The choice of base is critical. Triethylamine (Et₃N) is commonly used.[4] Ensure it is dry and of high purity. Other bases like potassium carbonate can also be effective, particularly in aqueous conditions.[5][6]
-
Solvent: Use anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent unwanted side reactions with water.
-
-
Reaction Conditions:
-
Temperature: The formation of the dithiocarbamate salt is typically carried out at room temperature or below.[4] Running the reaction at 0 °C can help to control any exothermic processes and minimize side reactions.
-
Stoichiometry: A slight excess of carbon disulfide and the base relative to the amine is often beneficial to drive the reaction to completion. A common ratio is 1 equivalent of amine to 1.1-1.5 equivalents of both CS₂ and base.
-
-
Monitoring the Reaction:
-
The formation of the dithiocarbamate salt can often be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Experimental Workflow: Dithiocarbamate Salt Formation
Caption: Workflow for dithiocarbamate salt formation.
Question 3: I am observing a significant amount of N,N'-bis(2,4-dimethoxyphenyl)thiourea as a byproduct. How can I minimize its formation?
Answer:
The formation of the symmetrical thiourea is a common issue and directly impacts your yield.[3] This byproduct arises from the reaction between the newly formed this compound and any remaining 2,4-dimethoxyaniline.
Here’s how to mitigate this side reaction:
-
Ensure Complete Dithiocarbamate Formation: Before proceeding to the desulfurization step, it is crucial that all of the starting amine has been converted to the dithiocarbamate salt. Use TLC to confirm the absence of the starting amine.
-
One-Pot, Two-Step Procedure: A "one-pot, two-step" synthesis is highly effective.[7] In this approach, the desulfurizing agent is added to the same reaction vessel after the complete formation of the dithiocarbamate salt. This avoids the isolation of the intermediate salt, which can be unstable, and ensures that the isothiocyanate is formed in the absence of the free amine.
-
Choice of Desulfurizing Agent and Reaction Conditions: Some desulfurizing agents and conditions are more prone to thiourea formation than others. For instance, methods that generate the isothiocyanate slowly in the presence of the amine are more likely to result in this byproduct.
Logical Relationship: Thiourea Formation
Caption: Reaction pathway showing the formation of the desired isothiocyanate and the thiourea byproduct.
Question 4: Which desulfurizing agent is most suitable for the synthesis of this compound?
Answer:
Several desulfurizing agents can be used, and the best choice may depend on the scale of your reaction, available resources, and safety considerations.
| Desulfurizing Agent | Advantages | Disadvantages |
| Tosyl Chloride (TsCl) | - High yields (often >75%)- Short reaction times (typically <30 minutes)- Readily available reagent[1][4][8] | - Can be harsh for sensitive substrates- Requires careful control of reaction conditions |
| Thiophosgene (CSCl₂) | - Historically a standard method- Generally provides good yields[1] | - Extremely toxic and hazardous - Requires specialized handling and safety precautions |
| Triphosgene | - A safer alternative to thiophosgene- Effective for aryl isothiocyanates[1] | - Still highly toxic and requires careful handling |
| Cyanuric Chloride (TCT) | - Economical and effective- Suitable for one-pot aqueous conditions[6][9] | - Can sometimes lead to byproduct formation if not used under optimal conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | - Mild reaction conditions- Volatile byproducts, simplifying work-up[3] | - May require a catalyst such as DMAP or DABCO |
For the synthesis of this compound, tosyl chloride is an excellent starting point due to its efficiency and the electron-rich nature of the substrate, which is generally compatible with this reagent.
Detailed Protocol: One-Pot Synthesis using Tosyl Chloride
-
Dithiocarbamate Formation:
-
In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq.) via syringe.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Confirm the disappearance of the starting amine by TLC.
-
-
Desulfurization:
-
Cool the reaction mixture back down to 0 °C.
-
Add tosyl chloride (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction with 1 N HCl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Question 5: My final product is an oil/solid with a brownish tint. How can I improve its purity and appearance?
Answer:
The desired this compound is typically a pale yellow to light brown solid or liquid.[10] A darker color often indicates the presence of impurities.
-
Purification:
-
Column Chromatography: This is the most effective method for removing colored impurities and byproducts like the thiourea. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is generally sufficient.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be an effective purification method.
-
-
Handling and Storage:
-
Isothiocyanates can be sensitive to air and moisture. It is best to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Avoid prolonged exposure to light.
-
By carefully controlling the reaction conditions, choosing an appropriate desulfurization agent, and employing proper purification techniques, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cbijournal.com [cbijournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. CAS 33904-03-9: this compound [cymitquimica.com]
Technical Support Center: Purification of 2,4-Dimethoxyphenyl Isothiocyanate
Welcome to the technical support center for the purification of 2,4-dimethoxyphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the successful isolation of your target compound.
Introduction to this compound
This compound is a valuable organic compound utilized in synthetic organic chemistry, particularly in the creation of various biologically active molecules.[1] Its reactivity stems from the isothiocyanate functional group (-N=C=S), which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles.[1] The presence of two methoxy groups on the phenyl ring influences its electronic properties, enhancing both its reactivity and solubility in organic solvents.[1] Given its potential applications, including in medicinal chemistry research for its possible anticancer properties, obtaining this compound in high purity is paramount for reliable experimental outcomes.[1]
This guide will address common challenges encountered during its purification from a typical reaction mixture, which often arises from the reaction of 2,4-dimethoxyaniline with a thiocarbonyl transfer agent.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Problem 1: Low Yield of Purified Product After Column Chromatography
Symptoms:
-
After performing flash column chromatography, the isolated mass of this compound is significantly lower than expected.
-
TLC analysis of the crude reaction mixture shows a strong product spot, but the collected fractions are weak.
Possible Causes & Solutions:
-
Cause: On-column Decomposition. Isothiocyanates can be sensitive to the stationary phase, especially silica gel, which is acidic. Prolonged exposure can lead to decomposition or irreversible adsorption.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Optimize Eluent Polarity: Use a solvent system that allows for rapid elution of the product (Rf value between 0.3-0.4). A common starting point for aryl isothiocyanates is a hexane/ethyl acetate or hexane/dichloromethane gradient.[2][3]
-
Minimize Column Residence Time: Use a wider diameter column and apply slight positive pressure to speed up the elution. Avoid letting the column run dry.
-
-
Cause: Co-elution with Impurities. A non-polar impurity might be co-eluting with your product, making it appear as a single spot on TLC but resulting in a lower mass of the desired compound after solvent evaporation.
Solution:
-
Employ a Different Solvent System: Experiment with different solvent systems for TLC analysis to achieve better separation. Toluene or dichloromethane can sometimes provide different selectivity compared to ethyl acetate.
-
Utilize a Different Stationary Phase: If silica gel proves problematic, consider using neutral alumina for your chromatography.
-
-
Cause: Product Volatility. While this compound is a solid at room temperature, it can have some vapor pressure, especially under reduced pressure during solvent removal.[4]
Solution:
-
Careful Solvent Evaporation: Use a rotary evaporator with a moderately low temperature bath (30-40°C) and avoid pulling a very high vacuum.
-
Final Drying: Once the bulk of the solvent is removed, dry the product under a gentle stream of nitrogen or in a vacuum desiccator at room temperature.
-
Problem 2: Product Contamination with Unreacted 2,4-Dimethoxyaniline
Symptoms:
-
¹H NMR spectrum of the purified product shows characteristic peaks of the starting amine (e.g., a broad singlet for the -NH₂ protons).
-
The isolated product has a brownish or purplish tint, which can be indicative of oxidized amine impurities.
Possible Causes & Solutions:
-
Cause: Incomplete Reaction. The conversion of the amine to the isothiocyanate was not driven to completion.
Solution (for future syntheses):
-
Cause: Ineffective Work-up. The aqueous work-up did not effectively remove the basic starting amine.
Solution:
-
Acidic Wash: During the liquid-liquid extraction, wash the organic layer with a dilute acid solution (e.g., 1N HCl).[2] This will protonate the unreacted amine, forming a water-soluble salt that will partition into the aqueous layer. Be sure to follow with a water wash and then a brine wash to remove any residual acid and water before drying the organic layer.
-
Problem 3: Presence of Symmetric Thiourea Byproduct
Symptoms:
-
A high-melting point solid is isolated along with the desired product.
-
¹H and ¹³C NMR spectra show signals corresponding to a symmetrically substituted thiourea (Ar-NH-C(S)-NH-Ar).
Possible Causes & Solutions:
-
Cause: Reaction of Isothiocyanate with Unreacted Amine. The newly formed isothiocyanate product can react with any remaining 2,4-dimethoxyaniline in the reaction mixture to form the corresponding thiourea. This is a common side reaction, especially if the reaction is run at elevated temperatures for extended periods.
Solution:
-
Control Reaction Conditions: Add the thiocarbonylating agent slowly and at a low temperature to minimize localized high concentrations of reactants.
-
Purification by Crystallization: The thiourea byproduct is often much less soluble than the isothiocyanate. Attempt to crystallize the desired product from a suitable solvent system (e.g., hexane/ethyl acetate, isopropanol). The thiourea will likely precipitate out first or remain as an insoluble solid. A patent for a similar compound suggests recrystallization from isopropyl ether-petroleum ether.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of pure this compound?
A1: Pure this compound can be a pale yellow to light brown or light orange to yellow-green solid or crystalline powder.[1] It has a reported melting point in the range of 52-55 °C.[4]
Q2: Which purification method is generally most effective for this compound?
A2: Flash column chromatography on silica gel is a widely used and effective method for purifying isothiocyanates.[2][3] For thermally stable isothiocyanates, vacuum distillation can also be an excellent option for achieving high purity, especially on a larger scale.[4] The boiling point is reported as 167 °C at 6 mm Hg.[4]
Q3: How should I store purified this compound?
A3: Isothiocyanates are reactive compounds and can be sensitive to moisture and light. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer to minimize degradation.[1] Some isothiocyanates are also known to darken upon aging.[8]
Q4: My purified product is an oil, but the literature reports it as a solid. What could be the issue?
A4: This is a common issue and can be due to a few factors:
-
Residual Solvent: Even small amounts of residual solvent can prevent the product from solidifying. Ensure the product is thoroughly dried under high vacuum.
-
Impurities: The presence of impurities can lower the melting point of a compound, sometimes to below room temperature (melting point depression). Re-purification may be necessary.
-
Supercooling: The purified oil may be a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization.
Q5: What are the main safety precautions when handling this compound?
A5: this compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[9] It may also be harmful if swallowed.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Data & Protocols
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | --INVALID-LINK--[9] |
| Molecular Weight | 195.24 g/mol | --INVALID-LINK--[9] |
| Melting Point | 52-55 °C | --INVALID-LINK--[4] |
| Boiling Point | 167 °C @ 6 mmHg | --INVALID-LINK--[4] |
| Appearance | Light orange to yellow to green powder to crystal | --INVALID-LINK--[1] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (or heptane)
-
Ethyl acetate (or dichloromethane)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. Test various ratios of hexane/ethyl acetate. The ideal system will give the product an Rf of ~0.3-0.4 and show good separation from major impurities.
-
Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane. b. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution. c. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: a. Begin eluting with the low-polarity solvent system. b. Collect fractions and monitor the elution by TLC. c. If necessary, gradually increase the polarity of the eluent to elute the product.
-
Fraction Pooling and Solvent Removal: a. Analyze the collected fractions by TLC. b. Combine the fractions containing the pure product. c. Remove the solvent using a rotary evaporator at a bath temperature of ≤40°C.
-
Final Drying: Dry the isolated product under high vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Key Chemical Structures
Caption: Structures of the target compound and common related substances.
References
- 1. CAS 33904-03-9: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 33904-03-9 [chemicalbook.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Derivatization with Isothiocyanates
Welcome to the technical support center for peptide derivatization with isothiocyanates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments.
Introduction to Peptide Derivatization with Isothiocyanates
Peptide derivatization with isothiocyanates is a fundamental technique used in various applications, including peptide sequencing, fluorescent labeling, and mass spectrometry analysis.[1][2][3] The reaction involves the nucleophilic attack of a primary amine on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine residue) on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.[1][4] While the reaction is generally robust, achieving high efficiency and specificity can be challenging. This guide provides practical solutions to common problems encountered during this process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your peptide derivatization experiments in a question-and-answer format.
Low or No Derivatization Yield
Q1: I am observing a very low yield of my derivatized peptide. What are the potential causes and how can I improve it?
Low derivatization yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction kinetics.[1]
-
Insight: Room temperature reactions can be slow and result in incomplete derivatization. Increasing the temperature can significantly enhance the reaction rate. For instance, increasing the temperature from room temperature to 37°C has been shown to dramatically increase the yield from ~9% to ~96% even with a 10-fold excess of isothiocyanate.[1]
-
Recommendation: Perform the reaction at a moderately elevated temperature, such as 37°C, to improve the yield. However, be mindful that excessively high temperatures can lead to peptide degradation or side reactions.[5]
-
-
Incorrect pH of the Reaction Buffer: The pH of the reaction medium dictates the nucleophilicity of the amine groups on the peptide.
-
Insight: The primary amine group needs to be in its unprotonated, nucleophilic state to react with the isothiocyanate.[6][7] The pKa of the N-terminal α-amino group is typically around 8.0, while the ε-amino group of lysine is around 10.5.[7]
-
Recommendation: The reaction should be carried out in a basic buffer, typically with a pH between 8.0 and 9.5.[1][8] A common choice is a borate or carbonate buffer at pH 8.5.[1][9] This ensures a sufficient concentration of the deprotonated amine for efficient reaction.
-
-
Inadequate Reagent Concentration/Ratio: The stoichiometry of the reactants is a key parameter.
-
Insight: While a stoichiometric excess of the isothiocyanate reagent is generally recommended to drive the reaction to completion, an extremely large excess can sometimes lead to multiple derivatizations or complicate purification. However, studies have shown that temperature has a greater effect on yield than stoichiometric excess.[1]
-
Recommendation: Start with a 5 to 10-fold molar excess of the isothiocyanate reagent over the peptide.[1] If the yield is still low, a moderate increase in the excess can be attempted, but optimizing the temperature should be the primary focus.[1]
-
-
Poor Solubility of Reagents: The peptide or the isothiocyanate reagent may have limited solubility in the reaction buffer.
-
Insight: Many isothiocyanate reagents are hydrophobic and may not be readily soluble in aqueous buffers. Peptides, especially hydrophobic ones, can also aggregate.[10]
-
Recommendation: Dissolve the isothiocyanate reagent in an organic solvent like acetonitrile (ACN) or dimethylformamide (DMF) before adding it to the peptide solution.[1][7] A common practice is to use a mixture of aqueous buffer and an organic solvent (e.g., 1:1 buffer:ACN) to ensure all reactants are in solution.[1]
-
Multiple Derivatizations or Lack of Specificity
Q2: I am observing multiple derivatized products in my analysis. How can I control the specificity of the reaction?
The presence of multiple derivatized products indicates a lack of specificity, which can be due to the reaction occurring at unintended sites or multiple additions of the label.
Probable Causes & Solutions:
-
Reaction with Lysine Side Chains: Isothiocyanates can react with the ε-amino group of lysine residues in addition to the N-terminal α-amino group.
-
Insight: The pKa of the lysine side-chain amine is higher than that of the N-terminal amine.[7] By carefully controlling the pH, it is possible to selectively target the N-terminus.
-
Recommendation: To favor N-terminal derivatization, perform the reaction at a pH closer to the pKa of the N-terminal amine, for example, around pH 8.0. If modification of all primary amines is desired, a higher pH (e.g., pH > 9) should be used.[7]
-
-
Reaction with Other Nucleophilic Residues: Although less common, isothiocyanates can react with other nucleophilic side chains, such as the thiol group of cysteine.
-
Insight: The product of the reaction with a thiol group is a dithiocarbamate, which is generally less stable than the thiourea formed with an amine.[1]
-
Recommendation: If your peptide contains cysteine and you want to avoid this side reaction, consider protecting the thiol group before the derivatization reaction.
-
Peptide Degradation or Side Reactions
Q3: I suspect my peptide is degrading during the derivatization reaction. What could be causing this and how can I prevent it?
Peptide stability is a critical factor, and the reaction conditions should be mild enough to preserve the integrity of the peptide chain.
Probable Causes & Solutions:
-
Harsh pH Conditions: Extreme pH values can lead to hydrolysis of the peptide backbone.[11]
-
Insight: While a basic pH is required for the derivatization, a very high pH (e.g., > 10) can promote peptide degradation.
-
Recommendation: Maintain the reaction pH in the optimal range of 8.0 to 9.5.
-
-
Elevated Temperatures for Extended Periods: Prolonged exposure to high temperatures can cause peptide degradation.[5]
-
Insight: While a moderate increase in temperature can improve the reaction rate, excessive heat can be detrimental.
-
Recommendation: Optimize the reaction time at the chosen temperature. Monitor the reaction progress to determine the point of completion and avoid unnecessarily long incubation times. A typical reaction time is 30 minutes to a few hours.[1][7]
-
-
Formation of Truncated Peptides: A known side reaction, particularly with N-terminal labeling, is the cyclization to a thiohydantoin, which results in the cleavage of the N-terminal amino acid.[7]
-
Insight: This is analogous to the Edman degradation process.
-
Recommendation: To mitigate this, a spacer molecule like β-alanine or 6-aminohexanoic acid can be introduced between the isothiocyanate and the N-terminal amino acid.[7]
-
Workflow & Decision Making Diagram
The following diagram illustrates a troubleshooting workflow for optimizing peptide derivatization with isothiocyanates.
Caption: Troubleshooting workflow for low derivatization yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for peptide derivatization with isothiocyanates?
A basic buffer is essential for this reaction. Commonly used buffers include 50 mM sodium borate or sodium bicarbonate at a pH of 8.5.[1][9] It is crucial to use a buffer that does not contain primary or secondary amines (e.g., Tris or glycine), as these will compete with the peptide for the isothiocyanate reagent.[12]
Q2: How can I monitor the progress of the derivatization reaction?
The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting peptide and the appearance of the derivatized product.
Q3: How do I remove excess isothiocyanate reagent after the reaction?
Excess reagent can be removed by several methods:
-
Gel Filtration: This is a common method to separate the larger derivatized peptide from the smaller, unreacted isothiocyanate molecule.[12]
-
Solid-Phase Extraction (SPE): C18 cartridges can be used to bind the derivatized peptide, while the unreacted reagent is washed away. The product is then eluted with a higher concentration of organic solvent.[13]
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as ammonium chloride, to consume the remaining isothiocyanate.[12]
Q4: Can I derivatize a peptide while it is still on the solid-phase resin?
Yes, on-resin derivatization is possible and can be advantageous in some cases.[7] After the final Fmoc deprotection step, the resin-bound peptide with a free N-terminus can be treated with the isothiocyanate solution. This can simplify the purification process as the excess reagent can be washed away before cleaving the peptide from the resin.
Experimental Protocol: N-Terminal Derivatization of a Peptide with Fluorescein Isothiocyanate (FITC)
This protocol provides a general procedure for the N-terminal labeling of a peptide with FITC in solution.
Materials:
-
Peptide of interest
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Carbonate Buffer, pH 9.0
-
Ammonium chloride (NH4Cl)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium carbonate buffer to a final concentration of 1-2 mg/mL. Ensure the peptide is fully dissolved.
-
FITC Solution Preparation: Immediately before use, prepare a 1 mg/mL solution of FITC in anhydrous DMF or DMSO.[12]
-
Derivatization Reaction:
-
Quenching the Reaction (Optional): Add NH4Cl to a final concentration of 50 mM and incubate for an additional 2 hours at 4°C to quench any unreacted FITC.[12]
-
Purification:
-
Separate the FITC-labeled peptide from unreacted FITC and by-products using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions and monitor the absorbance at 280 nm (for the peptide) and 495 nm (for FITC) to identify the fractions containing the labeled peptide.
-
Pool the desired fractions and confirm the purity by HPLC and mass spectrometry.
-
Reaction Scheme
Caption: General reaction scheme for peptide derivatization with FITC.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.0 - 9.5 | Ensures the N-terminal amine is deprotonated and nucleophilic.[7][8] |
| Temperature | 25°C - 37°C | Balances reaction rate with peptide stability.[1][5] |
| Isothiocyanate:Peptide Molar Ratio | 5:1 to 10:1 | Drives the reaction towards completion.[1] |
| Reaction Time | 30 minutes - 8 hours | Dependent on temperature and reactivity of the specific peptide and isothiocyanate.[1][7] |
| Solvent | Aqueous buffer (e.g., borate, carbonate) with an organic co-solvent (e.g., ACN, DMF) if needed | Maintains solubility of all reactants.[1][7] |
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. peptideweb.com [peptideweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-Specific Binding of 2,4-Dimethoxyphenyl Isothiocyanate in Protein Labeling
Welcome to the technical support center for protein labeling with 2,4-Dimethoxyphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein conjugation. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve specific and efficient labeling while minimizing non-specific binding.
Understanding the Chemistry: The Root of Non-Specific Binding
This compound, like other isothiocyanates (ITCs), is a valuable tool for covalently labeling proteins. The isothiocyanate group (–N=C=S) is an electrophile that readily reacts with nucleophilic groups on the protein surface.[1][2] The primary targets for this reaction are the non-protonated primary amines, which include the α-amino group at the N-terminus of the polypeptide chain and the ε-amino groups of lysine residues.[1][2][3] The reaction forms a stable thiourea bond.[1][2]
However, the reactivity of the isothiocyanate group is not absolutely specific. Under certain conditions, it can also react with other nucleophiles, such as the thiol group of cysteine residues, leading to the formation of a dithiocarbamate linkage.[3][4] This inherent reactivity towards multiple functional groups is a primary contributor to non-specific binding. Furthermore, non-covalent interactions, such as hydrophobic and ionic interactions, can also lead to the undesirable association of the labeling reagent with the protein.[5][6]
Diagram: Isothiocyanate Reaction Mechanism
Caption: Reaction of an isothiocyanate with a primary amine on a protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The pH of the reaction buffer is a critical parameter that dictates the selectivity of the labeling reaction.[3] For targeting primary amines (lysine residues and the N-terminus), a mildly basic pH in the range of 8.5 to 9.5 is generally recommended.[7][8][9] At this pH, the primary amino groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate.[3] Conversely, at acidic pH, these amino groups are protonated (NH₃⁺), rendering them unreactive.[3]
It is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the protein for the labeling reagent.[8] Carbonate-bicarbonate or borate buffers are suitable alternatives.
Q2: I'm observing high background fluorescence. What are the likely causes and solutions?
High background fluorescence is a common indicator of non-specific binding. This can arise from several factors:
-
Excess Unreacted Dye: Insufficient removal of the free this compound after the labeling reaction is a primary cause.
-
Hydrophobic Interactions: The aromatic nature of the 2,4-Dimethoxyphenyl group can lead to non-covalent, hydrophobic interactions with the protein surface.[5]
-
Ionic Interactions: If the protein has charged patches, it can electrostatically interact with the labeling reagent.[5]
-
Reaction with Non-Targeted Residues: As mentioned, side reactions with other nucleophilic residues can occur.
Solutions:
-
Thorough Purification: After the labeling reaction, it is imperative to remove all unreacted dye. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.[10]
-
Inclusion of Blocking Agents: Adding a blocking agent to subsequent assays can help prevent non-specific binding of the labeled protein to other surfaces.[11][12] Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[5][13]
-
Optimize Molar Ratio: Using an excessive molar ratio of the isothiocyanate to the protein can increase the likelihood of non-specific labeling. It is recommended to perform a titration to determine the optimal ratio that provides sufficient labeling without excessive background.[10]
-
Incorporate Detergents: Including a mild non-ionic detergent, such as Tween-20 or Triton X-100, in wash buffers can help disrupt hydrophobic interactions and reduce background.[5][6]
Q3: My protein is precipitating during the labeling reaction. How can I prevent this?
Protein precipitation during labeling can be caused by several factors:
-
Solvent Shock: The isothiocyanate is typically dissolved in an organic solvent like DMSO or DMF.[8] Adding a large volume of this solvent directly to the aqueous protein solution can cause the protein to precipitate.
-
Alteration of Protein Charge: The reaction of isothiocyanates with primary amines neutralizes the positive charge of these residues. This change in the protein's isoelectric point can lead to a decrease in solubility and subsequent precipitation.
-
High Dye-to-Protein Ratio: Excessive labeling can significantly alter the protein's surface properties, leading to aggregation.
Solutions:
-
Stepwise Addition of Reagent: Add the isothiocyanate solution to the protein solution slowly and in small aliquots while gently stirring.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v).
-
Control the Degree of Labeling: As mentioned previously, optimize the molar ratio of the dye to the protein to avoid over-labeling.[1]
-
Screen Buffer Conditions: Experiment with different buffer components and ionic strengths to find conditions that maintain protein solubility.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during protein labeling with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: The reaction buffer pH is too low, leading to protonation of primary amines.[3] 2. Inactive Reagent: The isothiocyanate has hydrolyzed due to moisture. 3. Competing Nucleophiles: The buffer contains primary or secondary amines (e.g., Tris, glycine).[8] 4. Low Protein Concentration: The concentration of the protein is too low for an efficient reaction.[14] | 1. Adjust pH: Ensure the reaction buffer is between pH 8.5 and 9.5.[7][8][9] 2. Use Fresh Reagent: Prepare the isothiocyanate solution fresh for each experiment and store the stock powder in a desiccator.[8] 3. Change Buffer: Use a non-amine-containing buffer like carbonate-bicarbonate or borate. Dialyze the protein into the correct buffer if necessary. 4. Concentrate Protein: Increase the protein concentration, ideally to at least 1-2 mg/mL.[14] |
| High Non-Specific Binding / Background | 1. Excess Unreacted Dye: Incomplete removal of free isothiocyanate post-reaction. 2. Hydrophobic Interactions: The aromatic nature of the dye promotes non-covalent binding.[5] 3. High Molar Ratio: Too much labeling reagent was used. | 1. Improve Purification: Use size-exclusion chromatography or extensive dialysis to remove unreacted dye.[10] 2. Add Detergent: Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash steps.[5][6] 3. Optimize Molar Ratio: Perform a titration to find the lowest effective dye-to-protein ratio.[10] |
| Protein Precipitation | 1. Solvent Shock: Rapid addition of the organic solvent containing the isothiocyanate. 2. Change in pI: Neutralization of charged amine groups alters protein solubility. 3. Over-labeling: Excessive modification of the protein surface. | 1. Slow Reagent Addition: Add the isothiocyanate solution dropwise while stirring. 2. Buffer Optimization: Screen different buffer conditions (e.g., varying salt concentration) to improve solubility. 3. Control Degree of Labeling: Use a lower molar ratio of isothiocyanate to protein.[1] |
| Loss of Protein Activity | 1. Labeling of Critical Residues: The isothiocyanate has modified amino acids in the active site or a binding interface. 2. Conformational Changes: The attached label has induced a change in the protein's structure.[4] | 1. Site-Directed Mutagenesis: If the active site is known, consider mutating key lysine residues to a non-reactive amino acid like arginine. 2. Competitive Inhibition: Perform the labeling reaction in the presence of a known ligand or substrate to protect the active site. 3. Lower Degree of Labeling: Use a lower molar ratio of the labeling reagent to reduce the probability of modifying critical residues. |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
-
Protein Preparation:
-
Dialyze the purified protein against 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0, overnight at 4°C to remove any interfering substances.
-
Adjust the protein concentration to 2-5 mg/mL in the same buffer.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the isothiocyanate solution. A starting point is a 10- to 20-fold molar excess of the isothiocyanate over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9]
-
Collect the fractions containing the labeled protein, which will elute in the void volume. The smaller, unreacted dye molecules will be retarded on the column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the 2,4-Dimethoxyphenyl group.
-
Workflow: Protein Labeling and Purification
Caption: A standard workflow for labeling proteins with isothiocyanates.
Protocol 2: Troubleshooting Non-Specific Binding with a Blocking Step
This protocol is an extension for applications like immunofluorescence or ELISA where non-specific binding to surfaces is a concern.
-
Perform Protein Labeling: Follow steps 1-5 of Protocol 1 to obtain your purified, labeled protein.
-
Blocking Step:
-
Before applying your labeled protein in your assay, incubate the substrate (e.g., cells, ELISA plate) with a blocking buffer for 30-60 minutes at room temperature.
-
A common blocking buffer is 1-3% Bovine Serum Albumin (BSA) in PBS.[5][13] For some applications, normal serum from the same species as the secondary antibody is used.[5][13]
-
-
Application of Labeled Protein:
-
Dilute your labeled protein in the blocking buffer.
-
Proceed with your standard assay protocol.
-
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. Blocking reagents [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. timothyspringer.org [timothyspringer.org]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 13. Blocking in IHC | Abcam [abcam.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: 2,4-Dimethoxyphenyl Isothiocyanate (DMPI) Labeling
Welcome to the technical support guide for 2,4-Dimethoxyphenyl isothiocyanate (DMPI). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on improving the efficiency and reproducibility of your labeling experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your specific application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of DMPI.
Q1: What is the fundamental reaction mechanism of DMPI with a protein?
DMPI is an amine-reactive labeling reagent. Its isothiocyanate group (–N=C=S) serves as an electrophilic center that is attacked by a nucleophilic primary amine, typically the unprotonated epsilon-amino group of a lysine residue or the N-terminal alpha-amino group on the protein. This reaction forms a highly stable thiourea bond, covalently linking the DMPI molecule to the protein.[1][2]
Q2: Which amino acid residues does DMPI primarily react with, and how does pH influence this selectivity?
The reactivity of DMPI is highly dependent on the pH of the reaction buffer.
-
Primary Amines (Lysine, N-terminus): This is the principal target. The reaction requires the amine to be in its unprotonated, nucleophilic state (R-NH₂). Therefore, alkaline conditions, typically pH 9.0–11.0 , are optimal for efficient labeling of lysine residues.[3][4][5]
-
Thiols (Cysteine): DMPI can also react with the thiolate form of cysteine residues to form a dithiocarbamate linkage. This reaction is favored at a slightly lower pH range of 7.4–9.1 .[3][4] However, unlike the thiourea bond, the dithiocarbamate linkage can be reversible.[6]
For most applications targeting stable protein conjugation, the focus is on labeling lysine residues at a higher pH.
Q3: How should I properly store and handle DMPI?
DMPI is sensitive to moisture.[7] The isothiocyanate group can be hydrolyzed by water, rendering the reagent inactive. Therefore, proper storage is critical for maintaining its reactivity.
-
Storage Conditions: Store DMPI powder at 2–8°C in a desiccated environment.[7] Storing under an inert gas like nitrogen is also recommended.[7]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside. Prepare stock solutions immediately before use and avoid storing DMPI in aqueous buffers.[1][8]
Q4: What is the best way to prepare a DMPI stock solution?
DMPI should be dissolved in a high-quality, anhydrous organic solvent. The most common choices are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][9]
-
Reconstitute the lyophilized DMPI powder in anhydrous DMSO to a convenient stock concentration (e.g., 1-10 mg/mL).
-
Prepare this stock solution fresh for each labeling reaction, as the isothiocyanate group has limited stability, even in DMSO, if any moisture is present.[1][10]
Q5: Which buffers should I use for the labeling reaction, and which should I avoid?
The choice of buffer is critical for success.
-
Recommended Buffers: A 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) is standard for labeling lysine residues.[8][11] Borate buffers (pH 8.0-9.0) can also be used.[12]
-
Buffers to Avoid: Do NOT use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds will compete with the protein's amines for reaction with DMPI, significantly reducing or completely inhibiting the labeling of your target protein.[8][13][14] Also, avoid buffers containing sodium azide, as it can interfere with the reaction.[8]
Visualizing the Core Reaction
To understand the labeling process at a molecular level, the following diagram illustrates the key chemical transformation.
Caption: Reaction of DMPI with a primary amine on a protein.
Troubleshooting Guide for DMPI Labeling
Even with a good protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive DMPI Reagent: The isothiocyanate group has been hydrolyzed due to improper storage or handling.[15] 2. Incorrect Reaction pH: The pH is too low, meaning the target amine groups on the protein are protonated (R-NH₃⁺) and non-nucleophilic.[4][16] 3. Competing Nucleophiles: The protein buffer contains primary amines (e.g., Tris, glycine) or sodium azide.[8][13] 4. Insufficient Molar Excess: The ratio of DMPI to protein is too low. | 1. Always use a fresh vial of DMPI or one that has been properly stored in a desiccator. Prepare the DMSO stock solution immediately before use.[1] 2. Verify the pH of your reaction buffer right before use; carbonate buffers can absorb CO₂ from the air, lowering their pH.[11] Adjust to pH 9.0 for lysine labeling. 3. Dialyze the protein extensively against an appropriate amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0 or PBS) prior to labeling.[8][13] 4. Increase the molar excess of DMPI. Start with a 20-fold molar excess and optimize from there.[14] |
| Protein Precipitation During/After Labeling | 1. Protein Instability: The protein is not stable at the required alkaline pH (≥9.0). 2. High Degree of Labeling: DMPI is hydrophobic. Attaching too many DMPI molecules can decrease the overall solubility of the protein conjugate, leading to aggregation. 3. Low Protein Concentration: Some proteins are more prone to precipitation when dilute. | 1. Perform a pH stability test on your protein alone before attempting conjugation. If it precipitates at pH 9.0, try the reaction at the highest pH it can tolerate (e.g., pH 8.5) and extend the reaction time. 2. Reduce the molar excess of DMPI used in the reaction or shorten the incubation time to target a lower degree of labeling (DOL).[12] 3. Ensure the protein concentration is sufficiently high, typically at least 2 mg/mL.[11] |
| High Background / Difficulty Purifying | 1. Hydrolyzed/Aggregated DMPI: Unreacted or hydrolyzed DMPI can be difficult to separate from the labeled protein. 2. Ineffective Purification Method: The chosen method (e.g., dialysis tubing with incorrect MWCO) is not adequately removing the small molecule reagent. | 1. Centrifuge the DMPI stock solution before adding it to the protein solution to pellet any insoluble impurities. Add the DMPI solution slowly while gently stirring.[8] 2. Use gel filtration (desalting) columns (e.g., Sephadex G-50) for rapid and efficient removal of unreacted DMPI.[8][12] This is often more effective than dialysis for small molecules. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Activity: Using DMPI from different lots or of different ages. 2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, incubation time, or protein concentration between experiments. 3. Inaccurate Protein Concentration: The initial protein concentration measurement is not precise, leading to incorrect molar ratio calculations. | 1. If possible, purchase a larger single lot of DMPI for a project. Qualify each new lot with a small-scale test reaction. 2. Standardize every step of the protocol. Always measure the buffer pH immediately before use, control the reaction temperature, and use a timer for incubation.[12] 3. Use a reliable method (e.g., A280 with the correct extinction coefficient, or a BCA assay) to determine the protein concentration before each reaction. |
Optimized Experimental Protocols
Protocol 1: Standard Labeling of a Protein with DMPI
This protocol is a robust starting point for labeling a typical antibody or other protein.
1. Buffer Preparation and Protein Dialysis: a. Prepare 0.1 M Sodium Carbonate-Bicarbonate buffer. It is advised to make this fresh.[11] b. If your protein is in a buffer containing amines (like Tris) or azide, it MUST be dialyzed. Dialyze the protein solution (≥2 mg/mL) against 2-3 changes of 1000x volume of the carbonate-bicarbonate buffer at 4°C.[8][13] c. After dialysis, determine the final protein concentration.
2. Preparation of DMPI Stock Solution: a. Allow the vial of DMPI powder to equilibrate to room temperature before opening. b. Immediately before use, dissolve the DMPI in anhydrous DMSO to a concentration of 1 mg/mL.[8]
3. Labeling Reaction: a. Place the protein solution in a reaction tube suitable for gentle stirring. Protect it from light if DMPI is part of a fluorescent probe. b. Calculate the volume of DMPI stock solution needed for a 20-fold molar excess. c. While gently stirring the protein solution, add the calculated volume of DMPI stock solution very slowly, in small aliquots.[8] d. Incubate the reaction in the dark for 2-8 hours at room temperature, or overnight at 4°C. The optimal time may require empirical determination.[8]
4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction and remove any remaining reactive DMPI, add an amine-containing buffer like Tris or hydroxylamine to a final concentration of 50-100 mM. b. Incubate for 1-2 hours at room temperature.[8]
5. Purification of the Conjugate: a. Separate the DMPI-protein conjugate from unreacted/hydrolyzed DMPI and quenching reagents. b. The preferred method is a gel filtration desalting column with an appropriate molecular weight cut-off (e.g., 20,000 to 50,000 for antibodies).[8] Follow the manufacturer's instructions for column equilibration and sample loading. c. Collect the fractions containing the purified protein conjugate, which will typically elute first as a colored band if the label is a chromophore.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of DMPI molecules conjugated to each protein molecule. It is a critical quality control parameter. This protocol assumes DMPI has a measurable absorbance distinct from the protein.
1. Measure Absorbance: a. Using a spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:
- 280 nm (A₂₈₀), which corresponds to the protein absorbance.
- The absorbance maximum (λₘₐₓ) of the 2,4-Dimethoxyphenyl group. You will need to determine this empirically or from literature for DMPI. b. Ensure the absorbance readings are within the linear range of the instrument. Dilute the sample in a suitable buffer (e.g., PBS) if necessary.[11]
2. Calculate the Degree of Labeling (DOL): a. First, calculate the molar concentration of the protein. You must correct the A₂₈₀ reading for the contribution of the DMPI label at that wavelength.
- Correction Factor (CF) = (Molar Extinction Coefficient of DMPI at 280 nm) / (Molar Extinction Coefficient of DMPI at λₘₐₓ)
- Protein Conc. (M) = [A₂₈₀ - (Aₗₐₘₐₓ × CF)] / ε_protein
- Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
b. Next, calculate the molar concentration of the DMPI label.
- DMPI Conc. (M) = Aₗₐₘₐₓ / ε_DMPI
- Where ε_DMPI is the molar extinction coefficient of DMPI at its λₘₐₓ.
c. Finally, calculate the DOL.
- DOL = [DMPI Conc. (M)] / [Protein Conc. (M)]
An ideal DOL for antibodies is often between 2 and 10, but the optimal value depends on the specific application.[1]
Troubleshooting Workflow Diagram
When faced with a failed or inefficient reaction, a logical workflow can quickly identify the root cause.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 33904-03-9 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Virtual Labs [ivl2-au.vlabs.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Purifying 2,4-Dimethoxyphenyl Isothiocyanate (DMP-ITC) Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of peptides labeled with 2,4-Dimethoxyphenyl isothiocyanate (DMP-ITC). The inherent hydrophobicity of the DMP-ITC tag, while beneficial for certain applications, introduces a unique set of purification hurdles that require a nuanced and systematic approach to overcome.
I. Understanding the Core Challenge: The Impact of the Hydrophobic DMP-ITC Tag
The this compound (DMP-ITC) moiety is a valuable labeling reagent used to introduce a hydrophobic tag onto peptides. This modification is often employed to enhance the interaction of a peptide with hydrophobic environments or to facilitate specific analytical applications. However, the addition of this bulky, hydrophobic group significantly alters the physicochemical properties of the peptide, leading to several predictable challenges during purification, primarily by reverse-phase high-performance liquid chromatography (RP-HPLC).
The primary challenges stem from:
-
Increased Hydrophobicity: The DMP-ITC tag dramatically increases the overall hydrophobicity of the peptide, leading to stronger retention on RP-HPLC columns. This can necessitate harsher elution conditions, potentially compromising peptide stability and resolution.
-
Aggregation and Poor Solubility: Hydrophobically tagged peptides have a greater tendency to self-associate and form aggregates, especially at high concentrations.[1] This can lead to poor peak shape, low recovery, and even column clogging.
-
Co-elution with Unreacted Reagents and Byproducts: The purification process must effectively separate the desired DMP-ITC labeled peptide from unreacted peptide, excess DMP-ITC reagent, and any side-reaction products.
This guide will provide a structured approach to troubleshooting these issues, ensuring you can achieve high-purity DMP-ITC labeled peptides for your downstream applications.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common observational problems encountered during the RP-HPLC purification of DMP-ITC labeled peptides.
Symptom 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Question: My DMP-ITC labeled peptide is exhibiting a broad, tailing, or split peak during RP-HPLC. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a common indicator of several underlying issues, often related to the increased hydrophobicity and potential for secondary interactions of your labeled peptide.
-
Cause A: Peptide Aggregation on the Column. The hydrophobic DMP-ITC tag can promote on-column aggregation, leading to peak broadening and tailing.
-
Solution 1: Increase Column Temperature. Elevating the column temperature to 40-60°C can significantly improve peak shape by reducing mobile phase viscosity and disrupting hydrophobic interactions that lead to aggregation.
-
Solution 2: Optimize Mobile Phase Composition. The addition of organic modifiers can disrupt aggregation. Consider adding a small percentage of isopropanol or n-propanol to your mobile phase. For particularly stubborn peptides, a stepwise dissolution protocol using a strong organic solvent like dimethyl sulfoxide (DMSO) or n-propanol to initially wet the peptide before adding the aqueous phase can be effective.[2]
-
Solution 3: Adjust the Gradient. A shallower gradient around the elution point of your peptide can improve peak sharpness.
-
-
Cause B: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica backbone of the stationary phase can interact with your peptide, causing peak tailing.
-
Solution 1: Optimize Ion-Pairing Agent Concentration. Ensure you are using an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%. For mass spectrometry-compatible methods using formic acid (FA), which is a weaker ion-pairing agent, tailing may be more pronounced.
-
-
Cause C: Co-elution of Isomers or Closely Related Impurities. Small modifications to the peptide during synthesis or labeling can result in impurities that co-elute with the main product.
-
Solution: Employ High-Resolution Chromatography. Utilize a high-quality, end-capped C18 column with a smaller particle size (e.g., <3 µm) to improve resolving power. Experimenting with different stationary phase chemistries (e.g., C8, C4, or phenyl-hexyl) can also alter selectivity and improve separation.
-
Symptom 2: Low Recovery of the Labeled Peptide
Question: I am observing very low recovery of my DMP-ITC labeled peptide after RP-HPLC purification. Where is my peptide going and how can I improve the yield?
Answer: Low recovery is a frustrating issue, often linked to the "stickiness" of hydrophobic peptides and their propensity to adsorb to surfaces or precipitate.
-
Cause A: Irreversible Adsorption to the Column. The strong hydrophobic interactions between the DMP-ITC tag and the C18 stationary phase can lead to irreversible binding.
-
Solution 1: Use a Less Retentive Stationary Phase. If your peptide is extremely hydrophobic, consider switching to a C8 or C4 column, which will have weaker hydrophobic interactions.
-
Solution 2: Increase the Organic Content of the Mobile Phase. Ensure your gradient reaches a high enough percentage of organic solvent (e.g., acetonitrile) to elute your peptide. The addition of a stronger organic solvent like isopropanol or n-propanol can also be beneficial.
-
Solution 3: Column Priming. Before injecting your sample, perform a blank run with a high concentration of a standard protein like bovine serum albumin (BSA). This can passivate any active sites on the column that might irreversibly bind your peptide.
-
-
Cause B: Precipitation During Sample Preparation or Injection. The labeled peptide may be precipitating out of solution before or during injection onto the column.
-
Solution 1: Optimize the Injection Solvent. The solvent used to dissolve your sample for injection should be as similar as possible to the initial mobile phase conditions to avoid "solvent shock" and precipitation on the column. If your peptide is not soluble in the initial mobile phase, dissolve it in a minimal amount of a strong organic solvent like DMSO and then dilute it with the initial mobile phase.
-
Solution 2: Reduce Sample Concentration. High concentrations can promote aggregation and precipitation. Try injecting a more dilute sample.
-
-
Cause C: Adsorption to Vials and Tubing. Hydrophobic peptides are known to adsorb to plastic and glass surfaces.
-
Solution: Use Low-Binding Vials and Tubing. Polypropylene vials are generally preferred over glass for hydrophobic peptides.
-
Symptom 3: Difficulty Separating Labeled Peptide from Unreacted Peptide
Question: I am struggling to resolve the peak for my DMP-ITC labeled peptide from the peak of the unlabeled starting peptide. How can I improve this separation?
Answer: The addition of the DMP-ITC tag should significantly increase the hydrophobicity and therefore the retention time of the peptide. If you are not seeing a clear separation, several factors could be at play.
-
Cause A: Inefficient Labeling Reaction. If the labeling reaction has not gone to completion, you will have a significant amount of unreacted peptide.
-
Solution 1: Optimize Labeling Conditions. Ensure the pH of the reaction buffer is in the optimal range for the isothiocyanate reaction with primary amines (typically pH 8.5-9.5). Also, consider increasing the molar excess of the DMP-ITC reagent and the reaction time. A protocol for FITC labeling, which can be adapted, suggests using a 1.5-3 fold molar excess of the isothiocyanate.[3]
-
Solution 2: Monitor Reaction Progress. Use analytical HPLC or mass spectrometry to monitor the progress of the labeling reaction to determine the optimal reaction time.
-
-
Cause B: Suboptimal Chromatographic Conditions. Your current HPLC method may not have sufficient resolving power to separate the two species.
-
Solution 1: Flatten the Gradient. A shallower gradient will increase the separation between closely eluting peaks.
-
Solution 2: Change the Organic Solvent. Acetonitrile is the most common organic solvent, but switching to methanol or isopropanol can alter the selectivity of the separation.
-
Solution 3: Experiment with Different Ion-Pairing Reagents. While TFA is standard, other ion-pairing reagents like perfluorinated carboxylic acids can offer different selectivity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my peptide with DMP-ITC?
A1: The isothiocyanate group reacts with unprotonated primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine side chains. Therefore, the reaction should be carried out at a pH above the pKa of these groups, typically in the range of 8.5 to 9.5. A common choice is a sodium bicarbonate or sodium borate buffer. Note that buffers containing primary amines, such as Tris, should be avoided as they will compete with the peptide for the labeling reagent.[4]
Q2: Can the thiourea bond formed between the DMP-ITC and my peptide be cleaved during purification or storage?
A2: The thiourea linkage is generally stable under the acidic conditions typically used for RP-HPLC (e.g., 0.1% TFA). However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation. One study noted that a thiourea linkage to the alpha-amine of a glutamic acid-linked dimeric peptide was unstable when heated at 100°C in a pH 4.0 acetate buffer. It is always recommended to store the purified, labeled peptide lyophilized at -20°C or -80°C to ensure long-term stability.
Q3: My DMP-ITC labeled peptide is completely insoluble in aqueous buffers. How can I prepare it for HPLC?
A3: For highly hydrophobic peptides, a stepwise dissolution protocol is often necessary.[2]
-
Start by adding a small amount of a strong, pure organic solvent such as DMSO, DMF, or n-propanol to "wet" the lyophilized peptide.
-
Next, add any concentrated buffer components.
-
Finally, slowly add the aqueous portion of your desired solvent mixture. It is crucial to find a solvent mixture that fully dissolves the peptide before injection.
Q4: Are there any side reactions I should be aware of when labeling with DMP-ITC?
A4: While the primary reaction is with N-terminal and lysine amines, isothiocyanates can also react with the thiol group of cysteine residues. This reaction is typically reversible. Additionally, a side reaction leading to a truncated peptide can occur, especially with N-terminal labeling, through cyclization to a thiohydantoin with the removal of the N-terminal amino acid.[3] Using a spacer, such as beta-alanine, between the label and the N-terminal amino acid can help to mitigate this.[3]
IV. Experimental Protocols and Workflows
Protocol 1: General Procedure for Labeling Peptides with DMP-ITC
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5, to a concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
DMP-ITC Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the peptide solution, add a 1.5 to 5-fold molar excess of the DMP-ITC solution.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2-4 hours, or overnight at 4°C. The optimal time should be determined by monitoring the reaction progress with analytical HPLC or mass spectrometry.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, if necessary.
-
Purification: Proceed immediately to RP-HPLC purification.
Protocol 2: General RP-HPLC Purification of DMP-ITC Labeled Peptides
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) is a good starting point. For very hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A common starting gradient is 5-95% B over 30-60 minutes. This should be optimized based on the retention time of your labeled peptide. For improved separation from unreacted peptide, a shallower gradient around the elution point is recommended.
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Detection: Monitor the elution at 214 nm (for the peptide backbone) and at a wavelength appropriate for the DMP-ITC tag if it has a distinct absorbance.
-
Fraction Collection: Collect fractions corresponding to the main peak of the labeled peptide.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
V. Visualizing the Workflow and Challenges
Diagram 1: DMP-ITC Labeling and Purification Workflow
Caption: Workflow for DMP-ITC labeling and purification.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for poor HPLC peak shape.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Labeling Reaction pH | 8.5 - 9.5 | Ensures deprotonation of primary amines for efficient reaction with isothiocyanate. |
| DMP-ITC Molar Excess | 1.5 to 5-fold | Drives the reaction to completion, but excess must be removed during purification. |
| RP-HPLC Column Temperature | 40 - 60°C | Reduces mobile phase viscosity and disrupts hydrophobic interactions, improving peak shape. |
| TFA Concentration in Mobile Phase | 0.1% (v/v) | Acts as an ion-pairing agent to minimize secondary interactions and improve peak shape. |
VII. References
-
ChemicalBook. (n.d.). This compound CAS#: 33904-03-9. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 33904-03-9: this compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from --INVALID-LINK--
-
MDPI. (2023). The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved from --INVALID-LINK--
-
PubMed. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Retrieved from --INVALID-LINK--
-
PubMed. (2003). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Retrieved from --INVALID-LINK--
-
PubMed. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Retrieved from --INVALID-LINK--
-
Peptideweb.com. (n.d.). FITC labeling. Retrieved from --INVALID-LINK--
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). FLUORESCEIN ISOTHIOCYANATE. Retrieved from --INVALID-LINK--
-
Blood. (2011). Engineering pro-angiogenic peptides using stable, disulfide-rich cyclic scaffolds. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). peptide labeled fluorescein-5-isothiocyanate: Topics by Science.gov. Retrieved from --INVALID-LINK--
-
PubMed Central. (2007). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from --INVALID-LINK--
-
PubMed. (1998). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels. Retrieved from --INVALID-LINK--
-
PubMed Central. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Retrieved from --INVALID-LINK--
-
SciSpace. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC chromatograms showing the native chemical ligation of thioester.... Retrieved from --INVALID-LINK--
-
PubMed. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial.... Retrieved from --INVALID-LINK--
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. peptideweb.com [peptideweb.com]
- 4. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethoxyphenyl Isothiocyanate Conjugates
Welcome to the technical support center for 2,4-Dimethoxyphenyl isothiocyanate (DMP-ITC) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DMP-ITC in bioconjugation. Our goal is to equip you with the scientific rationale behind experimental protocols to help you overcome common stability and reactivity challenges.
Introduction to DMP-ITC Conjugation
This compound is an amine-reactive compound used for covalently labeling proteins, peptides, and other biomolecules. The isothiocyanate group (–N=C=S) forms a stable thiourea bond with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[1][2][3] This conjugation is a cornerstone of many applications, including the development of antibody-drug conjugates (ADCs), diagnostic assays, and fundamental research probes.
However, the reactivity of the isothiocyanate moiety is a double-edged sword. The same conditions that promote efficient labeling can also lead to reagent degradation and conjugate instability if not properly controlled. This guide provides a framework for diagnosing and resolving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the conjugation, purification, and storage of DMP-ITC conjugates.
Issue 1: Low or No Labeling Efficiency
Symptom: Spectroscopic analysis (e.g., UV-Vis or mass spectrometry) shows a low degree of labeling (DOL) or complete failure of the conjugation reaction.
Potential Causes & Solutions
-
Cause A: Incorrect Reaction pH. The reaction between an isothiocyanate and a primary amine is highly pH-dependent. The lysine ε-amino group (pKa ~10.5) must be in its unprotonated, nucleophilic state to react efficiently.[1]
-
Cause B: Presence of Competing Amines. Buffers containing primary or secondary amines (e.g., Tris, glycine) or ammonium salts will compete with the target protein for reaction with DMP-ITC, drastically reducing labeling efficiency.[5][6]
-
Cause C: Hydrolysis of DMP-ITC. Isothiocyanates are susceptible to hydrolysis in aqueous environments, especially at the high pH required for labeling.[2][9] This depletes the active reagent available for conjugation.
-
Cause D: Insufficient Molar Excess of DMP-ITC. An insufficient amount of the labeling reagent will result in a low degree of substitution.
-
Solution: Start with a 10- to 20-fold molar excess of DMP-ITC over the protein.[11] If the DOL is still too low and the protein's function is not compromised by higher labeling, you can empirically test increasing the molar ratio.
-
Troubleshooting Workflow: Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
Issue 2: Conjugate Precipitation During or After Reaction
Symptom: The solution becomes turbid or visible precipitates form during the conjugation reaction or subsequent storage.
Potential Causes & Solutions
-
Cause A: Protein Instability at High pH. Some proteins are not stable at the alkaline pH required for efficient labeling and may denature and aggregate.[12]
-
Solution: Before full-scale conjugation, perform a pH stability test on a small aliquot of your protein. Incubate it in the reaction buffer (pH 9.0-9.5) without DMP-ITC for the planned duration of the reaction and check for precipitation. If instability is observed, you may need to compromise by labeling at a slightly lower pH (e.g., 8.5-9.0) for a longer period.
-
-
Cause B: Altered Solubility due to Modification. Covalent modification of lysine residues neutralizes their positive charge. Extensive labeling can significantly alter the protein's isoelectric point (pI) and surface hydrophobicity, potentially leading to aggregation if the new pI is close to the buffer pH.[13]
-
Solution: Try to achieve the minimum acceptable DOL for your application. If high labeling is necessary, consider adding stabilizing excipients to the buffer, such as 5% glycerol or non-ionic detergents (e.g., Tween-20), to improve conjugate solubility.[12]
-
-
Cause C: High Protein Concentration. The risk of aggregation increases with higher protein concentrations, especially for proteins prone to self-association.
-
Solution: While a higher concentration can favor the conjugation reaction, it may be necessary to work at a lower protein concentration (e.g., 1-2 mg/mL) to maintain solubility.
-
Issue 3: Poor Stability of Purified Conjugate During Storage
Symptom: The purified conjugate loses activity, aggregates, or shows signs of degradation over time, even when stored under recommended conditions.
Potential Causes & Solutions
-
Cause A: Inadequate Storage Conditions. Like most protein-based reagents, DMP-ITC conjugates are susceptible to microbial growth and thermal degradation.
-
Solution: Store the final conjugate in a suitable buffer (e.g., PBS, pH 7.4). For short-term storage (1-2 weeks), 4°C is acceptable. For long-term storage, aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][15] The addition of a cryoprotectant like 50% glycerol is highly recommended for frozen storage.[14][15]
-
-
Cause B: Oxidative Damage or Proteolysis. The conjugate may be susceptible to oxidation or degradation by contaminating proteases.
-
Solution: Use high-purity, sterile buffers for final formulation. If protease contamination is a concern, consider adding a protease inhibitor cocktail. Store the conjugate protected from light, as even though DMP-ITC is not a fluorophore, this is good practice for all bioconjugates.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the DMP-ITC conjugation reaction?
The isothiocyanate group (-N=C=S) of DMP-ITC is an electrophile that reacts with unprotonated primary amines (a nucleophile) on the protein. This addition reaction forms a stable thiourea linkage (-NH-C(S)-NH-).[1][3][16]
Chemical Reaction Diagram
Caption: Reaction of DMP-ITC with a primary amine to form a stable thiourea bond.
Q2: Why is anhydrous DMSO/DMF required for the DMP-ITC stock solution?
Water actively degrades isothiocyanates through hydrolysis, converting the reactive -N=C=S group into an unreactive amine and releasing carbonyl sulfide.[2] Anhydrous (water-free) solvents like DMSO and DMF prevent this premature degradation, ensuring the reagent remains active for conjugation.[8]
Q3: How do I remove unreacted DMP-ITC after the reaction?
It is crucial to remove small-molecule impurities. The most common methods are:
-
Gel Filtration Chromatography (Desalting): This is the most popular method. A column with a suitable molecular weight cut-off (e.g., 5-10 kDa) will allow the large conjugate to pass through quickly while the small, unreacted DMP-ITC and its hydrolysis byproducts are retained, effectively separating them.[7][8]
-
Dialysis: This is also effective but more time-consuming. Dialyzing the reaction mixture against several changes of an amine-free buffer will allow the small molecules to diffuse out, leaving the purified conjugate inside the dialysis tubing.[17]
-
Ultrafiltration: Centrifugal devices with a specific molecular weight cut-off can be used to concentrate the conjugate while washing away smaller impurities.[18]
Q4: How do I determine the Degree of Labeling (DOL)?
The DOL (also referred to as F/P ratio for fluorophores) is the average number of DMP-ITC molecules conjugated per protein molecule. Since DMP has a strong UV absorbance, you can determine the DOL using UV-Vis spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the DMP moiety (~290-300 nm, this should be confirmed experimentally for DMP-ITC). The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the DMP moiety to the A280 reading.[19]
Q5: Can the thiourea bond itself degrade?
The thiourea linkage is generally considered very stable under physiological conditions. While extreme conditions of pH or temperature could potentially cleave it, it is not a common point of failure for conjugates stored and used under standard experimental conditions. The primary stability concerns relate to the protein component of the conjugate and the initial hydrolysis of the free isothiocyanate reagent.
Key Experimental Protocols
Protocol 1: Standard Conjugation of DMP-ITC to an Antibody
-
Protein Preparation: Dialyze the antibody (e.g., 2 mg/mL) against 2 L of 1X PBS, pH 7.4, at 4°C for at least 4 hours, with two buffer changes. This removes any interfering amine-containing substances.[17]
-
Buffer Adjustment: Add 1/10th volume of 1 M sodium carbonate buffer, pH 9.5, to the antibody solution to bring the final reaction pH to ~9.0-9.3.
-
Reagent Preparation: Immediately before use, dissolve DMP-ITC in anhydrous DMSO to a concentration of 10 mg/mL.[8]
-
Conjugation Reaction: Calculate the volume of DMP-ITC solution needed for a 20-fold molar excess. Add this volume to the antibody solution slowly while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional but Recommended): Stop the reaction by adding a final concentration of 50 mM Tris or hydroxylamine. Incubate for an additional 30 minutes. This will react with any remaining DMP-ITC.
Protocol 2: Purification via Gel Filtration
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.4, according to the manufacturer's instructions.
-
Sample Loading: Apply the entire quenched reaction mixture to the top of the equilibrated column.
-
Elution: Elute the conjugate with 1X PBS, pH 7.4. The labeled antibody will elute first in the void volume, appearing as a distinct colored or UV-absorbing fraction. The smaller, unreacted DMP-ITC molecules will be retained by the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing peak. Pool the relevant fractions.
-
Storage: Determine the protein concentration of the purified conjugate. Add a cryoprotectant like glycerol to 50% (v/v) if long-term frozen storage is intended. Store at 4°C for short-term use or at -20°C/-80°C for long-term storage.[11][14][15]
General Workflow Diagram
Caption: A complete workflow from protein preparation to final conjugate storage.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Labs [ivl2-au.vlabs.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure [ouci.dntb.gov.ua]
- 14. cloud-clone.com [cloud-clone.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. mdpi.com [mdpi.com]
- 17. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2,4-Dimethoxyphenyl Isothiocyanate
Welcome to the technical support center for 2,4-Dimethoxyphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing side product formation during its use in chemical synthesis. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and ensure the highest purity of your target compounds.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of N,N'-disubstituted thioureas. The electron-donating nature of the two methoxy groups on the phenyl ring significantly influences its reactivity. While these groups enhance its solubility in organic solvents, they also decrease the electrophilicity of the isothiocyanate carbon atom. This reduced reactivity can lead to slower reaction rates and an increased propensity for side product formation if reaction conditions are not carefully controlled.
This guide will delve into the common challenges encountered when working with this electron-rich isothiocyanate and provide field-proven insights to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish compared to other aryl isothiocyanates?
A1: The two electron-donating methoxy groups on the aromatic ring increase the electron density at the isothiocyanate carbon, reducing its electrophilicity. This makes it less susceptible to nucleophilic attack by amines compared to isothiocyanates with electron-withdrawing groups. To address this, you may need to employ slightly more forcing conditions, such as gentle heating or a longer reaction time, but with careful monitoring to prevent side reactions.
Q2: What is the most common side product I should expect?
A2: The most frequently observed side product is the symmetrical thiourea, N,N'-bis(2,4-dimethoxyphenyl)thiourea. This arises from the reaction of the isothiocyanate with its parent amine, 2,4-dimethoxyaniline, which can be present as an impurity in the starting material or formed in situ through hydrolysis of the isothiocyanate.
Q3: Can the solvent choice impact the formation of side products?
A3: Absolutely. The choice of solvent is critical. Protic solvents, especially in the presence of base, can facilitate the hydrolysis of the isothiocyanate to the corresponding amine, leading to the formation of symmetrical thiourea byproducts. Aprotic solvents are generally preferred. For instance, conducting the reaction in water can be a sustainable option for some substrates, but for electron-rich isothiocyanates, it may increase the risk of hydrolysis.[1]
Q4: I'm observing an impurity that isn't the symmetrical thiourea. What else could it be?
A4: Another potential side product is an isothiourea. This can form through the reaction of the isothiocyanate with the amine at the sulfur atom, followed by rearrangement, or through reaction with certain solvents or reagents. The formation of S-alkyl isothioureas can occur in the presence of suitable alkylating agents.[2]
Troubleshooting Guide: Minimizing Side Product Formation
This section provides a detailed breakdown of common issues and their solutions, focusing on the unique challenges presented by this compound.
Issue 1: Formation of Symmetrical Thiourea
The formation of N,N'-bis(2,4-dimethoxyphenyl)thiourea is a primary concern.
Causality:
-
Hydrolysis of Isothiocyanate: Trace amounts of water in the reaction mixture can hydrolyze the isothiocyanate to 2,4-dimethoxyaniline. This aniline is a potent nucleophile and can react with another molecule of the isothiocyanate to form the symmetrical thiourea.[3]
-
Impurity in Starting Material: The this compound starting material may contain residual 2,4-dimethoxyaniline from its synthesis.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Purity | Use freshly prepared or purified this compound. Check for the presence of the corresponding aniline by TLC or NMR before use. | Eliminates a primary source of the nucleophile that leads to the symmetrical byproduct. |
| Solvent | Employ anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.[3] | Minimizes the hydrolysis of the isothiocyanate. |
| Reaction Temperature | Conduct the reaction at room temperature or 0°C initially. Gentle heating can be applied if the reaction is slow, but should be carefully monitored.[3] | The reaction of an isothiocyanate with an amine is often exothermic. Lower temperatures suppress side reactions, including decomposition and hydrolysis. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the amine nucleophile. | Helps to ensure that the isothiocyanate is consumed by the desired amine rather than by any in situ generated 2,4-dimethoxyaniline. |
| Order of Addition | Add the this compound dropwise to the solution of the amine.[3] | Maintains a low concentration of the isothiocyanate, favoring the reaction with the amine in excess and minimizing self-condensation or reaction with trace impurities. |
Workflow for Minimizing Symmetrical Thiourea Formation:
Caption: Workflow to minimize symmetrical thiourea byproduct.
Issue 2: Isothiourea Formation
The formation of an isothiourea, where the amine attacks the sulfur atom, is a less common but possible side reaction.
Causality:
The exact mechanism can vary, but it generally involves the nucleophilic attack of the amine on the sulfur atom of the isothiocyanate, which can be influenced by the presence of certain catalysts or reaction conditions. In some cases, the initially formed thiourea can tautomerize to a more reactive species that then undergoes further reaction.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | If a base is required to deprotonate a weakly nucleophilic amine, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[4] | Less hindered tertiary amines can sometimes act as nucleophiles themselves, potentially catalyzing or participating in side reactions. DIPEA is less likely to engage in nucleophilic attack due to steric bulk. |
| Reaction Conditions | Avoid overly harsh conditions, such as high temperatures or the use of strong, non-selective bases. | Milder conditions favor the thermodynamically more stable thiourea product over the kinetically formed isothiourea. |
Proposed Mechanism of Isothiourea Formation:
Caption: A simplified representation of a possible isothiourea formation pathway.
Experimental Protocols
Protocol 1: General Synthesis of N-(2,4-dimethoxyphenyl)-N'-aryl/alkyl-thiourea
This protocol is optimized to minimize side product formation when using this compound.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.05-1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.05-1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the isothiocyanate) indicates reaction completion.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The less polar symmetrical thiourea byproduct, if present, will elute before the more polar desired unsymmetrical thiourea.
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid thiourea derivatives.
Solvent Selection: The ideal solvent is one in which the thiourea is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for thioureas include:
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
References
Technical Support Center: Addressing Solubility Challenges of 2,4-Dimethoxyphenyl Isothiocyanate in Aqueous Buffers
Welcome to the technical support center for 2,4-Dimethoxyphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an organic compound with a hydrophobic dimethoxyphenyl ring.[1] This aromatic structure and the presence of the isothiocyanate group contribute to its low solubility in water-based solutions. Like many organic molecules, it prefers non-polar or organic solvents.[1]
Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What happened?
A2: This phenomenon, known as "crashing out," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: What is the optimal pH for working with isothiocyanates in aqueous solutions?
A3: The optimal pH is a balance between reactivity and stability. Isothiocyanates react with primary amines (like those on proteins) to form thioureas. This reaction is generally more efficient at a slightly alkaline pH (around 8.0-9.0) because the amine groups are deprotonated and more nucleophilic.[2][3] However, isothiocyanates can also hydrolyze in aqueous solutions, and this degradation can be more rapid at a higher pH.[4] Therefore, a pH range of 7.4 to 8.5 is often a good starting point for many applications.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: While gentle warming can sometimes aid in dissolving compounds, it is generally not recommended for isothiocyanates. Heating can accelerate the degradation of the isothiocyanate group through hydrolysis, reducing its reactivity for your intended purpose.[5]
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with this compound.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
Root Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of organic co-solvent in the final solution is too low to maintain solubility.
Solutions:
-
Optimize the Dilution Process: Instead of adding the concentrated organic stock directly to the full volume of the buffer, try adding the aqueous buffer to the stock solution slowly and with continuous mixing (e.g., vortexing or stirring). This gradual change in polarity can help keep the compound in solution.
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that remains within its aqueous solubility limit.
-
Increase the Co-solvent Concentration in the Final Solution: Maintain a higher percentage of a water-miscible organic co-solvent in your final aqueous buffer.[6][7][]
Experimental Protocol: Solubilization Using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.5)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Step-by-Step Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM). Ensure the powder is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed.
-
Crucially, ensure the final concentration of the organic co-solvent in the aqueous buffer does not exceed a level that would interfere with your downstream application (typically <1-5%).
-
Slowly add the calculated volume of the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Visual Inspection:
-
After mixing, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, you may need to adjust the final concentration of the compound or the percentage of the co-solvent.
-
Advanced Solubilization Strategies
For particularly challenging applications where standard co-solvents are not sufficient or interfere with the experiment, consider the following advanced strategies.
Strategy 1: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that enhance their aqueous solubility.[11][12]
Workflow for Using Cyclodextrins:
Caption: Workflow for solubilizing 2,4-DMPI using cyclodextrins.
Strategy 2: pH Adjustment
For isothiocyanates, pH plays a dual role in solubility and reactivity. While this compound itself is not ionizable, the pH of the buffer is critical for the reaction with primary amines. The reactivity of the isothiocyanate group with the primary amine of a target molecule is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic form of the amine.[2][3]
Decision Logic for pH Optimization:
Caption: Decision tree for pH optimization in 2,4-DMPI reactions.
Data Summary: Recommended Co-solvents and their Properties
| Co-solvent | Polarity | Water Miscibility | Common Final Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | High | High | 0.1 - 5% | A strong solvent, but can have effects on some biological assays. |
| DMF (N,N-Dimethylformamide) | High | High | 0.1 - 5% | Another strong solvent, use with caution in cellular assays. |
| Ethanol | Medium | High | 1 - 10% | Generally well-tolerated in biological systems at low concentrations. |
| Acetonitrile | Medium | High | 0.1 - 5% | Often used in analytical applications like HPLC. |
Stability Considerations
Isothiocyanates are susceptible to hydrolysis in aqueous solutions, a reaction that is generally accelerated at higher pH and temperatures.[5][13][14] The hydrolysis product is an amine, which is unreactive towards the target molecule. Therefore, it is crucial to:
-
Prepare fresh solutions of this compound before each experiment.
-
Avoid prolonged storage of the compound in aqueous buffers.
-
Perform reactions at room temperature or 4°C, avoiding heat.[15]
References
- 1. CAS 33904-03-9: this compound [cymitquimica.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethoxyphenyl Isothiocyanate and Phenyl Isothiocyanate in Bioconjugation and Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and protein chemistry, isothiocyanates are indispensable reagents for the labeling and sequencing of peptides and proteins. The choice of isothiocyanate can significantly impact reaction efficiency, yield, and the properties of the resulting conjugate. This guide provides an in-depth comparison of two key aryl isothiocyanates: the classic Edman reagent, phenyl isothiocyanate (PITC), and its electron-rich analog, 2,4-dimethoxyphenyl isothiocyanate. We will explore the theoretical underpinnings of their reactivity differences, supported by established chemical principles, and provide a practical framework for their application.
Introduction to Aryl Isothiocyanates in Bioconjugation
Aryl isothiocyanates (Ar-N=C=S) are powerful electrophiles that readily react with primary and secondary amines, most notably the N-terminal α-amino group of peptides and the ε-amino group of lysine residues, to form stable thiourea linkages.[1][2] This reactivity is the cornerstone of the Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a polypeptide.[3] Phenyl isothiocyanate (PITC) has long been the gold standard for this application.[3] However, the exploration of substituted aryl isothiocyanates, such as this compound, offers the potential for modulated reactivity and novel applications.
The Chemistry of Reactivity: An Electronic Perspective
The reactivity of an aryl isothiocyanate is primarily governed by the electrophilicity of the central carbon atom in the -N=C=S group. This carbon is the site of nucleophilic attack by the amine. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
Phenyl Isothiocyanate (PITC): The Benchmark
In phenyl isothiocyanate, the phenyl ring is a relatively neutral substituent. The isothiocyanate group itself is electron-withdrawing, which contributes to the electrophilic character of the central carbon, making it susceptible to nucleophilic attack.
This compound: The Influence of Electron-Donating Groups
This compound features two methoxy (-OCH₃) groups on the phenyl ring at the ortho and para positions. Methoxy groups are strong electron-donating groups (EDGs) due to their ability to donate a lone pair of electrons into the aromatic system via resonance.[4] This has a significant impact on the electronic properties of the molecule.
The electron-donating nature of the methoxy groups increases the electron density of the phenyl ring. This increased electron density is delocalized through the π-system and extends to the isothiocyanate group. Consequently, the electrophilicity of the central carbon atom in the isothiocyanate moiety is reduced. A less electrophilic carbon is less susceptible to nucleophilic attack by an amine.
Diagram of the Reaction Mechanism
Caption: General mechanism of thiourea formation from the reaction of an aryl isothiocyanate with a primary amine.
Comparative Performance and Applications
| Feature | Phenyl Isothiocyanate (PITC) | This compound |
| Reactivity | Higher | Lower |
| Electron Density on Ring | Normal | Increased |
| Electrophilicity of -NCS | Higher | Lower |
| Primary Application | Edman degradation for protein sequencing[3] | Synthetic intermediate, potential for controlled bioconjugation[6] |
| Reaction Conditions | Well-established, typically mildly alkaline (pH 8-9) for reaction with amines.[1] | May require more forcing conditions (e.g., higher temperature, longer reaction times, or stronger base) to achieve comparable yields to PITC. |
| Potential Advantages | High reactivity leads to efficient coupling in Edman degradation. | Lower reactivity could offer greater selectivity in complex systems with multiple nucleophiles. The methoxy groups may also alter the solubility and chromatographic properties of the resulting derivatives. |
| Potential Disadvantages | High reactivity can lead to side reactions if not properly controlled. | Slower reaction rates may be impractical for high-throughput applications like automated Edman sequencing. |
Experimental Protocol: A Comparative Reactivity Study
To empirically validate the theoretical differences in reactivity, a direct comparative study can be performed. The following protocol outlines a method for comparing the labeling efficiency of PITC and this compound with a model peptide.
Objective: To compare the reaction rates of phenyl isothiocyanate and this compound with the N-terminal amine of a model peptide.
Materials:
-
Model Peptide (e.g., Gly-Phe-Ala-Lys)
-
Phenyl Isothiocyanate (PITC)
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
-
Mass spectrometer (e.g., ESI-MS)
Experimental Workflow:
Caption: Workflow for comparing the reactivity of PITC and this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the model peptide in a 50:50 mixture of acetonitrile and water.
-
Prepare 10 mM stock solutions of both phenyl isothiocyanate and this compound in anhydrous acetonitrile.
-
Prepare a 1 M stock solution of DIPEA in acetonitrile.
-
-
Reaction Setup:
-
In two separate microcentrifuge tubes, add 100 µL of the peptide stock solution.
-
To the first tube, add 10 µL of the PITC stock solution and 5 µL of the DIPEA stock solution.
-
To the second tube, add 10 µL of the this compound stock solution and 5 µL of the DIPEA stock solution.
-
Vortex each tube briefly and incubate at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new tube containing 90 µL of 0.1% TFA in water.
-
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Identify the peaks corresponding to the unreacted peptide and the thiourea-derivatized peptide. The product will have a longer retention time due to the increased hydrophobicity of the label.
-
-
Data Analysis:
-
Calculate the percentage of peptide labeled at each time point by integrating the peak areas of the unreacted peptide and the product.
-
Plot the percentage of labeled peptide versus time for both reactions. The initial slope of these curves will provide a relative measure of the reaction rates.
-
-
Mass Spectrometry Confirmation:
-
Confirm the identity of the product peaks by collecting the corresponding fractions from the HPLC and analyzing them by mass spectrometry. The mass of the product should correspond to the mass of the peptide plus the mass of the respective isothiocyanate.
-
Conclusion and Future Perspectives
The established principles of physical organic chemistry suggest that this compound is less reactive than phenyl isothiocyanate due to the electron-donating effects of the two methoxy groups. This lower reactivity may present opportunities for achieving greater selectivity in complex biological systems where multiple nucleophilic sites are present. However, for applications requiring rapid and complete reaction, such as automated Edman sequencing, the higher reactivity of PITC remains advantageous.
The provided experimental protocol offers a straightforward method for researchers to empirically quantify the reactivity differences between these and other aryl isothiocyanates. Such data is invaluable for the rational design of bioconjugation strategies and the development of novel reagents for protein and peptide analysis. As the field of proteomics and drug development continues to evolve, a deeper understanding of the structure-reactivity relationships of labeling reagents will be paramount in advancing these disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Stability of Thiourea Bonds from 2,4-Dimethoxyphenyl Isothiocyanate: A Comparative Guide for Researchers
For researchers and professionals in drug development and bioconjugation, the stability of the linking moiety is of paramount importance. The thiourea bond, formed from the reaction of an isothiocyanate with a primary amine, is a common covalent linkage. This guide provides an in-depth technical analysis of the stability of the thiourea bond derived from 2,4-dimethoxyphenyl isothiocyanate, offering a comparative perspective against other isothiocyanate alternatives. While direct kinetic data for this specific thiourea linkage is not extensively available in the literature, this guide synthesizes established principles of physical organic chemistry and data from analogous structures to provide a robust framework for understanding its behavior.
The Thiourea Linkage: A Balance of Reactivity and Stability
The formation of a thiourea bond is a facile and efficient conjugation method, typically proceeding under mild conditions. Isothiocyanates, including this compound, are electrophilic at the central carbon atom and readily react with nucleophilic primary amines on biomolecules, such as the ε-amino group of lysine residues.
The general stability of thiourea bonds is a subject of nuanced discussion. While often considered robust for many in-vitro and in-vivo applications[1], their stability can be compromised under certain conditions, such as exposure to ionizing radiation in radiopharmaceuticals, which can lead to bond cleavage[2][3].
The Influence of Aryl Substituents on Thiourea Bond Stability
The electronic nature of the substituents on an aryl isothiocyanate plays a crucial role in the properties of the resulting thiourea bond. These substituents can modulate the electrophilicity of the isothiocyanate and the electronic characteristics of the final thiourea linkage, thereby influencing its stability.
The Case of this compound: An Electron-Rich System
The 2,4-dimethoxyphenyl group contains two methoxy (-OCH₃) substituents, which are strong electron-donating groups due to their resonance effect. This has several implications for the thiourea bond formed from this reagent.
-
Expected Increased Basicity: The electron-donating methoxy groups increase the electron density on the nitrogen atoms of the thiourea moiety. This is expected to make the thiourea more basic compared to those derived from electron-neutral or electron-poor aryl isothiocyanates.
-
Potential for Altered Hydrogen Bonding: The increased basicity and the presence of the methoxy oxygen atoms may alter the hydrogen bonding capabilities of the thiourea derivative, which could influence its interactions with biological macromolecules and its solubility[4].
-
Hypothesized Impact on Hydrolytic Stability: The electronic effect of the 2,4-dimethoxy-phenyl group on the hydrolytic stability of the thiourea bond is not straightforward. While increased electron density on the nitrogens might be expected to stabilize the C-N bonds, the overall susceptibility to hydrolysis, particularly under acidic or basic conditions, will depend on the detailed reaction mechanism. Studies on the hydrolysis of analogous phenylureas have shown a dependence on pH[5].
Comparison with Other Isothiocyanates
To understand the unique characteristics of the thiourea bond from this compound, it is instructive to compare it with linkages formed from other classes of isothiocyanates.
| Isothiocyanate Type | Aryl Substituent Example | Electronic Effect | Expected Impact on Thiourea Bond |
| Electron-Rich | 2,4-Dimethoxyphenyl | Electron-donating | Increased basicity of thiourea nitrogens. Potential for altered stability profile. |
| Electron-Neutral | Phenyl | Neutral | Baseline for comparison. |
| Electron-Poor | 4-Nitrophenyl | Electron-withdrawing | Decreased basicity of thiourea nitrogens. Increased acidity of N-H protons, potentially leading to stronger hydrogen bonding interactions with acceptor groups[4]. |
| Aliphatic | Benzyl | Weakly electron-donating (inductive) | Generally considered to form stable thiourea bonds. |
The introduction of electron-withdrawing groups, such as a nitro group, is known to increase the hydrogen-bond donor ability of the thiourea protons, which can enhance interactions with enzymes and other biological targets[4]. Conversely, the electron-donating methoxy groups in this compound are expected to decrease the acidity of the N-H protons.
Experimental Protocols for Assessing Thiourea Bond Stability
To empirically determine the stability of the thiourea bond from this compound and compare it with other linkages, a series of well-defined experiments are necessary.
General Workflow for Stability Studies
The following workflow can be adapted to study the stability of a thiourea-linked conjugate under various conditions.
Caption: General experimental workflow for assessing thiourea bond stability.
Protocol 1: pH-Dependent Hydrolysis Study
This protocol outlines a method to determine the hydrolytic stability of a thiourea conjugate across a range of pH values.
Materials:
-
Thiourea conjugate of interest (e.g., small molecule-lysine conjugate)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mass spectrometer (ideally coupled to the HPLC).
-
Acetonitrile (ACN), water (HPLC grade), and a suitable acid for the mobile phase (e.g., trifluoroacetic acid, TFA, or formic acid).
Procedure:
-
Prepare stock solutions of the thiourea conjugate in a suitable organic solvent (e.g., DMSO or DMF).
-
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Analyze the samples by RP-HPLC. A typical gradient might be from 5% to 95% ACN in water (both with 0.1% TFA) over 20 minutes.
-
Monitor the disappearance of the parent conjugate peak and the appearance of any degradation product peaks by UV absorbance (a wavelength of 254 nm is often suitable for aromatic compounds).
-
Calculate the percentage of the intact conjugate remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining conjugate versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
-
Create a pH-rate profile by plotting log(k) against pH.
Protocol 2: Thiol Stability Study
This protocol assesses the stability of the thiourea bond in the presence of a biologically relevant thiol, such as glutathione (GSH).
Materials:
-
Thiourea conjugate of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glutathione (GSH).
-
RP-HPLC system as described in Protocol 1.
Procedure:
-
Prepare a stock solution of the thiourea conjugate.
-
Prepare a solution of the conjugate in PBS (pH 7.4) at the desired final concentration.
-
Prepare a second solution of the conjugate in PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 1-10 mM).
-
Incubate both solutions at 37°C.
-
At various time points, take aliquots and quench the reaction as described in Protocol 1.
-
Analyze the samples by RP-HPLC and compare the degradation rate in the presence and absence of GSH.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and comparative manner.
Table 1: Hypothetical Half-lives (t½) of Different Thiourea Conjugates at 37°C
| Thiourea Conjugate from: | t½ at pH 4 (hours) | t½ at pH 7.4 (hours) | t½ at pH 9 (hours) | t½ at pH 7.4 + 10 mM GSH (hours) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Phenyl Isothiocyanate | > 200 | > 200 | 150 | > 200 |
| 4-Nitrophenyl Isothiocyanate | > 200 | > 200 | 120 | > 200 |
| Benzyl Isothiocyanate | > 200 | > 200 | 180 | > 200 |
This table is for illustrative purposes only. The values are hypothetical and should be determined experimentally.
Mechanistic Considerations
The potential degradation pathways of the thiourea linkage should be considered when interpreting stability data.
References
- 1. researchgate.net [researchgate.net]
- 2. Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Advanced N-Terminal Labeling: The Advantages of 2,4-Dimethoxyphenyl isothiocyanate (DMPI)
For researchers, scientists, and drug development professionals, the precise characterization of proteins and peptides is a cornerstone of innovation. N-terminal sequencing, a critical component of this characterization, provides invaluable information about a protein's identity, purity, and post-translational modifications. For decades, the Edman degradation method, utilizing Phenyl isothiocyanate (PITC), has been the gold standard for this application.[1][2] However, the relentless pursuit of higher sensitivity and efficiency in proteomics has driven the development of new reagents.
This guide provides an in-depth comparison of 2,4-Dimethoxyphenyl isothiocyanate (DMPI) with traditional and alternative labeling reagents. We will explore the chemical principles that confer advantages to DMPI, present comparative data, and provide detailed protocols to empower you to make informed decisions for your experimental designs.
The Foundation: Understanding Isothiocyanate Chemistry in Protein Labeling
Isothiocyanates (-N=C=S) are highly valuable reagents in protein chemistry due to their specific reactivity with primary amines (-NH2) under mild alkaline conditions.[3] This reaction, which primarily targets the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues, forms a stable thiourea bond.[3][4] This covalent linkage is the basis for a wide array of applications, from the sequential degradation of proteins to the attachment of fluorescent probes.[3][5]
The Benchmark Reagent: Phenyl isothiocyanate (PITC) and its Limitations
The classic Edman degradation procedure employs PITC to sequentially identify amino acids from the N-terminus of a peptide.[1] The process involves a two-step cycle:
-
Coupling: PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) peptide.[1]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved off as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[1][6]
This PTH-amino acid is then identified by chromatography, and the cycle is repeated on the shortened peptide.[2] While robust and reliable, the standard PITC-based Edman degradation has its limitations, particularly in terms of the sensitivity required for analyzing low-abundance proteins.[7] Furthermore, the properties of the resulting PTH-amino acids are not always optimal for modern analytical techniques.
The Innovation: this compound (DMPI) as a Superior Alternative
The quest for enhanced sensitivity and improved analytical performance has led to the development of various substituted isothiocyanate analogs.[7][8] this compound (DMPI) represents a significant advancement in this class of reagents. The introduction of two methoxy groups onto the phenyl ring confers several key advantages over the traditional PITC.
While direct comparative studies on DMPI are emerging, the benefits of similar substitutions, such as in 4,6-dimethoxy pyrimidine-2-isothiocyanate (DMPITC), are well-documented and provide a strong basis for understanding the advantages of DMPI. These include more rapid labeling, enhanced sensitivity, and improved fragmentation patterns in mass spectrometry.[9]
Key Advantages of DMPI:
-
Enhanced Basicity and Reactivity: The electron-donating nature of the two methoxy groups increases the basicity of the isothiocyanate moiety. This can lead to a faster and more efficient coupling reaction with the N-terminal amino group of the peptide, potentially reducing reaction times and improving yields.
-
Improved Detection and Quantification: The dimethoxy substitution increases the hydrophobicity and molecular weight of the resulting DMPI-thiohydantoin (DMPH)-amino acid derivative compared to the standard PTH-amino acid. This can lead to better separation in reversed-phase high-performance liquid chromatography (HPLC) and enhanced ionization efficiency in mass spectrometry (MS), resulting in lower detection limits.[7]
-
Favorable Fragmentation in Mass Spectrometry: For MS-based sequencing, derivatization with isothiocyanate analogues bearing basic moieties, like DMPI, can significantly improve the MS sensitivity of the tagged peptides.[7] This modification promotes a specific type of fragmentation known as "gas-phase Edman cleavage," which yields abundant and easily interpretable fragment ions (b1 and yn-1 ions), thereby increasing the confidence of peptide identification.[7][9]
Comparative Analysis: DMPI vs. Other Labeling Reagents
The choice of a labeling reagent is dictated by the specific experimental goal, the nature of the sample, and the available analytical instrumentation.[10]
| Feature | This compound (DMPI) | Phenyl isothiocyanate (PITC) | Fluorescein isothiocyanate (FITC) | Isobaric Tags (e.g., TMT, iTRAQ) |
| Primary Application | High-sensitivity N-terminal sequencing (Edman & MS) | Standard Edman degradation | Fluorescent labeling for imaging and detection | Quantitative proteomics via mass spectrometry |
| Detection Method | HPLC-UV, Mass Spectrometry | HPLC-UV | Fluorescence Spectroscopy | Tandem Mass Spectrometry |
| Key Advantage | Enhanced sensitivity, improved chromatographic separation, favorable MS fragmentation | Well-established, reliable for N-terminal confirmation[1] | High sensitivity of detection, enables visualization[3] | Enables multiplexed relative quantification[11] |
| Reaction Product | DMPH-amino acid | PTH-amino acid | Fluorescently-tagged protein | Tagged peptides with reporter ions |
| Sensitivity | Very High | Moderate | Very High | High |
| Quantitative Capability | Can be adapted for quantitative MS | Limited | Relative quantification via fluorescence intensity | High-precision relative quantification |
| Limitations | Requires purified protein, N-terminus must be unblocked | Lower sensitivity, less optimal for MS analysis[7] | Can alter protein function, susceptible to photobleaching | Indirect sequencing, relies on database searching[12] |
Experimental Protocols
The following protocols are provided as a guide. Optimization may be required for specific proteins and experimental setups.
Protocol 1: N-Terminal Peptide Labeling with DMPI for HPLC or MS Analysis
This protocol outlines the general procedure for labeling the N-terminus of a purified peptide or protein with DMPI.
Materials:
-
Purified protein/peptide sample in a buffer free of primary amines (e.g., phosphate buffer).
-
This compound (DMPI) solution (e.g., 10 mg/mL in anhydrous DMSO or acetonitrile).
-
Coupling buffer: 0.1 M Sodium Bicarbonate, pH 9.0.
-
Trifluoroacetic acid (TFA).
-
Solvents for extraction (e.g., ethyl acetate, heptane).
-
HPLC or Mass Spectrometer for analysis.
Procedure:
-
Sample Preparation: Ensure the protein sample is pure and in an amine-free buffer.[13] If necessary, buffer exchange can be performed using dialysis or spin columns.
-
Coupling Reaction: a. To your protein solution (typically 10-200 pmol), add the coupling buffer. b. Add a 10-20 fold molar excess of the DMPI solution. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Extraction of Excess Reagent: After the coupling reaction, extract the excess DMPI and byproducts with an organic solvent like ethyl acetate or heptane.
-
Cleavage Reaction: a. Dry the sample completely under a vacuum. b. Add anhydrous TFA to the dried sample to initiate the cleavage of the N-terminal DMPH-amino acid.[14] c. Incubate for 15-30 minutes at 50°C.
-
Extraction of DMPH-amino acid: a. Dry the sample again under vacuum. b. Resuspend the sample in a suitable solvent and extract the DMPH-amino acid with an organic solvent.
-
Analysis: Analyze the extracted DMPH-amino acid by HPLC or mass spectrometry to identify the N-terminal residue. The remaining peptide can be subjected to another cycle of Edman degradation.
Protocol 2: General Fluorescent Labeling of Proteins with FITC
This protocol provides a general method for labeling proteins with Fluorescein isothiocyanate for applications such as fluorescence microscopy or flow cytometry.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer).[5]
-
Fluorescein isothiocyanate (FITC) solution (1 mg/mL in anhydrous DMSO, prepared fresh).[5]
-
Labeling buffer: 0.1 M Sodium Carbonate, pH 9.0.[5]
-
Quenching solution: 1.5 M Hydroxylamine, pH 8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: The protein solution should be in a buffer free of primary amines like Tris or glycine.[15] Dialyze against the labeling buffer if necessary.
-
Labeling Reaction: a. Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[3][16] b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Purification: a. Stop the reaction by adding the quenching solution. b. Separate the FITC-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[17]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for FITC concentration).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[3]
Visualizing the Chemistry and Workflows
To better understand the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Covalent labeling of a peptide's N-terminus with DMPI.
Caption: The cyclical workflow of Edman degradation using DMPI.
Caption: Feature comparison of DMPI, PITC, and FITC labeling reagents.
Conclusion: Selecting the Optimal Reagent for Your Research
The choice of an N-terminal derivatization strategy is a critical decision in protein analysis.[10] While PITC remains a workhorse for routine N-terminal sequence confirmation, advanced reagents like this compound (DMPI) offer significant advantages for applications demanding the highest sensitivity and robust analytical performance. The enhanced reactivity and improved detection characteristics of the resulting DMPH-derivatives make DMPI a superior choice for the analysis of low-abundance proteins and for workflows integrating mass spectrometry.
For applications outside of sequencing, such as protein visualization, fluorescent isothiocyanates like FITC are the reagents of choice. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique will empower researchers to select the optimal tool to achieve their experimental goals and generate high-quality, reliable data.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 14. ehu.eus [ehu.eus]
- 15. assaygenie.com [assaygenie.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Virtual Labs [ivl2-au.vlabs.ac.in]
A Comparative Guide to Fluorescent Labeling: Unveiling the Spectral Properties of 2,4-Dimethoxyphenyl Isothiocyanate Conjugates Versus the Established FITC
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of bioconjugation and cellular imaging, the choice of a fluorescent label is paramount to the success of an experiment. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse, its bright green fluorescence a familiar sight in laboratories worldwide. However, the continuous search for probes with improved photophysical characteristics necessitates a thorough evaluation of alternatives. This guide provides a detailed comparison of the spectral and chemical properties of protein conjugates derived from the well-established FITC and the less characterized 2,4-Dimethoxyphenyl isothiocyanate.
Chemical Structure and Reactivity: The Isothiocyanate Gateway
Both FITC and this compound utilize the isothiocyanate (-N=C=S) functional group for conjugation. This group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage[1][2]. This reaction is typically carried out under basic conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity[3][4][5].
Caption: Chemical structures of FITC and this compound.
The core fluorophore of FITC is fluorescein, a xanthene dye, which is responsible for its bright fluorescence. In contrast, this compound is a simpler aromatic structure. The presence of two electron-donating methoxy groups on the phenyl ring is expected to be the primary determinant of its fluorescent properties.
A Deep Dive into the Spectral Properties of FITC Conjugates
The photophysical characteristics of FITC are well-established, making it a reliable choice for many applications. However, it is not without its limitations.
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | [6][7][8][9] |
| Emission Maximum (λem) | ~519-525 nm | [6][7][8][9] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [7][10] |
| Quantum Yield (Φ) | ~0.92 (unconjugated) | [7][10] |
Key Considerations for FITC:
-
pH Sensitivity: The fluorescence of FITC is highly dependent on pH. Its fluorescence intensity decreases significantly in acidic environments (pKa ≈ 6.8), which can be a drawback for studies in acidic organelles like lysosomes[1][11][12][13].
-
Photobleaching: FITC is susceptible to photobleaching, meaning its fluorescence diminishes upon prolonged exposure to excitation light[9][10][14]. This can limit its use in long-term imaging experiments.
-
Self-Quenching: High degrees of labeling with FITC can lead to fluorescence quenching, where the proximity of multiple fluorophores on a single protein molecule results in a decrease in the overall fluorescence intensity[6][15].
Estimating the Spectral Properties of this compound Conjugates: A Theoretical Perspective
In the absence of direct experimental data, we can infer the likely spectral properties of this compound based on the photophysics of substituted aromatic compounds. The core fluorophore is a dimethoxy-substituted phenyl isothiocyanate. The two methoxy groups are strong electron-donating groups, which are known to influence the electronic transitions of aromatic systems.
Expected Properties and their Scientific Rationale:
-
Excitation and Emission: Phenyl isothiocyanate itself is not significantly fluorescent. However, the presence of strong electron-donating groups like methoxy groups can induce fluorescence. It is anticipated that the excitation and emission maxima of this compound would be in the UV or near-UV to blue region of the spectrum. The exact wavelengths are difficult to predict without experimental measurement, but they are expected to be at shorter wavelengths compared to FITC.
-
Quantum Yield: The quantum yield is likely to be modest. Simple substituted benzenes often have low to moderate quantum yields compared to more rigid, planar structures like fluorescein.
-
Stokes Shift: The Stokes shift (the difference between the excitation and emission maxima) is expected to be in the typical range for small aromatic fluorophores.
-
Environmental Sensitivity: The fluorescence of such a molecule could be sensitive to the polarity of its microenvironment (solvatochromism)[1]. The change in the dipole moment between the ground and excited states will determine the extent of this sensitivity.
| Property | Estimated Value/Range | Rationale |
| Excitation Maximum (λex) | UV to Blue (~350-420 nm) | Based on substituted aromatic systems with electron-donating groups. |
| Emission Maximum (λem) | Blue to Cyan (~430-480 nm) | Expected red-shift from excitation, typical of aromatic fluorophores. |
| Molar Extinction Coefficient (ε) | Moderate (10,000-30,000 cm⁻¹M⁻¹) | Typical for simple aromatic chromophores. |
| Quantum Yield (Φ) | Low to Moderate (0.1-0.5) | Lacks the rigid, planar structure of high-quantum-yield dyes. |
It must be emphasized that these are theoretical estimations and require experimental validation.
Experimental Protocols: A Guide to Protein Conjugation
The following protocols provide a framework for the conjugation of isothiocyanate-functionalized dyes to proteins.
Protocol 1: FITC Conjugation to a Protein (e.g., Antibody)
This protocol is a well-established method for labeling proteins with FITC[3][5][6][15][16][17].
Caption: Workflow for FITC-protein conjugation.
Causality Behind Experimental Choices:
-
pH 9.0-9.5: This alkaline pH ensures that the primary amines on the protein are deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate group[3][4].
-
DMSO as Solvent: FITC is sparingly soluble in aqueous buffers but readily dissolves in anhydrous DMSO, allowing for a concentrated stock solution[15][16].
-
Protection from Light: FITC is susceptible to photobleaching, so protecting the reaction from light is crucial to maintain its fluorescent potential[9].
-
Purification: Removal of unconjugated FITC is essential to prevent high background fluorescence in subsequent applications[3][6].
Protocol 2: General Protocol for Conjugation with this compound
This protocol is a generalized procedure based on the known reactivity of isothiocyanates. Optimization of the dye-to-protein ratio and reaction time is critical.
Caption: Proposed workflow for this compound conjugation.
Self-Validating System:
The inclusion of a titration step (Step 3) is crucial for self-validation. By testing a range of dye-to-protein ratios, the researcher can identify the optimal labeling condition that provides sufficient fluorescence without causing protein aggregation or loss of function. Subsequent characterization of the degree of labeling and protein activity validates the success of the chosen conditions.
Conclusion: Choosing the Right Tool for the Job
This guide highlights the well-understood, reliable, yet sometimes limited, nature of FITC as a fluorescent label. Its bright green emission, high quantum yield, and established conjugation protocols make it a suitable choice for a wide range of applications where factors like pH stability and extreme photostability are not critical.
This compound, on the other hand, represents a potential alternative in the blue-shifted region of the spectrum. Based on its chemical structure, it is expected to offer different spectral characteristics, which could be advantageous for multicolor imaging experiments to avoid spectral overlap with green and red fluorophores. However, the lack of concrete experimental data necessitates a cautious approach. Researchers interested in this compound would need to undertake a thorough characterization of its photophysical properties and optimize its conjugation to their specific protein of interest.
Ultimately, the selection of a fluorescent label should be guided by the specific requirements of the experiment, including the desired spectral window, the pH of the experimental environment, the duration of imaging, and the sensitivity of the protein to modification.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 8. Vibrational solvatochromism and electrochromism of cyanide, thiocyanate, and azide anions in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenyl isothiocyanate for HPLC derivatization, the detection of alcohols and amines, = 99.0 103-72-0 [sigmaaldrich.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 2-Methoxyphenyl isothiocyanate [webbook.nist.gov]
- 14. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Evaluating the Specificity of 2,4-Dimethoxyphenyl Isothiocyanate for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and analytical chemistry, the selective modification of primary amines is a cornerstone technique. From peptide sequencing to fluorescent labeling of proteins, the ability to specifically target the N-terminus of a polypeptide or the ε-amino group of lysine residues is paramount. Among the diverse reagents available for this purpose, isothiocyanates have long been a reliable choice. This guide provides an in-depth evaluation of a specific isothiocyanate, 2,4-Dimethoxyphenyl isothiocyanate (DMPI), and compares its specificity for primary amines against other commonly used reagents. As a Senior Application Scientist, my goal is to not only present the data but also to provide the "why" behind the chemistry and empower you with the experimental frameworks to validate these principles in your own laboratory.
The Critical Role of Amine Derivatization
Primary amines are abundant in biological molecules and serve as key nucleophilic handles for chemical modification. The specificity of the labeling reaction is crucial as off-target reactions can lead to ambiguous results, loss of biological activity, or the generation of heterogeneous conjugates. This is particularly critical in applications such as:
-
Peptide Sequencing: In Edman degradation, the isothiocyanate must react exclusively with the N-terminal α-amino group to allow for sequential cleavage and identification of amino acids[1][2][3].
-
Quantitative Proteomics: Reagents used for isobaric labeling, such as those based on NHS ester chemistry, rely on the specific and complete reaction with primary amines for accurate quantification[4].
-
Bioconjugation: When attaching drugs, fluorophores, or other moieties to proteins, specific conjugation to primary amines helps to ensure a well-defined and reproducible product.
This compound (DMPI): A Closer Look
DMPI is an aromatic isothiocyanate that has gained attention as a derivatization agent, particularly in the field of mass spectrometry-based proteomics. The core of its reactivity lies in the isothiocyanate (-N=C=S) functional group.
The Chemistry of Specificity: Why Isothiocyanates Target Primary Amines
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by primary amines. This reaction proceeds efficiently under alkaline conditions (typically pH 9-11) to form a stable thiourea linkage[5]. The elevated pH is critical for ensuring that the primary amine is in its deprotonated, and therefore more nucleophilic, state.
The specificity of isothiocyanates for primary amines is largely governed by the pKa of the target functional groups and the reaction pH. While other nucleophiles are present in proteins, their reactivity towards isothiocyanates is generally lower under the conditions optimized for amine labeling.
-
Thiols (Cysteine): The sulfhydryl group of cysteine is a potent nucleophile. However, its reaction with isothiocyanates to form a dithiocarbamate is favored at a lower pH range (pH 6-8)[6][7]. By conducting the labeling reaction at a pH of 9 or higher, the reaction with primary amines is kinetically favored.
-
Hydroxyls (Serine, Threonine, Tyrosine): The hydroxyl groups of these amino acids are generally poor nucleophiles at the pH ranges used for isothiocyanate labeling and are not considered a significant source of side reactions.
-
Imidazole (Histidine): The imidazole ring of histidine can also act as a nucleophile, but its reactivity with isothiocyanates is considerably lower than that of primary amines under alkaline conditions.
The thiourea bond formed between DMPI and a primary amine is highly stable, which is a significant advantage for applications requiring long-term sample stability or further analytical steps[5].
The Advantage of the 2,4-Dimethoxy Substituents
The two methoxy groups on the phenyl ring of DMPI are electron-donating. This electronic effect can influence the reactivity of the isothiocyanate group and the properties of the resulting derivative. While electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, making the reaction faster, electron-donating groups can offer other advantages. In the context of mass spectrometry, the 2,4-dimethoxy substitution pattern has been suggested to enhance the ionization efficiency and fragmentation behavior of the derivatized peptide, leading to improved sensitivity in peptide sequencing applications.
Comparative Analysis: DMPI vs. Alternative Amine-Reactive Reagents
To truly evaluate the specificity of DMPI, it is essential to compare it with other commonly used amine-reactive chemistries.
| Reagent Class | Reagent Example | Target Functional Group | Linkage Formed | Optimal pH | Key Advantages | Potential for Side Reactions |
| Isothiocyanates | This compound (DMPI) | Primary Amines | Thiourea | 9.0 - 11.0 | Stable linkage; Good specificity at optimal pH. | Can react with thiols at lower pH. |
| NHS Esters | N-hydroxysuccinimide esters | Primary Amines | Amide | 7.2 - 8.5 | Fast reaction; Very stable amide bond. | Susceptible to hydrolysis; Can react with hydroxyl, sulfhydryl, and imidazole groups, especially at higher pH[6][8][9]. |
| Ortho-phthalaldehyde (OPA) | o-phthalaldehyde | Primary Amines | Fluorescent Isoindole | ~9.5 | Rapid reaction; Forms a fluorescent product. | Requires a thiol co-reagent; Does not react with secondary amines; The derivative can be unstable[10][11][12][13]. |
| Marfey's Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Primary Amines | Dinitrophenyl (DNP) derivative | ~9.0 | Chiral analysis of amino acids. | Can react with other nucleophiles. |
Experimental Protocols for Evaluating Specificity
The following protocols provide a framework for a direct, head-to-head comparison of DMPI with an NHS ester, a widely used alternative. These experiments are designed to be self-validating, allowing you to assess the specificity and efficiency of each reagent in your own experimental context.
Workflow for Comparing Amine Labeling Specificity
Caption: A generalized workflow for the comparative evaluation of amine-reactive labeling reagents.
Protocol 1: Competitive Labeling with DMPI and an NHS Ester
Objective: To compare the labeling efficiency and specificity of DMPI and a commercially available NHS ester on a model protein.
Materials:
-
Model Protein: Bovine Serum Albumin (BSA) at 10 mg/mL in 1X PBS, pH 7.4
-
This compound (DMPI)
-
NHS-fluorescein (or other fluorescent NHS ester)
-
Reaction Buffer 1: 0.1 M Sodium Bicarbonate, pH 9.5
-
Reaction Buffer 2: 0.1 M Sodium Phosphate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
-
SDS-PAGE system and fluorescence gel imager
-
LC-MS/MS system
Procedure:
-
Protein Preparation:
-
Dialyze the BSA solution against 1X PBS, pH 7.4, to remove any amine-containing stabilizers.
-
Adjust the protein concentration to 5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DMPI in anhydrous DMF.
-
Immediately before use, prepare a 10 mM stock solution of NHS-fluorescein in anhydrous DMF.
-
-
Labeling Reactions:
-
DMPI Labeling:
-
To 1 mg of BSA, add Reaction Buffer 1 to a final volume of 1 mL.
-
Add a 10-fold molar excess of the DMPI stock solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
NHS Ester Labeling:
-
Control:
-
Prepare a sample with BSA and the respective reaction buffer but without any labeling reagent.
-
-
-
Quenching and Purification:
-
Quench each reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the labeled proteins from excess reagent using a SEC column equilibrated with 1X PBS, pH 7.4.
-
-
Analysis:
-
Spectrophotometry: Determine the degree of labeling for the NHS-fluorescein sample by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the fluorophore.
-
SDS-PAGE: Analyze the labeled proteins and the control by SDS-PAGE. Visualize the fluorescently labeled protein using a gel imager.
-
LC-MS/MS Analysis:
-
Digest the labeled and control proteins with trypsin.
-
Search the data for modifications corresponding to DMPI and the NHS ester on primary amines (N-terminus and lysine) as well as potential side-reactions on other nucleophilic residues (cysteine, serine, threonine, tyrosine, histidine).
-
-
Data Analysis and Interpretation
The LC-MS/MS data is key to evaluating specificity. By identifying the specific amino acid residues that have been modified, you can directly compare the on-target (primary amines) versus off-target reactivity of each reagent. A higher ratio of labeling on primary amines compared to other residues indicates greater specificity.
Visualizing the Chemical Logic
Reaction Mechanism of DMPI with a Primary Amine
Caption: The reaction of this compound with a primary amine to form a stable thiourea linkage.
Decision Tree for Selecting an Amine-Reactive Reagent
Caption: A decision-making guide for selecting an appropriate amine-reactive reagent based on the experimental goal.
Conclusion
This compound is a valuable reagent for the specific modification of primary amines, offering the formation of a highly stable thiourea linkage. Its specificity is rooted in the well-understood reactivity of the isothiocyanate functional group, which, under optimal alkaline conditions, demonstrates a strong preference for primary amines over other nucleophilic residues. The electron-donating dimethoxy groups may offer advantages in certain applications, particularly in enhancing sensitivity for mass spectrometry-based analyses.
While direct, quantitative comparisons with other reagents in the literature are not abundant, the provided experimental framework allows for a robust, in-house evaluation of DMPI's performance against alternatives like NHS esters. By understanding the underlying chemical principles and conducting these self-validating experiments, researchers can confidently select the most appropriate reagent to achieve their specific bioconjugation and analytical goals.
References
- 1. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Validation Utilizing 2,4-Dimethoxyphenyl Isothiocyanate Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical development, the validation of analytical methods is a cornerstone of quality assurance.[1] High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique, and for analytes lacking a suitable chromophore for UV detection or those with poor chromatographic retention, chemical derivatization is an indispensable tool. This guide provides an in-depth technical comparison of HPLC method validation using 2,4-Dimethoxyphenyl isothiocyanate (DMP-ITC) derivatization, offering insights into its performance against other alternatives, supported by experimental data considerations.
The "Why" Behind Derivatization in HPLC
Many compounds, including amino acids, peptides, and certain pharmaceuticals, are challenging to analyze directly via HPLC due to their high polarity and lack of a strong UV-absorbing chromophore. Pre-column derivatization addresses these challenges by chemically modifying the analyte to introduce a moiety that enhances its detectability and improves its chromatographic properties on reverse-phase columns.[2] Isothiocyanates are a well-established class of derivatizing reagents that react with primary and secondary amines to form stable, UV-active thiourea derivatives.[3]
This compound (DMP-ITC): A Closer Look
DMP-ITC is an aromatic isothiocyanate that offers distinct advantages as a derivatization reagent. The presence of the dimethoxy-substituted phenyl ring provides a strong chromophore, significantly enhancing the UV absorbance of the resulting thiourea derivative, thereby improving the sensitivity of the HPLC method.
Mechanism of Derivatization:
The derivatization reaction involves the nucleophilic addition of a primary or secondary amine group of the analyte to the electrophilic carbon atom of the isothiocyanate group of DMP-ITC. This reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, unprotonated form. The resulting product is a stable thiourea derivative that can be readily analyzed by reverse-phase HPLC.
Caption: Workflow of DMP-ITC derivatization for HPLC analysis.
Validation of an HPLC Method with DMP-ITC Derivatization: A Parameter-by-Parameter Guide
The validation of an analytical procedure is crucial to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5][6]
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8]
Experimental Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9]
-
Placebo Analysis: Analyze a placebo (matrix without the analyte) to ensure no interference at the retention time of the derivatized analyte.
-
Spiked Samples: Spike the analyte solution with known impurities and degradation products to demonstrate adequate resolution between the analyte peak and other peaks. A resolution (Rs) of ≥ 2.0 is generally considered acceptable.[9]
Causality with DMP-ITC: The bulky dimethoxyphenyl group of DMP-ITC can significantly alter the retention time of the analyte, often shifting it to a more retained region of the chromatogram. This can be advantageous in separating the derivatized analyte from early-eluting, polar interferences commonly found in biological matrices.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[1]
-
Derivatize each standard solution using the optimized DMP-ITC derivatization procedure.
-
Inject each derivatized standard in triplicate and record the peak area.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally desirable for assays.[1]
Causality with DMP-ITC: The success of the linearity study is heavily dependent on the reproducibility of the derivatization reaction. Incomplete or variable derivatization at different concentrations can lead to non-linearity. Therefore, it is crucial to optimize the derivatization conditions, such as the molar ratio of DMP-ITC to the analyte, reaction time, and temperature, to ensure the reaction goes to completion across the entire concentration range.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[12]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo mixture and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[1]
-
Derivatize and analyze these samples.
-
Calculate the percent recovery of the analyte at each concentration level. Acceptance criteria are typically within 98-102% recovery.[13]
Causality with DMP-ITC: The accuracy of the method can be influenced by the efficiency of the derivatization reaction and the potential for side reactions. The presence of interfering substances in the matrix that could also react with DMP-ITC must be investigated during the specificity studies.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Evaluate the method's precision over different days, with different analysts, and on different instruments.
-
Calculate the relative standard deviation (RSD) for the results. An RSD of ≤ 2% is generally acceptable for assays.[13]
Causality with DMP-ITC: The precision of a method involving derivatization is a reflection of the consistency of the entire analytical process, including the derivatization step. Any variability in the derivatization conditions can contribute to imprecision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise, typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[14]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[15]
Causality with DMP-ITC: The strong chromophore of the DMP-ITC derivative is a key determinant of the method's sensitivity. A higher molar absorptivity of the derivative will lead to a greater signal response at lower concentrations, resulting in lower LOD and LOQ values.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters and provide an indication of its reliability during normal usage.[16][17]
Experimental Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time. For an HPLC method with pre-column derivatization, these may include:
-
Derivatization: Reaction time (±10%), temperature (±5°C), pH of the reaction buffer (±0.2 units).
-
HPLC: Mobile phase composition (e.g., ±2% organic solvent), pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%).[1]
-
-
Analyze a sample under each of the modified conditions and assess the impact on key chromatographic parameters such as retention time, peak area, and resolution.
Causality with DMP-ITC: The stability of the DMP-ITC derivative under varying chromatographic conditions is a critical aspect of robustness. If the derivative is prone to degradation with slight changes in mobile phase pH or temperature, the method will lack robustness.
Comparison with Alternative Derivatization Reagents
While DMP-ITC is a powerful derivatization reagent, several other isothiocyanates are also commonly used. A comparison with Phenyl isothiocyanate (PITC), a widely used alternative, is presented below.
| Feature | This compound (DMP-ITC) | Phenyl Isothiocyanate (PITC) |
| Chromophore | Stronger, due to the two methoxy groups | Standard phenyl group |
| Sensitivity (LOD/LOQ) | Generally lower (better) | Good, but often less sensitive than DMP-ITC derivatives |
| Reactivity | Similar to PITC | Well-established reactivity with primary and secondary amines |
| Derivative Stability | Generally stable | Stable under typical reverse-phase HPLC conditions |
| Cost | Can be higher | Generally more cost-effective |
| Commercial Availability | Readily available | Widely available from numerous suppliers |
Studies have shown that derivatization with PITC enhances ionization and LC separation but can complicate sample preparation and introduce potential errors.[18] While PITC derivatization can improve the retention of polar compounds, it may also lead to challenges such as matrix effects and co-elution with impurities.[2]
Overall Validation Workflow
Caption: A typical workflow for HPLC method validation.
Conclusion
The validation of an HPLC method using this compound derivatization requires a thorough and systematic approach, guided by the principles outlined in the ICH Q2(R1) guideline. The strong chromophoric properties of DMP-ITC can lead to highly sensitive methods, but careful optimization and validation of the derivatization step are paramount to ensure the overall accuracy, precision, and robustness of the analytical procedure. When compared to other isothiocyanates like PITC, DMP-ITC may offer advantages in terms of sensitivity, although factors such as cost and specific matrix effects should also be considered in the selection of the most appropriate derivatization reagent for a given application. Ultimately, a well-validated HPLC method with DMP-ITC derivatization can provide reliable and accurate quantitative data for a wide range of analytes, supporting critical decisions in research and drug development.
References
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 8. echemi.com [echemi.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Storage Stability of Isothiocyanates: A Focus on 2,4-Dimethoxyphenyl Isothiocyanate
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. Isothiocyanates (ITCs), a class of organosulfur compounds characterized by the -N=C=S functional group, are pivotal intermediates in organic synthesis and are widely studied for their potent biological activities, including anticarcinogenic properties.[1] However, their utility is intrinsically linked to their stability, as the electrophilic carbon atom of the isothiocyanate moiety is susceptible to degradation.
This guide provides an in-depth comparison of the storage stability of various isothiocyanates, with a special focus on 2,4-Dimethoxyphenyl isothiocyanate. We will explore the structural attributes and environmental factors that govern their shelf-life and provide validated experimental protocols for assessing stability in your own laboratory settings.
The Chemical Basis of Isothiocyanate Stability
The stability of an isothiocyanate is not an intrinsic constant but is heavily influenced by its molecular structure and the surrounding environmental conditions. The central point of reactivity is the carbon atom in the -N=C=S group, which is highly electrophilic and thus a target for nucleophiles.
Structural Influences on Stability
The chemical structure of the 'R' group attached to the isothiocyanate moiety dictates its electronic properties and, consequently, its stability.
-
Aromatic vs. Aliphatic Isothiocyanates: Aromatic isothiocyanates, where the -N=C=S group is attached to an aryl ring, generally exhibit different stability profiles compared to their aliphatic counterparts. The aromatic ring can delocalize electron density, influencing the reactivity of the isothiocyanate group.
-
Electronic Effects of Substituents: The nature of substituents on an aromatic ring is a critical determinant of stability.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring, making the isothiocyanate carbon even more electrophilic and susceptible to nucleophilic attack. This generally leads to lower stability. The highly electron-withdrawing nature of the isothiocyanate group itself has been noted to decrease reactivity in certain contexts, such as glycosylation reactions, by destabilizing developing positive charges on adjacent atoms.[2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring. This can help to stabilize the molecule by reducing the electrophilicity of the isothiocyanate carbon.
-
Focus on this compound: This compound features two methoxy groups at the 2 and 4 positions of the phenyl ring.[3][4] Methoxy groups are potent electron-donating groups through resonance. By pushing electron density into the ring, they can modulate the reactivity of the attached isothiocyanate group, which is expected to influence its stability profile compared to unsubstituted or electron-withdrawn aromatic isothiocyanates.
Environmental Factors and Degradation Pathways
Isothiocyanates are sensitive to several environmental factors that can initiate degradation.[5][6]
-
Moisture (Hydrolysis): Water is a primary culprit in isothiocyanate degradation. The nucleophilic attack of a water molecule on the isothiocyanate carbon leads to the formation of an unstable thiocarbamic acid, which rapidly decomposes into a primary amine and carbonyl sulfide (COS).[1] This is often the most common degradation pathway during storage in non-anhydrous conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and other degradation pathways.[6][7] Therefore, proper cold storage is essential.
-
pH: The rate of hydrolysis is pH-dependent. Degradation is often accelerated in alkaline conditions compared to acidic or neutral pH.[6]
-
Light: Certain chemical structures are susceptible to photodegradation, although this is less commonly reported as the primary stability concern for isothiocyanates compared to hydrolysis.
-
Presence of Nucleophiles: Contamination with other nucleophilic substances, such as alcohols or primary/secondary amines, can lead to the formation of thiourethane or thiourea derivatives, respectively.[8][9][10]
Below is a diagram illustrating the primary degradation pathway for isothiocyanates via hydrolysis.
Caption: Primary degradation pathway of isothiocyanates via hydrolysis.
A Comparative Stability Overview
To contextualize the stability of this compound, we compare it with several other commonly used isothiocyanates. The stability is a relative measure, with "Low" indicating a high propensity for degradation under typical storage conditions and "High" indicating greater resilience.
| Isothiocyanate | Structure | Class | Key Structural Features | Relative Stability | Primary Degradation Concerns |
| 2,4-Dimethoxyphenyl ITC | C₉H₉NO₂S | Aromatic | Two strong electron-donating methoxy groups. | Moderate to High | Hydrolysis if exposed to moisture. |
| Allyl ITC (AITC) | C₄H₅NS | Aliphatic | Volatile, contains a reactive allyl group. | Low | Highly susceptible to hydrolysis and volatilization. Unstable in aqueous media.[6][11] |
| Benzyl ITC (BITC) | C₈H₇NS | Aromatic | Benzylic structure, relatively simple aromatic. | Moderate | Susceptible to hydrolysis, though generally more stable than many aliphatic ITCs.[12][13] |
| Phenethyl ITC (PEITC) | C₉H₉NS | Aromatic | Phenyl group separated by an ethyl chain. | Moderate | Susceptible to hydrolysis.[14] |
| Sulforaphane (SFN) | C₆H₁₁NOS₂ | Aliphatic | Aliphatic chain with a sulfinyl group; known for instability. | Low | Very sensitive to heat and hydrolysis.[15][16] |
| Phenyl ITC (PITC) | C₇H₅NS | Aromatic | The simplest aromatic isothiocyanate. | Moderate | Susceptible to hydrolysis. |
The electron-donating nature of the two methoxy groups in this compound is expected to confer a higher degree of stability compared to highly volatile and reactive aliphatic counterparts like Allyl ITC and Sulforaphane. Its stability is likely comparable to or slightly greater than other simple aromatic isothiocyanates like BITC and PITC, especially concerning its resilience to nucleophilic attack.
Experimental Protocol: Assessing Isothiocyanate Stability via HPLC
To empirically determine the stability of an isothiocyanate in storage, a quantitative analytical method is required. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[15] This protocol provides a self-validating system to monitor the concentration of the target isothiocyanate over time under controlled storage conditions.
Causality Behind Experimental Choices:
-
Controlled Environment: By exposing aliquots to both ideal (cold, dark, dry) and stressed (e.g., elevated temperature, ambient humidity) conditions, we can isolate the factors causing degradation.
-
Time Points: Regular sampling allows for the calculation of a degradation rate (or half-life), providing quantitative stability data.
-
HPLC Analysis: HPLC offers the specificity and sensitivity needed to separate the parent isothiocyanate from its degradation products (e.g., the corresponding amine), allowing for accurate quantification of the remaining active compound.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the isothiocyanate (e.g., this compound).
-
Dissolve in 10.0 mL of anhydrous acetonitrile (HPLC grade) in a volumetric flask. This creates a stock solution of ~1 mg/mL. Rationale: Acetonitrile is a common, aprotic solvent that is compatible with reversed-phase HPLC and minimizes the risk of hydrolysis during preparation.
-
-
Setting Up Stability Study Aliquots:
-
Dispense 0.5 mL aliquots of the stock solution into multiple amber glass HPLC vials with screw caps.
-
Prepare several sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C).
-
For a "stressed" condition, one set of vials can be left with loose caps in a desiccator containing a saturated salt solution to maintain a specific relative humidity.
-
-
Time Point Analysis:
-
Analyze one vial from each condition immediately (Time 0) to establish the initial concentration.
-
Store the remaining vials under their designated conditions.
-
At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective. For example:
-
Start at 70% A / 30% B.
-
Ramp to 10% A / 90% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Aromatic isothiocyanates can typically be monitored around 254 nm. A full UV scan of the stock solution should be performed to determine the optimal wavelength (λ-max).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the isothiocyanate at each time point.
-
Calculate the percentage of the remaining isothiocyanate relative to the Time 0 sample: (Area at Time X / Area at Time 0) * 100.
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation curve.
-
The following diagram illustrates the experimental workflow for this stability assessment.
Caption: Experimental workflow for assessing isothiocyanate stability via HPLC.
Best Practices for Storage and Handling
Based on the chemical principles governing their stability, the following recommendations are provided to maximize the shelf-life of this compound and other sensitive isothiocyanates:
-
Storage Temperature: Store at or below -20°C for long-term storage.[7][17] For short-term use, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: Use amber glass vials with tightly sealed, Teflon-lined caps to protect from light and prevent moisture ingress.
-
Solvents: If preparing solutions, always use anhydrous solvents. Dichloromethane (DCM), if kept dry and stored at low temperatures, can be a suitable solvent for short-term storage.[17]
-
Handling: When handling, work quickly and avoid prolonged exposure to ambient air and humidity. Use dry syringes and needles for transferring solutions.
By understanding the factors that influence stability and implementing rigorous analytical validation and proper storage protocols, researchers can ensure the integrity of their isothiocyanate reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 33904-03-9: this compound [cymitquimica.com]
- 4. This compound | C9H9NO2S | CID 2736202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. datapdf.com [datapdf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thaiscience.info [thaiscience.info]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
